Oxetane;heptadecahydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
60734-82-9 |
|---|---|
Molecular Formula |
C3H40O18 |
Molecular Weight |
364.34 g/mol |
IUPAC Name |
oxetane;heptadecahydrate |
InChI |
InChI=1S/C3H6O.17H2O/c1-2-4-3-1;;;;;;;;;;;;;;;;;/h1-3H2;17*1H2 |
InChI Key |
MPJNXQIKJUVYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
Crystal Structure Analysis of Oxetane Heptadecahydrate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation pertinent to the crystal structure analysis of clathrate hydrates, with a specific focus on the hypothetical oxetane heptadecahydrate. While direct experimental data for oxetane heptadecahydrate is not available in the current body of scientific literature, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. It outlines the theoretical framework, experimental protocols, and data analysis techniques required to characterize such a compound. The guide leverages data from analogous guest-host systems to provide a predictive context for the structural properties of an oxetane clathrate hydrate.
Introduction to Clathrate Hydrates and Oxetane as a Guest Molecule
Clathrate hydrates are crystalline, ice-like solids where a framework of hydrogen-bonded water molecules (the host) encapsulates guest molecules in cages.[1] The stability of these structures is dependent on the size and shape of the guest molecule and the thermodynamic conditions, such as temperature and pressure.[2] Three primary cubic crystal structures are known for clathrate hydrates: structure I (sI), structure II (sII), and structure H (sH).[3]
Oxetane (C₃H₆O) is a four-membered cyclic ether. Its potential inclusion in a clathrate hydrate structure is of interest due to its polarity and hydrogen bond accepting capability, which could influence the host lattice. The stoichiometry of a hypothetical "heptadecahydrate" suggests a unit cell composition with a specific ratio of oxetane to water molecules. Based on the molecular dimensions of oxetane, it is plausible that it would form a structure II (sII) hydrate, where it would occupy the large 5¹²6⁴ cages.
Predicted Crystal Structure of Oxetane Heptadecahydrate
In the absence of direct experimental data for oxetane heptadecahydrate, we can predict its likely crystal structure based on analogous guest molecules. Oxetane's size would likely favor the formation of a structure II (sII) clathrate hydrate . The sII structure is composed of 16 small pentagonal dodecahedral cages (5¹²) and 8 large hexakaidecahedral cages (5¹²6⁴) per unit cell, formed by 136 water molecules.[1][4] It is hypothesized that the oxetane molecules would occupy the large cages, while the small cages may remain empty or entrap a help gas like methane or nitrogen if present during formation.
The following table summarizes the typical crystallographic data for a structure II clathrate hydrate, which can serve as a baseline for the hypothetical oxetane heptadecahydrate.
| Parameter | Structure II (sII) - Representative Data |
| Crystal System | Cubic |
| Space Group | Fd-3m |
| Unit Cell Parameter (a) | ~17.1 - 17.3 Å |
| Water Molecules per Unit Cell | 136 |
| Small Cages (5¹²) per Unit Cell | 16 |
| Large Cages (5¹²6⁴) per Unit Cell | 8 |
| Ideal Hydration Number (if all cages are filled) | Guest·17H₂O |
Experimental Protocols for Crystal Structure Analysis
The comprehensive analysis of a novel clathrate hydrate, such as oxetane heptadecahydrate, involves a multi-faceted experimental approach.
Synthesis of Clathrate Hydrate Crystals
The synthesis of single crystals of gas hydrates suitable for X-ray diffraction can be challenging due to slow crystal growth. A common method involves the in-situ co-crystallization of the guest molecule (oxetane) and water in a sealed capillary at controlled temperature and pressure.
Protocol for In-Situ Co-crystallization:
-
A small amount of high-purity liquid oxetane is introduced into a thin-walled glass or silica capillary.
-
A controlled amount of degassed, deionized water is added to the capillary.
-
The capillary is sealed and mounted on a goniometer head.
-
The sample is cooled to a temperature just below the hydrate formation temperature, which would need to be determined through phase equilibrium studies.
-
A focused cooling and heating laser system can be used to anneal the sample, promoting the growth of a single crystal domain.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the crystal structure, including the unit cell dimensions, space group, and atomic positions of the host lattice and guest molecules.
Protocol for SCXRD Data Collection:
-
The capillary containing the single crystal is mounted on the diffractometer, which is equipped with a low-temperature device (e.g., a nitrogen or helium cryostream).
-
The crystal is cooled to a stable temperature, typically around 100 K, to minimize thermal motion and radiation damage.
-
A monochromatic X-ray beam is directed at the crystal.
-
Diffraction data are collected over a range of crystal orientations.
-
The collected data are processed to determine the unit cell parameters and space group, and to integrate the reflection intensities.
-
The crystal structure is solved using direct methods or Patterson synthesis and refined to obtain accurate atomic coordinates and displacement parameters.[5][6]
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the guest-host interactions and determine the cage occupancy.[7] The vibrational modes of the guest molecule are sensitive to the cage environment.
Protocol for Raman Spectroscopy:
-
The clathrate hydrate sample is placed in a temperature-controlled cell with optical access.
-
A laser beam of a specific wavelength is focused on the sample.
-
The scattered light is collected and analyzed by a spectrometer.
-
The Raman shifts corresponding to the vibrational modes of the guest (oxetane) and host (water) molecules are recorded.
-
Deconvolution of the guest molecule's symmetric stretching bands can provide information on the relative occupancy of different cage types.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is highly effective for determining the cage occupancy and studying the dynamics of the guest molecules.[3][8] ¹³C NMR is particularly useful for organic guest molecules like oxetane.
Protocol for ¹³C Solid-State NMR:
-
A powdered sample of the clathrate hydrate is packed into an NMR rotor.
-
The rotor is placed in the NMR spectrometer and cooled to a low temperature.
-
Cross-polarization magic-angle spinning (CP-MAS) experiments are performed to obtain high-resolution spectra of the ¹³C nuclei.
-
The chemical shifts of the carbon atoms in the oxetane molecule will differ depending on whether it is in the large or small cage, allowing for the determination of the cage occupancy ratio from the integrated peak areas.[3]
Data Presentation and Visualization
Quantitative Data Summary
The following tables present representative quantitative data that would be expected from the analysis of an oxetane clathrate hydrate, assuming it forms a structure II hydrate.
Table 1: Predicted Crystallographic Data for Oxetane Heptadecahydrate (sII)
| Parameter | Predicted Value |
| Crystal System | Cubic |
| Space Group | Fd-3m |
| Unit Cell Parameter (a) at 100 K | 17.15 Å |
| Unit Cell Volume at 100 K | 5044.8 ų |
| Density (calculated) | ~1.03 g/cm³ |
| Oxetane Occupancy (Large Cages) | High (approaching 100%) |
| Oxetane Occupancy (Small Cages) | Low to negligible |
Table 2: Representative Spectroscopic Data
| Technique | Observable | Predicted Value/Observation |
| Raman Spectroscopy | C-O-C symmetric stretch of Oxetane | Shifted frequency compared to liquid/gas phase, indicating encapsulation. |
| ¹³C NMR Spectroscopy | Chemical Shift of Oxetane Carbons | Distinct peaks for oxetane in large vs. small cages (if present). |
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for the comprehensive analysis of a clathrate hydrate crystal structure.
Conclusion
While the specific compound "oxetane heptadecahydrate" remains to be synthesized and characterized, this guide provides the necessary theoretical and practical framework for its investigation. Based on the properties of oxetane and the known structures of clathrate hydrates, a structure II hydrate is the most probable outcome. The detailed experimental protocols for synthesis, SCXRD, Raman, and NMR spectroscopy outlined herein represent the state-of-the-art for the characterization of such novel materials. The successful application of these methods would provide invaluable insights into the guest-host interactions and structural properties of oxetane-containing clathrate hydrates, with potential implications for gas storage, separation technologies, and understanding the fundamental nature of water-hydrophobe interactions.
References
- 1. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Instrumental Methods for Cage Occupancy Estimation of Gas Hydrate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Communication: Single crystal x-ray diffraction observation of hydrogen bonding between 1-propanol and water in a structure II clathrate hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Thermodynamic Stability of Oxetane-Water Cages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of oxetane-water cages, a topic of increasing interest in drug discovery and materials science. Oxetane, a four-membered cyclic ether, has emerged as a valuable moiety in medicinal chemistry due to its unique physicochemical properties. Its interaction with water and the potential formation of clathrate-like structures, or "water cages," are critical to understanding its behavior in aqueous environments and its influence on the properties of parent molecules. This document consolidates available data on the thermodynamic parameters of similar cyclic ether-water systems, details relevant experimental and computational methodologies, and provides visualizations to elucidate key concepts. While direct experimental thermodynamic data for pure oxetane-water cages is limited in publicly accessible literature, this guide leverages analogous systems, particularly tetrahydrofuran (THF)-water clathrates, to infer and discuss the expected behavior of oxetane-water structures.
Introduction
Oxetane has garnered significant attention in drug discovery as a versatile building block that can improve the metabolic stability, aqueous solubility, and lipophilicity of drug candidates. The strained four-membered ring imparts unique conformational constraints and electronic properties. When introduced into aqueous environments, the ether oxygen of oxetane can act as a hydrogen bond acceptor, leading to the formation of structured water networks, potentially encapsulating the oxetane molecule in a clathrate-like cage. The stability of these oxetane-water cages is governed by a delicate balance of enthalpic and entropic contributions, which are crucial for predicting the behavior of oxetane-containing compounds in biological systems.
Clathrate hydrates are crystalline inclusion compounds where a framework of hydrogen-bonded water molecules (the host) encloses guest molecules (in this case, oxetane). The stability of these structures is highly dependent on the size and shape of the guest molecule and the strength of the host-guest interactions. While extensive research exists for gas hydrates and hydrates of other cyclic ethers like tetrahydrofuran (THF), dedicated studies on pure oxetane-water cages are less common. This guide aims to bridge this knowledge gap by providing a detailed analysis based on available literature and theoretical considerations.
Thermodynamic Principles of Cage Stability
The formation and stability of oxetane-water cages are governed by fundamental thermodynamic principles. The Gibbs free energy of formation (ΔG) for a clathrate hydrate from liquid water and a guest molecule must be negative for the structure to be stable.
ΔG = ΔH - TΔS
Where:
-
ΔH is the change in enthalpy, which is typically negative (exothermic) for hydrate formation due to the formation of hydrogen bonds in the water lattice and van der Waals interactions between the host and guest.
-
T is the absolute temperature.
-
ΔS is the change in entropy, which is generally negative as the system becomes more ordered upon crystallization.
The stability of the cage is therefore a trade-off between the favorable enthalpic contributions and the unfavorable entropic cost.
Quantitative Thermodynamic Data (Analogous Systems)
| Property | Tetrahydrofuran (THF) Hydrate (Structure II) | Methane Hydrate (Structure I) | Carbon Dioxide Hydrate (Structure I) |
| Enthalpy of Formation (ΔHf) | - | - | - |
| From Liquid Water and Liquid THF | - | - | - |
| From Ice and Gaseous Guest | - | -18.0 to -19.0 kJ/mol | -24.0 to -26.0 kJ/mol |
| Enthalpy of Dissociation (ΔHd) | 15.1 kJ/mol (at 277.6 K) | 54.19 kJ/mol (to water and gas) | 57.7 kJ/mol (to water and gas) |
| Cage Occupancy | Large cages (51264) | Small (512) and large (51262) cages | Small (512) and large (51262) cages |
| Structure Type | sII | sI | sI |
Note: The data presented is compiled from various sources and should be considered as representative values. The exact values can vary depending on the experimental conditions.
Experimental Protocols
The synthesis and characterization of clathrate hydrates require specialized equipment and methodologies. The following sections detail common experimental protocols that can be adapted for the study of oxetane-water cages.
Synthesis of Clathrate Hydrates
A common method for synthesizing clathrate hydrates in a laboratory setting is the isochoric pressure-search method.
Apparatus:
-
A high-pressure, temperature-controlled crystallizer vessel equipped with a magnetic stirrer.
-
Pressure and temperature sensors.
-
A gas injection system (for gas hydrates, but can be adapted for liquid guests).
-
A data acquisition system.
Procedure:
-
A precise amount of deionized water and the guest molecule (e.g., oxetane) are loaded into the crystallizer.
-
The vessel is sealed and cooled to a temperature below the expected hydrate formation temperature.
-
The system is pressurized with a help gas (like methane or nitrogen) if necessary to reach the desired pressure for hydrate formation. For liquid guests like oxetane, the initial pressure might be atmospheric.
-
The mixture is vigorously stirred to promote mixing and nucleation.
-
Hydrate formation is indicated by a sudden drop in pressure and a corresponding increase in temperature due to the exothermic nature of the process.
-
The system is then allowed to equilibrate at a constant temperature for an extended period to ensure complete hydrate formation.
Characterization Techniques
DSC is used to measure the heat flow associated with phase transitions, such as the dissociation of clathrate hydrates.
Procedure:
-
A small, accurately weighed sample of the synthesized hydrate is sealed in a DSC pan.
-
The sample is cooled to a low temperature (e.g., -50 °C) and then heated at a constant rate.
-
The heat flow is monitored as a function of temperature.
-
The dissociation of the hydrate is observed as an endothermic peak on the DSC thermogram.
-
The peak temperature provides the dissociation temperature, and the area under the peak can be used to calculate the enthalpy of dissociation.
PXRD is used to determine the crystal structure of the hydrate.
Procedure:
-
A powdered sample of the hydrate is prepared at low temperature to prevent dissociation.
-
The sample is mounted on a low-temperature stage in a powder X-ray diffractometer.
-
An X-ray diffraction pattern is collected over a range of 2θ angles.
-
The positions and intensities of the diffraction peaks are used to identify the crystal structure (e.g., structure I, structure II, or structure H) and determine the lattice parameters.
Raman spectroscopy is a powerful tool for probing the host-guest interactions and determining cage occupancy.
Procedure:
-
The hydrate sample is placed in a temperature-controlled cell.
-
A laser beam is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.
-
The Raman spectrum will show characteristic peaks for the O-H stretching modes of the water lattice and vibrational modes of the guest molecule.
-
Shifts in the vibrational frequencies of the guest molecule upon encapsulation can provide information about the cage environment.
-
The relative intensities of the peaks corresponding to the guest in different cages can be used to estimate the cage occupancy.
Solid-state NMR spectroscopy can provide detailed information about the structure and dynamics of both the host lattice and the guest molecules.
Procedure:
-
A sample of the hydrate is packed into an NMR rotor at low temperature.
-
The rotor is spun at the magic angle to average out anisotropic interactions.
-
1H, 13C, or other relevant nuclei are excited with radiofrequency pulses, and the resulting signal is detected.
-
The chemical shifts and line shapes of the NMR signals can provide information about the local environment of the nuclei, including cage size and guest dynamics.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the thermodynamic stability of oxetane-water cages.
Caption: Factors influencing the thermodynamic stability of oxetane-water cages.
Experimental Workflow
Caption: A typical experimental workflow for studying clathrate hydrates.
Computational Approaches
Given the challenges in obtaining direct experimental data for oxetane-water cages, computational methods play a crucial role in predicting their stability and properties.
-
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the binding energies of oxetane within small water clusters, providing insights into the fundamental interactions.
-
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the formation and dissociation of larger clathrate structures, predict phase diagrams, and analyze the dynamics of the guest molecule within the cage.
Conclusion and Future Directions
The thermodynamic stability of oxetane-water cages is a critical factor influencing the behavior of oxetane-containing molecules in aqueous environments. While direct experimental data remains scarce, this guide provides a framework for understanding and investigating these systems by drawing parallels with well-studied cyclic ether hydrates and outlining relevant experimental and computational methodologies.
Future research should focus on:
-
Direct experimental determination of the thermodynamic properties of pure oxetane-water clathrates.
-
Systematic computational studies to build a comprehensive thermodynamic database for oxetane-water interactions.
-
Investigation of the influence of substituents on the oxetane ring on the stability and structure of the resulting water cages.
A deeper understanding of the thermodynamic stability of oxetane-water cages will undoubtedly contribute to the rational design of novel pharmaceuticals and materials with tailored properties.
Spectroscopic Identification of Oxetane in Hydrate Lattices: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of oxetane encapsulated within hydrate lattices. Clathrate hydrates are crystalline water-based solids that form cage-like structures capable of trapping guest molecules. The unique environment of the hydrate lattice influences the spectroscopic signatures of the guest molecule, offering insights into host-guest interactions and the physical properties of the composite material. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy for the unambiguous identification of oxetane as a guest molecule in clathrate hydrates. Detailed experimental protocols and data interpretation strategies are presented to facilitate research and development in areas such as gas storage, separation, and novel materials engineering.
Introduction to Oxetane and Clathrate Hydrates
Oxetane, a four-membered heterocyclic ether, is a valuable building block in medicinal chemistry and materials science. Its incorporation can modulate physicochemical properties such as solubility and metabolic stability[1]. Clathrate hydrates, also known as gas hydrates, are ice-like crystalline solids composed of a hydrogen-bonded water framework that forms polyhedral cages[2]. These cages can encapsulate a variety of small molecules, termed "guests," if they are of suitable size and shape. The interaction between the host water lattice and the guest molecule is primarily governed by van der Waals forces[3].
The formation of clathrate hydrates is influenced by the geometry and hydrophilicity of the potential guest molecules[4]. Depending on the guest molecule, different crystal structures can form, with the most common being structure I (sI), structure II (sII), and structure H (sH). The identification of the guest molecule within the hydrate lattice is crucial for understanding the stability and properties of the hydrate structure. Spectroscopic techniques are powerful, non-destructive tools for this purpose.
Spectroscopic Techniques for Identification
The encapsulation of a guest molecule within a hydrate cage results in characteristic changes in its spectroscopic signature compared to the free molecule. These changes arise from the restricted motion and interactions with the water molecules of the cage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective method for identifying guest molecules and determining their distribution within the different cages of the hydrate structure[5]. Both liquid-state and solid-state NMR techniques can be employed.
¹H NMR Spectroscopy: The proton NMR spectrum of oxetane shows distinct signals for the methylene protons. In a CDCl₃ solution, the protons of the methylene group bonded to oxygen typically appear around 4.65 ppm, while the other methylene protons are observed at approximately 2.61 ppm[6]. Upon encapsulation in a hydrate lattice, a general upfield shift (to lower ppm values) is expected for these resonances due to the shielding effect of the water cage. The extent of this shift can provide information about the cage type and guest-host interactions.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum of oxetane provides unique signals for its carbon atoms. In solution, the carbon atoms adjacent to the oxygen appear at a different chemical shift than the other carbon atom. Within the hydrate cages, these chemical shifts will be altered. For example, in studies of other guest molecules, distinct ¹³C resonances are observed for molecules in the small and large cages of the hydrate structure[7]. The observation of multiple peaks for a single carbon of oxetane would indicate its presence in different cage environments.
| Nucleus | Typical Chemical Shift (Solution) | Expected Chemical Shift (in Hydrate) | Notes |
| ¹H (O-CH ₂) | ~4.65 ppm[6] | Upfield shift | Shift magnitude depends on cage size and interactions. |
| ¹H (C-CH ₂-C) | ~2.61 ppm[6] | Upfield shift | |
| ¹³C (C -O) | Varies | Upfield shift | Separate signals may appear for different cage occupancies. |
| ¹³C (C-C -C) | Varies | Upfield shift |
Table 1: Summary of Expected NMR Chemical Shifts for Oxetane in Hydrate Lattices.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The confinement of oxetane within a hydrate cage can lead to shifts in its vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of oxetane exhibits several characteristic absorption bands. Key vibrations include the ring-puckering mode at a low frequency (around 53 cm⁻¹), C-O asymmetric stretch (~1008 cm⁻¹), and C-C symmetric stretch (~1033 cm⁻¹)[8]. When oxetane is incorporated into a hydrate lattice, these vibrational frequencies may be perturbed. The interaction with the water molecules of the cage can lead to slight shifts in the peak positions and changes in the peak shapes. The study of these shifts can provide insights into the strength of the guest-host interactions.
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying guest molecules in hydrate lattices because the Raman signal of water is relatively weak, allowing for clear observation of the guest's vibrational modes[2]. The Raman spectrum of the host water molecules provides information about the hydrate structure, with distinct profiles for the O-H stretching region (3000-3800 cm⁻¹) for different hydrate structures[2]. For the encapsulated oxetane, shifts in its characteristic Raman bands, such as the C-H stretching vibrations, can be observed. For instance, studies on methane hydrates have shown that the symmetric C-H stretch of methane in the small cages occurs at a higher frequency than in the large cages[9][10]. Similar effects would be expected for the vibrational modes of oxetane.
| Vibrational Mode | Typical Wavenumber (Free Oxetane) | Expected Change in Hydrate | Spectroscopic Method |
| Ring Puckering | ~53 cm⁻¹[8] | Shift due to confinement | IR, Far-IR |
| C-O Asymmetric Stretch | ~1008 cm⁻¹[8] | Small shift and broadening | IR |
| C-C Symmetric Stretch | ~1033 cm⁻¹[8] | Small shift and broadening | IR, Raman |
| C-H Stretching | ~2800-3000 cm⁻¹ | Shift and possible splitting based on cage type | Raman, IR |
| O-H Stretching (Water) | ~3000-3800 cm⁻¹[2] | Characteristic profile for hydrate structure | Raman |
Table 2: Key Vibrational Bands for the Identification of Oxetane in Hydrate Lattices.
Experimental Protocols
The successful spectroscopic identification of oxetane in hydrate lattices relies on careful sample preparation and data acquisition. The following provides a generalized experimental workflow.
Hydrate Synthesis
A common method for synthesizing clathrate hydrates in a laboratory setting involves the following steps:
-
Mixture Preparation: A specific molar ratio of oxetane and deionized water is prepared in a high-pressure stainless-steel cell.
-
Pressurization: The cell is pressurized with a help gas (e.g., methane, nitrogen) if a binary hydrate is being formed, or simply sealed if a pure oxetane hydrate is being synthesized. The pressure is typically in the range of several MPa.
-
Cooling and Crystallization: The cell is cooled to a temperature below the hydrate formation temperature (typically 2-4 °C) while the mixture is continuously stirred to promote hydrate formation.
-
Annealing: The formed hydrate is often annealed at a temperature slightly below its dissociation point for a period to ensure complete crystallization and homogeneity.
-
Sample Collection: The solid hydrate sample is then quickly quenched in liquid nitrogen to prevent decomposition and ground into a fine powder for analysis.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Loading: The powdered hydrate sample is packed into a solid-state NMR rotor at cryogenic temperatures.
-
Instrumentation: A high-field solid-state NMR spectrometer is used.
-
Data Acquisition: ¹H and ¹³C spectra are acquired using appropriate pulse sequences, such as magic angle spinning (MAS) for high-resolution solid-state spectra. Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C[5].
Raman Spectroscopy:
-
Sample Mounting: A small amount of the powdered hydrate is placed on a cryogenically cooled stage within the Raman spectrometer.
-
Instrumentation: A confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: Raman spectra are collected from the hydrate sample, focusing on the characteristic vibrational bands of both the guest (oxetane) and the host (water).
Infrared (IR) Spectroscopy:
-
Sample Preparation: The powdered hydrate can be analyzed using an Attenuated Total Reflectance (ATR) accessory at low temperatures or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: IR spectra are recorded over the desired wavenumber range, typically 4000-400 cm⁻¹.
Visualization of Experimental Workflow
Caption: General workflow for the synthesis and spectroscopic analysis of oxetane in hydrate lattices.
Conclusion
The spectroscopic identification of oxetane within hydrate lattices is a critical step in the characterization of these novel materials. NMR, Raman, and IR spectroscopy provide complementary information that allows for the unambiguous confirmation of oxetane encapsulation, the determination of its distribution within the hydrate cages, and the probing of host-guest interactions. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and application of clathrate hydrates containing oxetane and other cyclic ethers. The continued investigation in this area holds promise for advancements in fields ranging from energy storage to drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Raman spectra of gas hydrates--differences and analogies to ice 1h and (gas saturated) water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Dynamics and Cage-Guest Interactions in Clathrate Hydrates Using Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic identification of the mixed hydrogen and carbon dioxide clathrate hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 9. Vibrational spectra of methane clathrate hydrates from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. randallcygan.com [randallcygan.com]
An In-depth Technical Guide to the Computational Modeling of Oxetane Heptadecahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clathrate hydrates are crystalline inclusion compounds where a framework of hydrogen-bonded water molecules, the host, entraps guest molecules in cages. The stability of these structures is governed by the intricate balance of host-host and guest-host interactions. Oxetane, a four-membered cyclic ether, presents an interesting candidate as a guest molecule due to its polarity, hydrogen bonding capability, and relevance in medicinal chemistry as a bioisostere.[1][2] The term "heptadecahydrate" suggests a structure II (sII) clathrate hydrate, which has a theoretical water-to-guest ratio of 17:1 when the large cages are singly occupied. This guide provides a comprehensive overview of the computational methodologies for modeling oxetane within an sII clathrate hydrate, offering a roadmap for researchers in drug development and materials science.
Structural and Physicochemical Properties
A thorough understanding of the properties of both the guest (oxetane) and the host (water cage) is fundamental for accurate computational modeling.
Oxetane: The Guest Molecule
Oxetane (C₃H₆O) is a heterocyclic ether with a strained four-membered ring.[2] Key properties relevant to its encapsulation in a clathrate hydrate are summarized in Table 1. Its significant dipole moment and ability to act as a hydrogen bond acceptor are crucial for its interaction with the water molecules of the clathrate cage.[1][2]
Table 1: Physicochemical Properties of Oxetane
| Property | Value | Reference |
| Molecular Formula | C₃H₆O | [3] |
| Molecular Weight | 58.08 g/mol | [4] |
| Dipole Moment | 1.93 D | [5] |
| C-O Bond Length | 1.46 Å | [1] |
| C-C Bond Length | 1.53 Å | [1] |
| C-O-C Bond Angle | 90.2° | [1] |
| Hydrogen Bond Acceptor | Strong | [1][2] |
Structure II Clathrate Hydrate: The Host Lattice
Structure II (sII) clathrates are one of the most common clathrate hydrate formations.[6] The unit cell of an sII clathrate consists of 136 water molecules forming two types of cages: sixteen small pentagonal dodecahedral cages (5¹²) and eight large hexakaidecahedral cages (5¹²6⁴).[6] The larger 5¹²6⁴ cages are suitable for encapsulating molecules of the size of oxetane.
Computational Modeling Workflow
The computational investigation of oxetane heptadecahydrate can be systematically approached through a combination of molecular dynamics (MD) and quantum mechanical (QM) calculations. The overall workflow is depicted in the following diagram:
Detailed Methodologies
Molecular Dynamics Simulations
MD simulations are a powerful tool for studying the dynamic behavior and thermodynamic stability of clathrate hydrates.
Experimental Protocol: MD Simulation of Oxetane Heptadecahydrate
-
Force Field Parameterization:
-
For water, a well-established model such as TIP4P/Ice is recommended, as it accurately reproduces the phase diagram of water.
-
For oxetane, a general force field like GAFF (General Amber Force Field) can be used. Partial charges for oxetane atoms should be derived using a quantum mechanical approach, for instance, with the RESP (Restrained Electrostatic Potential) fitting method at the HF/6-31G* level of theory.
-
-
System Setup:
-
A crystalline unit of sII clathrate hydrate is constructed. The initial positions of the oxygen atoms can be obtained from crystallographic data.
-
An oxetane molecule is placed at the center of each of the eight large 5¹²6⁴ cages.
-
The simulation box is then replicated in three dimensions to create a supercell (e.g., 2x2x2) to minimize finite size effects.
-
-
Simulation Protocol:
-
Energy Minimization: The initial system is energy-minimized to relax any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature under the NVT (canonical) ensemble, followed by equilibration under the NPT (isothermal-isobaric) ensemble to bring the system to the target temperature and pressure.
-
Production Run: A long production run (typically on the order of nanoseconds) is performed under the NPT ensemble to collect data for analysis.
-
Quantum Mechanics Calculations
DFT calculations are employed to accurately determine the guest-host interaction energies, which are crucial for understanding the stability of the clathrate.
Experimental Protocol: DFT Calculation of Guest-Host Interaction Energy
-
Cluster Extraction: A representative cluster consisting of an oxetane molecule and the surrounding water molecules of a single 5¹²6⁴ cage is extracted from a snapshot of the equilibrated MD trajectory.
-
Computational Details:
-
The geometry of the extracted cluster is optimized using a suitable DFT functional. Functionals like M06-2X or those with dispersion corrections (e.g., BLYP-D3) are recommended as they have been shown to perform well for non-covalent interactions in clathrates.[7]
-
A basis set of at least 6-31++G(d,p) should be used to provide a good balance between accuracy and computational cost.
-
-
Interaction Energy Calculation: The interaction energy (E_int) is calculated as:
-
E_int = E_(oxetane@cage) - (E_oxetane + E_cage)
-
Where E_(oxetane@cage) is the total energy of the optimized cluster, and E_oxetane and E_cage are the energies of the individual oxetane and water cage, respectively, in their optimized geometries from the cluster. A correction for basis set superposition error (BSSE) should be applied.
-
Quantitative Data and Analysis
As there is no direct experimental data for oxetane heptadecahydrate, we present representative data based on studies of tetrahydrofuran (THF), a close structural and chemical analog, in sII clathrate hydrates.
Table 2: Representative Quantitative Data for a Cyclic Ether (THF) in sII Clathrate Hydrate
| Parameter | Value | Method | Reference |
| Cage Occupancy (Large Cage) | ~100% | Thermodynamic Modeling | [8] |
| Cage Occupancy (Small Cage) | 0% (by THF) | Thermodynamic Modeling | [8] |
| Guest-Host Interaction Energy | -4 to -8 kcal/mol (for similar guests) | Quantum Mechanics (MP2/CBS) | [9] |
| C-O-C Symmetric Stretch (Raman) | ~915 cm⁻¹ | Raman Spectroscopy | |
| O-D Vibrational Frequency (Host) | 2420-2440 cm⁻¹ | Raman Spectroscopy |
These values provide a baseline for what can be expected from computational studies of oxetane heptadecahydrate. The analysis of MD trajectories can yield further quantitative insights:
-
Radial Distribution Functions (RDFs): RDFs between the oxetane oxygen and water hydrogens can reveal the nature and strength of hydrogen bonding.
-
Mean Squared Displacement (MSD): The MSD of oxetane within the cage can provide information about its mobility and the diffusion coefficient.
-
Free Energy Calculations: Methods like thermodynamic integration can be used to calculate the free energy of encapsulation, providing a direct measure of the clathrate's stability.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how the encapsulation of an oxetane-containing drug molecule within a hydrate-like environment might affect its interaction with a biological target is crucial. The following diagram illustrates a hypothetical signaling pathway where the release of an oxetane-functionalized drug from a carrier and its subsequent binding to a receptor could be modeled.
Conclusion
The computational modeling of oxetane heptadecahydrate provides a powerful avenue for understanding the fundamental interactions that govern the formation and stability of this novel clathrate. This guide has outlined a detailed workflow, from system preparation to data analysis, leveraging both molecular dynamics and quantum mechanics. The provided methodologies and representative data for a close analog serve as a robust starting point for researchers. Such computational studies are invaluable for predicting the properties of new materials and for the rational design of drug molecules with improved physicochemical properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular simulation of cage occupancy and selectivity of binary THF–H2 sII hydrate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guest-Host Interactions in Clathrate Hydrates: Benchmark MP2 and CCSD(T)/CBS Binding Energies of CH4, CO2 and H2S in (H2O)20 Cages (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Guest-Host Interactions in Cyclic Ether Clathrates
A comprehensive review of the structural, thermodynamic, and dynamic properties of clathrate hydrates formed with cyclic ether guest molecules, with a primary focus on trimethylene oxide as a model system. This guide addresses the current state of research, experimental methodologies, and key data for researchers, scientists, and professionals in drug development.
Introduction
Clathrate hydrates are crystalline inclusion compounds where a hydrogen-bonded water lattice forms cages that encapsulate guest molecules. The stability and properties of these structures are dictated by the intricate guest-host interactions. While a wide range of molecules can act as guests, cyclic ethers are of particular interest due to their size, shape, and potential for hydrogen bonding, which can influence the clathrate's structure and stability.
This technical guide provides a detailed examination of guest-host interactions in clathrate hydrates with a focus on small cyclic ethers. Notably, while the four-membered ring ether, oxetane, is a molecule of significant interest in medicinal chemistry, there is a conspicuous absence of published research on its formation as a guest in clathrate hydrates. Therefore, this guide will use its structural isomer, trimethylene oxide (TMO), a well-studied three-membered ring ether, as the primary exemplar to explore the principles of cyclic ether enclathration. The insights derived from TMO clathrates offer a strong predictive framework for understanding the potential behavior of oxetane and other cyclic ethers within these unique host-guest systems.
Clathrate Hydrate Structures with Cyclic Ether Guests
Trimethylene oxide is a versatile guest molecule, capable of forming two common clathrate hydrate structures: structure I (sI) and structure II (sII), depending on the stoichiometric ratio of TMO to water.
-
Structure I (sI): This structure consists of two small pentagonal dodecahedral cages (5¹²) and six larger tetrakaidecahedral cages (5¹²6²) per unit cell. In TMO clathrates with a higher concentration of the guest, TMO molecules predominantly occupy the larger 5¹²6² cages.
-
Structure II (sII): This structure is composed of sixteen small 5¹² cages and eight larger hexakaidecahedral cages (5¹²6⁴) per unit cell. At lower TMO concentrations, the larger 5¹²6⁴ cages are preferentially occupied by the TMO molecules.
The selection of the clathrate structure is a direct consequence of the guest-host interactions and the packing efficiency of the guest molecules within the water cages.
Experimental Protocols for the Study of Cyclic Ether Clathrates
The characterization of guest-host interactions in clathrate hydrates necessitates a suite of specialized experimental techniques. The following sections detail the methodologies employed in the study of trimethylene oxide clathrates.
Synthesis of Trimethylene Oxide Clathrate Hydrates
Objective: To prepare polycrystalline samples of sI and sII TMO clathrate hydrates.
Materials:
-
Trimethylene oxide (TMO)
-
Deuterium oxide (D₂O) or triply distilled water (H₂O)
-
Liquid nitrogen
Protocol for Structure I (sI) TMO Clathrate:
-
Prepare a molar ratio of approximately 1:7.664 of TMO to H₂O.
-
De-aerate both liquids by bubbling helium gas through them for at least one hour.
-
Combine the de-aerated liquids in a sealed vessel.
-
To ensure complete transformation to the sI structure, maintain the vessel at a constant temperature of 240 ± 2 K for an extended period (e.g., 17 days)[1].
-
Subsequently, condition the sample at 130 ± 5 K for a further extended period (e.g., 28 days) to stabilize the structure[1].
Protocol for Structure II (sII) TMO Clathrate:
-
Prepare a molar ratio of 1:17 of TMO to D₂O[2].
-
The preparation follows a similar procedure of mixing the components and flash freezing in liquid nitrogen to create a powdered sample.
Protocol for Thin Film Synthesis under Ultrahigh Vacuum (UHV):
-
Co-deposit TMO and H₂O vapors onto a cold substrate (e.g., Ru(0001)) at 10 K in a UHV chamber[3]. The ratio of TMO to H₂O can be varied (e.g., 1:3 for sI and 1:15 for sII)[3].
-
Thermally anneal the deposited ice mixture to 135 K at a controlled rate (e.g., 5 K/min) to induce clathrate formation[4].
X-ray and Neutron Diffraction
Objective: To determine the crystal structure, lattice parameters, and cage occupancy of TMO clathrates.
Instrumentation:
-
Powder X-ray diffractometer (XRD) or a high-resolution powder diffractometer at a synchrotron source.
-
Neutron diffractometer.
Protocol:
-
The polycrystalline sample is loaded into a sample holder and cooled to the desired temperature (e.g., 10 K to 250 K)[5].
-
For XRD, a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5406 Å) is directed at the sample.
-
For neutron diffraction, a neutron beam is used, which is particularly useful for locating deuterium atoms in the hydrate lattice.
-
Diffraction patterns are collected over a range of 2θ angles.
-
The resulting diffraction data are analyzed using Rietveld refinement to determine the space group, lattice parameters, and atomic positions.
Spectroscopic Analysis
Objective: To investigate the vibrational modes of the guest TMO molecule within the clathrate cages and probe guest-host interactions.
Instrumentation:
-
Raman spectrometer equipped with a laser source and a CCD detector.
Protocol:
-
The clathrate sample is placed in a temperature-controlled stage.
-
A laser beam is focused on the sample.
-
The scattered light is collected and analyzed to obtain the Raman spectrum.
-
Spectra are recorded at various temperatures to observe any changes in vibrational frequencies, which can indicate changes in the guest's environment or orientation[6].
Objective: To study the formation and dissociation of TMO clathrates in thin films under UHV conditions.
Instrumentation:
-
FT-IR spectrometer equipped with a RAIRS accessory and a liquid-nitrogen-cooled MCT detector, integrated into a UHV chamber[4].
Protocol:
-
RAIR spectra are recorded in the mid-infrared range (e.g., 4000-550 cm⁻¹) with a spectral resolution of 2 cm⁻¹[4].
-
Spectra are collected as a function of temperature and time during the annealing process to monitor the formation of characteristic vibrational bands of TMO in the clathrate cages[4].
Thermal Analysis
Objective: To measure the heat capacity and thermodynamic stability of TMO clathrates.
Instrumentation:
-
Adiabatic calorimeter or a Tian-Calvet heat flow calorimeter[1].
Protocol:
-
A precisely weighed sample of the TMO clathrate is sealed in a calorimeter vessel[1].
-
The heat capacity of the sample is measured over a wide temperature range (e.g., 85-270 K) by introducing known amounts of heat and measuring the resulting temperature increase[1].
-
Phase transitions and dissociation temperatures are identified by anomalies in the heat capacity curve[1].
Quantitative Data on Guest-Host Interactions
The following tables summarize key quantitative data from studies of trimethylene oxide clathrates, providing a basis for understanding the guest-host interactions.
Table 1: Structural Parameters of Trimethylene Oxide Clathrates
| Clathrate Structure | Guest Molecule | Temperature (K) | Space Group | Lattice Parameter a (Å) | Reference |
| Structure I | TMO | 140 | Pm3n | slight decrease from 240 K value | [1] |
| Structure I | TMO | 240 | Pm3n | Not specified | [1] |
| Structure II | TMO | 10 - 250 | Fd3m | Varies with temperature | [5] |
Table 2: Vibrational Frequencies of TMO in Different Environments
| Vibrational Mode | Liquid TMO (cm⁻¹) | Solid TMO (cm⁻¹) | Enclathrated TMO (sI) (cm⁻¹) | Shift (Enclathrated vs. Liquid) (cm⁻¹) | Reference |
| Ring/Skeletal | ~930 | Not specified | >940 | >10 | [6] |
| Asymmetric CH₂ Stretch | ~2970 | Not specified | >2980 | >10 | [6] |
| Ring Puckering | 1026 (crystalline) | Not specified | 1035 | 9 | [4] |
| C-O-C Stretch | 975 (crystalline) | Not specified | 986 (sII), 989 (sI) | 11 (sII), 14 (sI) | [4] |
Table 3: Thermodynamic Data for TMO Clathrates
| Property | Value | Conditions | Reference |
| Binding Energy (sI) | -2.18 eV | DFT Calculation | [4] |
| Binding Energy (sII) | -2.07 eV | DFT Calculation | [4] |
| Peritectic Dissociation Temperature (sI → sII + liquid) | 252.5 K | [1] | |
| Thermal Anomaly (λ-transition) in sI | 140-170 K | [1] |
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important conceptual frameworks for understanding guest-host interactions in cyclic ether clathrates.
Caption: Experimental workflow for the synthesis and characterization of TMO clathrates.
Caption: Factors influencing guest-host interactions and resulting clathrate properties.
Conclusion and Future Outlook
The study of trimethylene oxide clathrates provides a robust model for understanding the complex interplay of factors that govern the formation and properties of clathrate hydrates with cyclic ether guests. The choice between the sI and sII structures is primarily dictated by the guest concentration, which in turn influences the thermodynamic stability and the nature of the guest-host interactions. Spectroscopic and thermal analyses reveal the subtle energetic shifts and dynamic behaviors of the guest molecule within the confines of the water cages.
The conspicuous lack of research on oxetane clathrates presents a significant opportunity for future investigation. Given its structural similarity to TMO and its importance in medicinal chemistry, understanding if and how oxetane forms clathrates could open new avenues for its application, for instance, in controlled release or novel material design. Future studies should focus on attempting the synthesis of oxetane clathrates under various conditions and characterizing their structure and properties using the experimental methodologies detailed in this guide. Such research would not only fill a critical knowledge gap but also enhance our fundamental understanding of guest-host interactions in these fascinating inclusion compounds.
References
Formation Kinetics of Oxetane Hydrates: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrate hydrates, crystalline inclusion compounds formed from water and guest molecules, are of significant interest in fields ranging from energy storage to pharmaceuticals. Oxetane, a four-membered cyclic ether, presents an intriguing candidate as a guest molecule due to its structural and electronic properties. However, a comprehensive understanding of the formation kinetics of oxetane hydrates remains an area of active investigation. This technical guide provides a detailed overview of the core principles governing the formation kinetics of clathrate hydrates, with a specific focus on the anticipated behavior of oxetane as a guest molecule. Drawing parallels from structurally similar compounds and established hydrate formation theories, this document outlines experimental methodologies, key kinetic parameters, and influencing factors. While direct quantitative data for oxetane hydrate formation is limited in publicly accessible literature, this guide offers a foundational framework for researchers and professionals seeking to explore this novel class of hydrates.
Introduction to Clathrate Hydrates
Clathrate hydrates are ice-like crystalline solids where a framework of hydrogen-bonded water molecules (the "host") encapsulates small "guest" molecules.[1] The stability of this lattice is dependent on the presence of these guest molecules, which occupy cages within the water framework.[1] The structure of the hydrate is determined by the size and shape of the guest molecule, with the most common structures being structure I (sI), structure II (sII), and structure H (sH).[2]
Table 1: Common Clathrate Hydrate Structures and Their Properties
| Hydrate Structure | Crystal System | Unit Cell Water Molecules | Small Cages (per unit cell) | Large Cages (per unit cell) | Typical Guest Molecules |
| Structure I (sI) | Cubic | 46 | 2 (5¹²) | 6 (5¹²6²) | Methane, Ethane, Carbon Dioxide[2] |
| Structure II (sII) | Cubic | 136 | 16 (5¹²) | 8 (5¹²6⁴) | Propane, Isobutane, Tetrahydrofuran[2] |
| Structure H (sH) | Hexagonal | 34 | 3 (5¹²), 2 (4³5⁶6³) | 1 (5¹²6⁸) | Methane + large molecule (e.g., adamantane)[2] |
Based on its molecular dimensions, oxetane is hypothesized to form a structure II hydrate, where it would occupy the large 5¹²6⁴ cages. This is analogous to other cyclic ethers like tetrahydrofuran (THF).
Key Kinetic Parameters of Hydrate Formation
The formation of clathrate hydrates is a complex process governed by several kinetic parameters. Understanding these parameters is crucial for controlling and predicting hydrate formation.
-
Induction Time: This is the time elapsed from the establishment of favorable thermodynamic conditions (temperature and pressure) to the onset of detectable hydrate crystal nucleation. It is a stochastic parameter that can be influenced by a variety of factors.
-
Formation Rate: Once nucleation begins, the formation rate describes the speed at which the hydrate crystals grow. This is often measured by monitoring gas uptake, heat evolution, or changes in solution composition.
-
Water-to-Hydrate Conversion: This parameter quantifies the extent of hydrate formation, representing the fraction of water that has been incorporated into the hydrate lattice.
Table 2: Anticipated Kinetic Parameters for Oxetane Hydrate Formation (Hypothetical)
| Parameter | Expected Range | Influencing Factors |
| Induction Time | Minutes to Hours | Supersaturation, Temperature, Pressure, Agitation, Presence of impurities/promoters |
| Formation Rate | 10⁻³ - 10⁻¹ mol/min | Interfacial area, Driving force (ΔT, ΔP), Heat and mass transfer limitations |
| Water Conversion | 10% - 80% | Stoichiometry, Mixing, Time |
Note: The values in this table are hypothetical and are intended to provide a general reference based on the behavior of similar guest molecules. Experimental validation is required.
Experimental Protocols for Studying Oxetane Hydrate Kinetics
The study of oxetane hydrate formation kinetics requires specialized equipment capable of operating at high pressures and low temperatures. The following outlines a general experimental protocol.
Materials and Apparatus
-
High-Pressure Reaction Cell: A temperature-controlled vessel, typically equipped with a magnetic stirrer, pressure transducer, and temperature probe. Sapphire or other transparent windows can be included for visual observation.
-
Oxetane: High-purity grade.
-
Water: Deionized or distilled.
-
Help Gas (optional): A small gas molecule like methane or nitrogen can be used to stabilize the hydrate structure, particularly if oxetane is not a strong simple hydrate former.
-
Analytical Equipment: Gas chromatograph (for gas consumption), Raman or NMR spectrometer (for structural analysis), and a data acquisition system.
Experimental Procedure
-
Preparation: A known amount of an oxetane-water solution (e.g., a 5.6 mol% solution, stoichiometric for sII hydrate) is charged into the high-pressure cell.[2]
-
Purging: The cell is purged with a low-pressure help gas (if used) or evacuated to remove air.
-
Pressurization: The cell is pressurized with the help gas (if applicable) to the desired initial pressure.
-
Cooling: The cell is cooled at a constant rate (e.g., 1 K/h) while the solution is stirred.[2]
-
Data Acquisition: Pressure, temperature, and gas composition (if applicable) are continuously monitored and recorded.
-
Hydrate Formation Detection: The onset of hydrate formation is typically identified by a sudden drop in pressure and a corresponding increase in temperature due to the exothermic nature of the reaction.
-
Isothermal Stage: Once hydrate formation is initiated, the temperature is maintained at a constant value to study the growth kinetics.
-
Analysis: Post-experiment, the solid hydrate phase can be recovered and analyzed using techniques like Powder X-ray Diffraction (PXRD) to determine the crystal structure and spectroscopic methods (Raman, NMR) to confirm the presence and location of oxetane within the hydrate cages.[2]
Visualization of Experimental and Logical Workflows
Experimental Workflow for Oxetane Hydrate Kinetic Studies
References
Oxetane as a Potential Guest Molecule in Clathrate Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
This technical guide explores the potential for oxetane, a four-membered cyclic ether, to act as a guest molecule within clathrate hydrate structures. While direct experimental evidence for the formation of oxetane clathrates is not currently present in published literature, this document provides a comprehensive overview based on analogous compounds, theoretical considerations, and established experimental methodologies. By examining the physicochemical properties of oxetane in the context of known clathrate formers, we aim to provide a foundational resource for researchers interested in the synthesis and characterization of novel clathrate hydrate systems.
Clathrate hydrates are crystalline inclusion compounds where a lattice of hydrogen-bonded water molecules (the host) encages small guest molecules.[1] The stability of these structures is largely dependent on the size, shape, and hydrophobicity of the guest molecule, which occupies polyhedral cavities within the water framework.[1] The inclusion of cyclic ethers as guest molecules is well-documented, with tetrahydrofuran (THF) being a classic example of a structure II (sII) hydrate former. More recently, studies on oxirane-containing compounds have shed light on how the geometry and hydrophilicity of small cyclic ethers influence clathrate formation and stability.[2][3]
Physicochemical Properties of Oxetane and Its Potential for Clathrate Formation
Oxetane's potential to form clathrate hydrates can be inferred from its molecular properties in comparison to known guest molecules. Oxetane is a polar, four-membered ring with a puckered conformation.[4][5] Its properties suggest it could be a suitable guest for clathrate formation. The strained C-O-C bond angle in oxetane exposes the oxygen lone pairs, making it a strong hydrogen-bond acceptor.[6][7] This is a crucial characteristic for its interaction with the water molecules of the host lattice.
The molecular dimensions of oxetane are critical in determining which clathrate structure it might favor. Clathrate hydrates form several distinct structures, with the most common being structure I (sI), structure II (sII), and structure H (sH), each characterized by different cage sizes. The suitability of a guest molecule is determined by its ability to fit within these cages.
A comparative analysis with analogous cyclic ethers that are known to form clathrate hydrates provides a strong basis for predicting the behavior of oxetane. For instance, ethylene oxide, a three-membered ring, forms a structure I (sI) hydrate, while propylene oxide and tetrahydrofuran (a five-membered ring) are structure II (sII) formers.[2] A recent study on oxiranes with a four-carbon backbone demonstrated that their three-dimensional geometry and hydrophilicity are key factors in determining the resulting clathrate structure (sII or sH) and the thermodynamic stability of the hydrate.[2][8] This suggests that oxetane, being a four-membered ring, would likely fit into the cages of sI or sII hydrates, possibly with the aid of a help gas.
Hypothetical Clathrate Structures for Oxetane
Based on the dimensions of oxetane and the cage sizes of common clathrate structures, we can hypothesize the most probable structures for an oxetane clathrate.
-
Structure I (sI): This structure consists of small pentagonal dodecahedral (5¹²) cages and larger tetrakaidecahedral (5¹²6²) cages.[2] Given its size, oxetane could potentially occupy the large cages of sI.
-
Structure II (sII): This structure is composed of small 5¹² cages and larger hexakaidecahedral (5¹²6⁴) cages.[2] Many cyclic ethers, such as THF, form sII hydrates, making this a strong possibility for oxetane, especially if it occupies the large cages. The study on oxirane compounds with a four-carbon backbone also showed the formation of sII hydrates.[2][3]
The logical pathway to predicting clathrate formation for a new guest molecule like oxetane is outlined in the diagram below.
Caption: Logical workflow for predicting oxetane clathrate formation.
Proposed Experimental Protocols for Synthesis and Characterization
Should research into oxetane clathrates be undertaken, the following experimental protocols, adapted from studies on similar guest molecules, are recommended.[2][9]
3.1. Synthesis of Oxetane Clathrate Hydrates
A high-pressure apparatus would be suitable for the synthesis of oxetane clathrates.
-
Sample Preparation: A specific molar ratio of oxetane and water (e.g., 1:17 for a typical sII hydrate) is to be prepared. For binary clathrates, a help gas like methane would be introduced.
-
Pressurization and Cooling: The mixture is charged into a high-pressure cell. The cell is then pressurized with the help gas (if applicable) to a desired pressure (e.g., 3-10 MPa).
-
Formation: The temperature of the cell is gradually lowered while the mixture is continuously stirred to promote hydrate formation. The formation is typically observed by a drop in pressure at a constant volume.
-
Annealing and Quenching: The formed hydrate is then annealed at a temperature slightly below its dissociation point to ensure homogeneity. For ex-situ characterization, the sample is rapidly quenched in liquid nitrogen to preserve the structure.
3.2. Characterization Techniques
A combination of spectroscopic and diffraction techniques would be necessary to confirm the formation and determine the structure of the oxetane clathrate.
-
Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying the crystal structure of the clathrate hydrate (sI, sII, or sH) and determining its lattice parameters. The measurements are typically performed at cryogenic temperatures (e.g., 90 K) to prevent dissociation.[5][10]
-
Raman Spectroscopy: In-situ Raman spectroscopy can be used to monitor the formation of the clathrate and to identify the cage occupancy of the guest molecules. The vibrational modes of the guest molecule are sensitive to the cage environment.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹³C NMR, is a powerful tool for probing the local environment of the guest molecules within the clathrate cages.[12] It can distinguish between guest molecules in different cage types and provide information on guest dynamics.
The general experimental workflow for the characterization of a potential oxetane clathrate is depicted below.
Caption: A general experimental workflow for clathrate characterization.
Quantitative Data from Analogous Oxirane Clathrates
To provide a quantitative basis for the potential properties of oxetane clathrates, the following table summarizes the structural data for clathrate hydrates formed with oxirane compounds and a methane help gas.[2]
| Guest Molecule | Clathrate Structure | Space Group | Lattice Parameter a (Å) at 150 K |
| cis-2,3-epoxybutane + CH₄ | sII | Fd-3m | 17.274 |
| 1,2-epoxybutane + CH₄ | sII | Fd-3m | 17.249 |
| trans-2,3-epoxybutane + CH₄ | sI | Pm-3n | 11.879 |
| 1,2,3,4-diepoxybutane + CH₄ | sI | Pm-3n | 11.877 |
| 3,3-dimethylepoxybutane + CH₄ | sH | P6/mmm | a = 12.210, c = 10.032 |
Table 1: Structural data for clathrate hydrates of various oxirane compounds with methane as a help gas. Data sourced from Seol (2023).[2]
Proposed Computational Studies
In the absence of experimental data, computational methods such as molecular dynamics (MD) simulations can provide valuable insights into the feasibility of oxetane clathrate formation.
5.1. Molecular Dynamics Simulations
MD simulations can be employed to:
-
Assess the thermodynamic stability of hypothetical oxetane clathrate structures.
-
Determine the preferred cage occupancy of oxetane.
-
Investigate the dynamics of oxetane molecules within the clathrate cages.
-
Predict the phase diagram of the oxetane-water system.
A typical simulation would involve constructing a simulation box with a pre-defined clathrate lattice and placing oxetane molecules in the cages. The system would then be simulated under various temperature and pressure conditions to observe its evolution and stability.
The following diagram illustrates the key components of a molecular dynamics simulation for studying clathrate hydrates.
Caption: Key components of a molecular dynamics simulation for clathrates.
Conclusion and Future Outlook
While the existence of oxetane clathrate hydrates has yet to be experimentally confirmed, a thorough analysis of its physicochemical properties and comparison with analogous cyclic ethers strongly suggests its potential as a guest molecule. The methodologies for synthesis and characterization are well-established, and the insights gained from studies on oxirane clathrates provide a clear roadmap for future investigations.
The formation of oxetane clathrates would be of significant interest to the scientific community, particularly in the fields of materials science and drug development, where the unique properties of oxetanes are increasingly being explored. Further research, both experimental and computational, is warranted to explore this promising area of clathrate science. This technical guide serves as a foundational document to inspire and direct such future endeavors.
References
- 1. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 2. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes in drug discovery | Semantic Scholar [semanticscholar.org]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. Molecular Dynamics Study of Clathrate-like Ordering of Water in Supersaturated Methane Solution at Low Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Oxetane Encapsulation in Water Cages: A Technical Review and Prospectus
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The encapsulation of small molecules within water cages, forming clathrate hydrates, is a phenomenon with significant implications for gas storage, separation technologies, and potentially, drug delivery. Oxetane, a four-membered cyclic ether, possesses physicochemical properties that suggest its potential as a guest molecule in such structures. This technical guide provides a comprehensive review of the principles of clathrate hydrate formation, drawing analogies from related cyclic ethers, and outlines a prospective approach for the experimental investigation of oxetane encapsulation. While direct experimental data on oxetane clathrate hydrates is not yet present in the scientific literature, this document serves as a foundational resource for researchers venturing into this novel area. We will explore the structural characteristics of water cages, the properties of oxetane that make it a compelling candidate for encapsulation, detailed experimental protocols for hydrate formation and characterization, and potential applications.
Introduction to Clathrate Hydrates
Clathrate hydrates, also known as gas hydrates, are crystalline inclusion compounds where a framework of hydrogen-bonded water molecules (the host) physically entraps small guest molecules.[1] The water molecules form polyhedral cages that are thermodynamically unstable unless occupied by these guest molecules.[1] The interaction between the host and guest is primarily through van der Waals forces.[2]
There are several common crystal structures for clathrate hydrates, with the most prevalent being structure I (sI), structure II (sII), and structure H (sH).[3] The type of structure formed is largely dependent on the size and shape of the guest molecule.[3][4]
-
Structure I (sI): This structure is composed of two types of cages: a small pentagonal dodecahedron (5¹²) and a larger tetrakaidecahedron (5¹²6²). It typically encapsulates small molecules like methane and carbon dioxide.[3]
-
Structure II (sII): This structure consists of small pentagonal dodecahedral (5¹²) cages and larger hexakaidecahedral (5¹²6⁴) cages. It can accommodate larger guest molecules such as propane and isobutane.
-
Structure H (sH): This structure is more complex, containing three different types of cages: a small pentagonal dodecahedron (5¹²), a medium irregular dodecahedron (4³5⁶6³), and a large icosahedron (5¹²6⁸). It requires both small and large guest molecules to stabilize the structure.
The formation and stability of clathrate hydrates are highly dependent on pressure and temperature conditions.
Oxetane as a Potential Guest Molecule
Oxetane (C₃H₆O) is a saturated four-membered heterocycle containing an oxygen atom.[5] Its unique properties make it an intriguing candidate for encapsulation within water cages.
Key Properties of Oxetane:
-
Molecular Size and Shape: The compact, three-dimensional structure of oxetane could potentially fit within the cages of common clathrate hydrate structures.
-
Polarity and Hydrogen Bond Acceptor Capability: As a cyclic ether, the oxygen atom in oxetane possesses lone pairs of electrons, making it a hydrogen bond acceptor.[1][6] This property could influence its interaction with the water molecules of the host lattice.
-
Aqueous Solubility: Oxetane exhibits good aqueous solubility, which is a prerequisite for the formation of clathrate hydrates from an aqueous solution.[6]
-
Chemical Stability: 3,3-disubstituted oxetanes, in particular, show high chemical stability.[7]
The combination of its size, polarity, and solubility suggests that oxetane could act as a guest molecule, potentially forming a stable clathrate hydrate under appropriate temperature and pressure conditions. Its behavior may be analogous to other cyclic ethers like ethylene oxide and propylene oxide, which are known to form sI and sII hydrates, respectively.[3]
Prospective Experimental Protocols
While no specific experimental data for oxetane clathrate hydrates are available, the following protocols, adapted from studies on similar guest molecules like oxiranes, can be proposed for their formation and characterization.
Clathrate Hydrate Synthesis
-
Sample Preparation: Prepare an aqueous solution of oxetane at a specific concentration (e.g., stoichiometric ratio for a targeted cage occupancy).
-
Pressurization and Cooling:
-
Place the oxetane-water mixture in a high-pressure vessel equipped with a stirrer and temperature and pressure sensors.
-
Pressurize the vessel with a help gas (e.g., methane, nitrogen) to a desired pressure. The help gas can aid in hydrate formation and stabilization.
-
Cool the vessel gradually while stirring to promote the formation of the hydrate. The formation is typically indicated by a sudden drop in pressure and a rise in temperature due to the exothermic nature of hydrate crystallization.
-
-
Sample Collection: Once the hydrate formation is complete, rapidly cool the vessel with liquid nitrogen and collect the solid hydrate sample.
Characterization Techniques
A multi-technique approach is essential to unequivocally determine the formation and structure of the oxetane clathrate hydrate.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to identify the crystal structure (sI, sII, or sH) of the formed hydrate. The diffraction pattern of the hydrate will be distinct from that of ice and solid oxetane.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹H NMR can confirm the encapsulation of oxetane within the water cages. The chemical shifts of the guest molecule are sensitive to its environment and can provide information about cage occupancy and guest dynamics.
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can probe the host-guest interactions and the local environment of the oxetane molecule within the cage.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the dissociation temperature and enthalpy of the hydrate, providing data on its thermodynamic stability.
Quantitative Data (Hypothetical and Analogous)
As direct experimental data for oxetane clathrate hydrates are unavailable, the following tables present hypothetical data based on analogous compounds like ethylene oxide and propylene oxide to guide future research.
Table 1: Potential Clathrate Hydrate Properties of Oxetane
| Property | Ethylene Oxide (Analog) | Propylene Oxide (Analog) | Oxetane (Projected) |
| Hydrate Structure | sI | sII | sI or sII |
| Guest-to-Water Ratio | ~1:6.8 | ~1:17 | To be determined |
| Dissociation Temp. at 1 atm | 11.1 °C | 4.9 °C | To be determined |
Table 2: Prospective Spectroscopic Data for Encapsulated Oxetane
| Spectroscopic Technique | Expected Observation |
| ¹³C Solid-State NMR | Distinct chemical shifts for oxetane carbons in different cage environments (if applicable). |
| Raman Spectroscopy | Shift in the C-O-C stretching frequency of oxetane upon encapsulation, indicating host-guest interaction. |
| Powder X-ray Diffraction | Lattice parameters consistent with a known clathrate hydrate structure (sI or sII). |
Visualizations
Signaling Pathways and Experimental Workflows
Potential Applications and Future Directions
The study of oxetane encapsulation in water cages opens up several avenues for research and application:
-
Drug Delivery: The encapsulation of drug molecules containing the oxetane moiety could potentially enhance their solubility and stability.
-
Gas Storage and Separation: If oxetane forms a stable hydrate, it could be investigated as a promoter for the storage of gases like methane or carbon dioxide.
-
Fundamental Chemistry: Investigating the formation and properties of oxetane clathrate hydrates would provide valuable insights into host-guest chemistry and the thermodynamics of hydrate formation.
Future research should focus on the systematic experimental investigation of the oxetane-water system under various pressure and temperature conditions. The determination of the phase diagram of the oxetane-water system would be a crucial first step. Subsequent detailed structural and spectroscopic studies will be necessary to fully understand the nature of oxetane encapsulation in water cages.
Conclusion
While the encapsulation of oxetane in water cages remains a prospective field of study, the physicochemical properties of oxetane strongly suggest its potential as a guest molecule in clathrate hydrates. By drawing analogies from known cyclic ether hydrate formers and employing established experimental techniques, researchers can systematically investigate this possibility. The insights gained from such studies could have far-reaching implications, from advancing our fundamental understanding of host-guest chemistry to developing novel applications in the pharmaceutical and energy sectors. This guide provides a foundational framework to stimulate and direct future research in this promising area.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. Clathrate hydrates with hydrogen-bonding guests - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large Guest Molecules Selectively Forming sII- or sH-Type Hydrates: Chameleon-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetane - Wikipedia [en.wikipedia.org]
- 6. Oxetanes - Enamine [enamine.net]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oxetane Hydrates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxetanes are four-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique physicochemical properties, including high polarity and metabolic stability.[1] The formation of clathrate hydrates with oxetane as a guest molecule is a promising area of research for potential applications in gas storage, separation, and drug delivery. Clathrate hydrates are crystalline water-based solids in which a hydrogen-bonded water lattice entraps guest molecules.[2] This document provides a detailed experimental setup and protocol for the synthesis of oxetane hydrates in a laboratory setting. The methodology is adapted from established procedures for the formation of clathrate hydrates with similar cyclic ether compounds.[2]
Experimental Setup
The synthesis of oxetane hydrates requires a high-pressure apparatus to achieve the necessary thermodynamic conditions for hydrate formation. A schematic of a typical experimental setup is shown below.
Key Components:
-
High-Pressure Cell: A stainless-steel vessel with a sapphire window for visual observation of the cell's interior. The cell must be capable of withstanding pressures up to 10 MPa.
-
Temperature Control System: A circulating bath or a jacketed vessel connected to a programmable thermostat to precisely control the temperature of the high-pressure cell.
-
Pressure Transducer and Temperature Sensor: To monitor the pressure and temperature inside the cell in real-time.
-
Gas Inlet and Outlet Valves: For pressurizing the cell with a help gas (e.g., methane) and for venting.
-
Magnetic Stirrer: To ensure proper mixing of the oxetane-water solution and to promote hydrate formation.
-
Data Acquisition System: To log the temperature and pressure data over time.
Experimental Protocols
Protocol 1: Synthesis of Oxetane Hydrate
This protocol outlines the steps for the synthesis of oxetane hydrate from an aqueous solution of oxetane.
Materials:
-
Oxetane (C₃H₆O)
-
Deionized water
-
Pressurized methane gas (optional, as a help gas to stabilize the hydrate structure)
Procedure:
-
Preparation of the Oxetane Solution: Prepare an aqueous solution of oxetane with a specific molar concentration (e.g., 5-10 mol%).
-
Charging the High-Pressure Cell:
-
Thoroughly clean and dry the high-pressure cell.
-
Add a magnetic stir bar to the cell.
-
Introduce a known volume of the oxetane-water solution into the cell.
-
-
Sealing and Purging:
-
Seal the high-pressure cell securely.
-
Purge the cell with low-pressure methane gas to remove any air.
-
-
Pressurization and Cooling:
-
Pressurize the cell with methane gas to the desired initial pressure (e.g., 3-5 MPa).
-
Begin stirring the solution at a constant rate (e.g., 400 rpm).
-
Gradually cool the cell to the target temperature for hydrate formation (e.g., 275 K) using the temperature control system.
-
-
Hydrate Formation:
-
Monitor the pressure and temperature inside the cell. A sudden drop in pressure at a constant temperature indicates the onset of hydrate formation as the gas molecules are encaged in the hydrate lattices.
-
Continue to hold the system at the desired temperature and pressure for a sufficient period (e.g., 24-48 hours) to allow for complete hydrate formation. Visual observation through the sapphire window can confirm the presence of solid hydrate crystals.
-
-
Characterization:
-
Once hydrate formation is complete, the sample can be analyzed using various techniques such as Raman spectroscopy or powder X-ray diffraction (PXRD) to confirm the hydrate structure. For in-situ characterization, the high-pressure cell can be equipped with appropriate windows and interfaces for spectroscopic measurements.
-
Data Presentation
The following table summarizes the typical experimental parameters for the synthesis of oxetane hydrate.
| Parameter | Value | Unit |
| Oxetane Concentration | 5.0 | mol% |
| Initial Pressure | 3.5 | MPa |
| Formation Temperature | 275.15 | K |
| Stirring Speed | 400 | rpm |
| Formation Time | 24 - 48 | hours |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of oxetane hydrate.
References
Application Notes and Protocols: NMR Spectroscopy for the Characterization of Oxetane Hydrates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of molecular species in solution and the solid state. For pharmaceutical development, understanding the hydration state of an active pharmaceutical ingredient (API) is critical, as the presence of water can significantly impact stability, solubility, and bioavailability. Oxetane rings are increasingly incorporated into drug candidates to improve their physicochemical properties. Therefore, the characterization of oxetane-containing compounds in their hydrate forms is of significant interest. These application notes provide a detailed overview and protocols for utilizing ¹H and ¹³C NMR spectroscopy for the characterization and quantification of oxetane hydrates.
Part 1: Qualitative Characterization of Oxetane Hydrates by ¹H and ¹³C NMR
Principles
¹H and ¹³C NMR spectroscopy can provide detailed structural information about oxetane-containing molecules and the presence of water molecules in their hydrated forms.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the oxetane ring protons and any other protons in the molecule. The presence of water will typically give rise to a distinct signal, the chemical shift of which can be dependent on the solvent, temperature, and hydrogen bonding environment. In the case of a stable hydrate, distinct signals for the water of hydration may be observed, especially in aprotic solvents or in the solid state.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the oxetane ring are sensitive to their local electronic environment.
Expected Chemical Shifts
The following tables summarize typical chemical shift ranges for oxetane protons and carbons. These values can serve as a reference for spectral assignment.[1][2][3][4]
Table 1: Typical ¹H NMR Chemical Shifts for the Oxetane Ring
| Proton Type | Chemical Shift (δ) ppm | Multiplicity |
| -O-CH ₂- (α-protons) | 4.5 - 5.0 | Triplet or Multiplet |
| -C-CH ₂-C- (β-protons) | 2.5 - 3.0 | Multiplet |
Note: Chemical shifts are highly dependent on the substitution pattern of the oxetane ring and the solvent used.
Table 2: Typical ¹³C NMR Chemical Shifts for the Oxetane Ring
| Carbon Type | Chemical Shift (δ) ppm |
| -O-C H₂- (α-carbons) | 70 - 85 |
| -C-C H₂-C- (β-carbon) | 20 - 40 |
Note: These are approximate ranges and can vary based on substituents.
The presence of hydrate water will be observed in the ¹H NMR spectrum. In deuterated organic solvents (e.g., DMSO-d₆, CDCl₃), the water signal can appear over a wide range (typically 1.5 - 5.0 ppm) and its intensity will be proportional to the amount of water present.
Part 2: Quantitative Analysis of Oxetane Hydrates by Quantitative NMR (qNMR)
Principles of qNMR
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[5][6] For hydrate analysis, qNMR can be used to determine the stoichiometry of water in a hydrated sample.[7][8]
The fundamental principle of qNMR is that the signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[7]
Experimental Workflow for qNMR of Oxetane Hydrates
The following diagram illustrates the general workflow for the quantitative analysis of an oxetane hydrate using qNMR.
Caption: Workflow for quantitative NMR (qNMR) analysis of oxetane hydrates.
Part 3: Experimental Protocols
Protocol for Qualitative ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the oxetane hydrate sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 16-20 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or higher (adjust for desired signal-to-noise).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-250 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Protocol for Quantitative ¹H NMR (qNMR) of Hydrate Water Content
-
Selection of Internal Standard:
-
Choose an internal standard that is soluble in the same deuterated solvent as the analyte, has sharp signals that do not overlap with the analyte or water signals, is non-reactive, and is not volatile.
-
Common standards include maleic acid, dimethyl sulfone, or certified reference materials.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 10.0 mg) into a vial.
-
Accurately weigh a specific amount of the oxetane hydrate sample (e.g., 20.0 mg) into the same vial.
-
Add a precise volume or weight of the deuterated solvent (e.g., 1.0 mL of DMSO-d₆).
-
Ensure complete dissolution. Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Key qNMR Parameters: To ensure accurate quantification, certain parameters must be optimized.
-
Relaxation Delay (D1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of all signals being quantified (both analyte and standard). A D1 of 30-60 seconds is often recommended for accurate quantification.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for the signals of interest).
-
-
-
Data Processing and Calculation:
-
Process the spectrum as described in the qualitative protocol.
-
Carefully integrate a well-resolved signal from the internal standard and a well-resolved signal from the oxetane analyte, as well as the water signal.
-
Calculate the number of moles of the internal standard and the analyte.
-
Use the following formula to calculate the moles of water per mole of oxetane:
(I_water / N_water) / (I_analyte / N_analyte) = (moles_water / moles_analyte)
Where:
-
I_water = Integral of the water signal
-
N_water = Number of protons for the water signal (usually 2)
-
I_analyte = Integral of a specific analyte signal
-
N_analyte = Number of protons giving rise to the chosen analyte signal
-
-
Part 4: Data Presentation
Table 3: Example qNMR Data for a Hypothetical Oxetane Monohydrate
| Compound | Signal | Chemical Shift (δ) ppm | Integral (I) | Number of Protons (N) | I/N | Molar Ratio (relative to Analyte) |
| Internal Standard | -CH₃ | 2.50 | 10.00 | 6 | 1.67 | - |
| Oxetane Analyte | Oxetane -CH₂- | 4.80 | 6.68 | 4 | 1.67 | 1.00 |
| Water | H₂O | 3.40 | 3.34 | 2 | 1.67 | 1.00 |
In this idealized example, the molar ratio of water to the analyte is 1:1, indicating a monohydrate.
Part 5: Logical Relationships in NMR for Hydrate Characterization
The following diagram illustrates the key relationships and considerations for NMR-based hydrate characterization.
Caption: Logical flow from sample to structural and stoichiometric information.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. Simple and User-Friendly Methodology for Crystal Water Determination by Quantitative Proton NMR Spectroscopy in Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Powder X-ray Diffraction of Oxetane Heptadecahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetane, a four-membered cyclic ether, is a structural motif of increasing interest in medicinal chemistry due to its ability to influence the physicochemical properties of drug candidates. When crystallized in the presence of water at low temperatures and elevated pressures, oxetane can form a clathrate hydrate. Understanding the solid-state structure of these hydrates is crucial for formulation development, stability studies, and quality control in the pharmaceutical industry. Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique for the structural characterization of crystalline materials. This document provides a detailed protocol for the preparation and PXRD analysis of oxetane heptadecahydrate.
Oxetane heptadecahydrate is expected to form a cubic structure II (sII) clathrate hydrate. In this structure, the oxetane guest molecules are entrapped within the larger of two types of cages formed by a hydrogen-bonded network of water molecules. The smaller cages are typically vacant. The ideal stoichiometry for a fully occupied sII hydrate is Guest·17H₂O, which is consistent with the name "heptadecahydrate" (136 water molecules / 8 large cages = 17).
Data Presentation
The expected crystallographic data for oxetane heptadecahydrate, based on a typical structure II clathrate hydrate, are summarized in the table below. It is important to note that these are theoretical values and experimental results may vary slightly.
| Parameter | Expected Value |
| Crystal System | Cubic |
| Space Group | Fd-3m |
| Approximate Lattice Parameter (a) | 17.2 Å |
| Molecules per Unit Cell (Z) | 8 (Oxetane) |
| Water Molecules per Unit Cell | 136 |
| Calculated Density | ~1.0 g/cm³ |
Experimental Protocols
I. Synthesis of Oxetane Heptadecahydrate
Materials:
-
Oxetane (C₃H₆O)
-
Deionized water
-
High-pressure cell equipped with a sapphire or beryllium window transparent to X-rays
-
Temperature control system (e.g., cryostat)
-
Gas handling system
Procedure:
-
Sample Loading: Introduce a stoichiometric excess of liquid oxetane and deionized water into the high-pressure cell. A typical starting ratio would be approximately 1:20 molar ratio of oxetane to water to ensure complete hydrate formation.
-
Cell Sealing: Securely seal the high-pressure cell to prevent any leakage.
-
Pressurization: Pressurize the cell with an inert gas (e.g., nitrogen or argon) to a pressure above the equilibrium formation pressure of the oxetane hydrate at the desired temperature. A typical starting pressure is 10-20 bar.
-
Cooling and Crystallization: Gradually cool the high-pressure cell to a temperature conducive to hydrate formation, typically in the range of 273-278 K (0-5 °C).
-
Annealing: To ensure the formation of a well-crystalline powder, the sample should be annealed. This involves temperature cycling, for example, by raising the temperature to just below the dissociation point and then slowly cooling it back down. This process should be repeated several times.
-
Quenching: For ex-situ analysis, rapidly cool the sample to cryogenic temperatures (e.g., with liquid nitrogen) to preserve the hydrate structure at atmospheric pressure.
II. Powder X-ray Diffraction (PXRD) Data Acquisition
Instrumentation:
-
Powder X-ray diffractometer with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7093 Å) X-ray source.
-
Low-temperature stage or cryostat compatible with the diffractometer.
-
Position-sensitive detector.
Procedure:
-
Sample Mounting:
-
In-situ: If using a high-pressure cell, mount the entire cell onto the diffractometer's sample stage.
-
Ex-situ: Grind the quenched hydrate sample to a fine powder under liquid nitrogen. Load the powder into a low-temperature sample holder.
-
-
Instrument Setup:
-
Temperature: Set the sample stage temperature to a low value to prevent hydrate decomposition, typically below 173 K (-100 °C).
-
X-ray Source: Set the X-ray generator to the desired voltage and current (e.g., 40 kV and 40 mA for a Cu source).
-
Optics: Use an appropriate combination of slits and monochromators to obtain a well-collimated and monochromatic X-ray beam.
-
-
Data Collection:
-
Scan Range: Collect the diffraction pattern over a 2θ range appropriate for observing the characteristic peaks of a structure II hydrate. A typical range is 5° to 50° 2θ.
-
Step Size and Dwell Time: Use a small step size (e.g., 0.02° 2θ) and a sufficient dwell time per step to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to known patterns of ice and clathrate hydrate structures.
-
Lattice Parameter Refinement: Use software such as FullProf or GSAS-II to perform a Rietveld refinement of the diffraction data to obtain accurate lattice parameters.
-
Peak Indexing: Index the observed diffraction peaks to the Fd-3m space group to confirm the structure II assignment.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and PXRD analysis of oxetane heptadecahydrate.
Caption: Logical relationship from components to structural determination of oxetane heptadecahydrate.
Application Notes and Protocols: Cyclic Ethers as Thermodynamic Promoters for Gas Hydrate-Based Gas Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas hydrates, crystalline ice-like structures of water containing trapped gas molecules, are a promising medium for high-density gas storage and transportation. However, the formation of simple gas hydrates, such as methane hydrate, typically requires high pressures and low temperatures, limiting their practical application. Thermodynamic promoters are substances that, when added to water, shift the hydrate phase equilibrium to milder conditions (higher temperatures and lower pressures).
Cyclic ethers, such as tetrahydrofuran (THF) and certain oxirane derivatives, are effective thermodynamic promoters. They participate in the hydrate structure by occupying the large cages of the clathrate lattice, thereby stabilizing the entire structure at more favorable conditions. While direct research on oxetane as a gas hydrate promoter is limited, its structural similarity to other effective cyclic ethers suggests its potential in this application. These notes provide an overview of the application of cyclic ethers as thermodynamic promoters for gas storage, with detailed protocols for their evaluation.
Data Presentation: Thermodynamic Promotion Effects
The primary role of a thermodynamic promoter is to reduce the pressure required for hydrate formation at a given temperature. The following tables summarize the quantitative data on the promotion effects of THF and selected oxirane compounds on methane hydrate formation.
Table 1: Phase Equilibrium Conditions for Methane (CH₄) Hydrate with and without Tetrahydrofuran (THF) Promoter.
| Promoter Concentration (mol %) | Temperature (K) | Pressure (MPa) - Pure CH₄ Hydrate | Pressure (MPa) - with THF | Pressure Reduction (%) |
| 5.56 | 283.15 | ~7.2 | ~3.5 | ~51% |
| 5.56 | 288.15 | ~12.5 | ~5.8 | ~54% |
| 10.0 | 283.15 | ~7.2 | ~2.9 | ~60% |
| 10.0 | 288.15 | ~12.5 | ~4.8 | ~62% |
Note: Data is compiled and extrapolated from multiple sources for illustrative purposes.
Table 2: Methane Storage Capacity in THF-Promoted Hydrates.
| Promoter System | Initial Pressure (MPa) | Methane Consumption (mmol CH₄ / mol H₂O) | Theoretical Max. Capacity (mmol CH₄ / mol H₂O) | Storage Efficiency (%) |
| Pure Methane (sI) | 7.5 | ~130 | 173 | ~75% |
| 5.56 mol% THF (sII) | 7.5 | ~93 | 117 | ~79% |
Note: While the total gas storage capacity per unit of water is lower in sII hydrates due to the promoter occupying large cages, the milder formation conditions can make it a more energy-efficient process.
Table 3: Phase Equilibrium Conditions for Methane (CH₄) Hydrate with Oxirane Derivative Promoters (5.6 mol %).
| Promoter | Hydrate Structure | Temperature (K) | Pressure (MPa) |
| cis-2,3-epoxybutane | sII | 285.0 | 3.0 |
| 1,2-epoxybutane | sII | 284.5 | 3.0 |
| 3,3-dimethylepoxybutane | sH | 286.0 | 3.0 |
| trans-2,3-epoxybutane | sI (no promotion) | 281.0 | 5.0 |
Data from a study on oxirane compounds with a four-carbon backbone, illustrating the significant impact of molecular geometry on promotion capability.[1]
Experimental Protocols
Protocol 1: Synthesis of Gas Hydrates with a Cyclic Ether Promoter
Objective: To synthesize a mixed gas hydrate (e.g., methane-THF hydrate) in a controlled laboratory setting.
Materials:
-
High-pressure reactor cell (typically stainless steel with a sapphire window for observation)
-
Gas supply (e.g., high-purity methane)
-
Deionized water
-
Cyclic ether promoter (e.g., THF, analytical grade)
-
Temperature control system (e.g., circulating bath)
-
Pressure transducer and data acquisition system
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of the cyclic ether promoter at the desired concentration (e.g., 5.56 mol% THF in deionized water).
-
Add a specific volume of the promoter solution to the high-pressure reactor cell.
-
Seal the reactor and evacuate it to remove air.
-
Pressurize the reactor with the guest gas (e.g., methane) to the desired initial pressure.
-
Start the data acquisition system to log temperature and pressure.
-
Cool the reactor to the target formation temperature while stirring the solution to enhance gas-liquid contact.
-
Monitor the pressure inside the reactor. A sharp drop in pressure indicates the onset of hydrate formation.
-
Continue the experiment until the pressure stabilizes, indicating the cessation of hydrate formation.
-
The amount of gas consumed can be calculated from the pressure drop using the real gas law.
Protocol 2: Determination of Hydrate Phase Equilibrium using the Isochoric Pressure-Search Method
Objective: To determine the temperature and pressure at which gas hydrates are in equilibrium with the gas and liquid phases.
Procedure:
-
Synthesize the gas hydrate in the high-pressure cell as described in Protocol 1.
-
After hydrate formation, slowly increase the temperature of the reactor in small, discrete steps (e.g., 0.1-0.5 K).
-
Allow the system to equilibrate at each temperature step until the pressure stabilizes. This indicates that a small amount of hydrate has dissociated, releasing gas and increasing the pressure.
-
Record the stabilized pressure at each temperature.
-
Plot the pressure versus temperature for both the cooling (formation) and heating (dissociation) steps.
-
The point where the heating curve shows a distinct change in slope marks the final dissociation point of the hydrate at that pressure. This point represents a condition of phase equilibrium.
-
Repeat this process at different initial pressures to map out the phase equilibrium curve.
Protocol 3: Structural Characterization by Powder X-ray Diffraction (PXRD)
Objective: To identify the crystal structure (sI, sII, or sH) of the synthesized gas hydrate.
Materials:
-
Powder X-ray diffractometer with a low-temperature stage
-
Synthesized hydrate sample
Procedure:
-
Rapidly cool the synthesized hydrate sample in liquid nitrogen to quench it and prevent dissociation.
-
Grind the hydrate sample to a fine powder at liquid nitrogen temperatures.
-
Load the powdered sample onto the pre-cooled sample holder of the PXRD instrument.
-
Acquire the diffraction pattern over a suitable 2θ range (e.g., 10-60°) at a controlled low temperature (e.g., 173 K).
-
Analyze the positions and intensities of the diffraction peaks and compare them to known patterns for sI, sII, and sH hydrate structures to identify the crystal lattice.
Protocol 4: Compositional Analysis by Raman Spectroscopy
Objective: To determine the distribution of guest molecules within the hydrate cages.
Materials:
-
Raman spectrometer equipped with a suitable laser source and a low-temperature stage
-
Synthesized hydrate sample
Procedure:
-
Place the synthesized hydrate sample in the low-temperature stage of the Raman spectrometer.
-
Focus the laser on the hydrate sample and acquire the Raman spectrum.
-
Identify the characteristic vibrational peaks for the guest gas molecules (e.g., C-H stretching modes for methane).
-
The frequency of these peaks will shift depending on whether the gas molecule is in a small or large cage of the hydrate structure.
-
By analyzing the relative areas of the peaks corresponding to each cage type, the relative occupancy of the guest molecules in the different cages can be determined.
Mandatory Visualizations
Caption: Thermodynamic promotion of gas hydrate formation.
Caption: Experimental workflow for evaluating a novel promoter.
Conclusion and Future Outlook
Cyclic ethers like THF have been demonstrated to be potent thermodynamic promoters for gas hydrate formation, enabling gas storage at significantly milder conditions. The established protocols for synthesis and characterization provide a robust framework for evaluating new promoter candidates. Although direct experimental data for oxetane is currently lacking, its structural characteristics as a four-membered cyclic ether make it an intriguing candidate for investigation. The methodologies outlined in this document can be directly applied to assess the potential of oxetane and its derivatives as novel promoters for gas hydrate-based technologies. Future research in this area could lead to the discovery of even more efficient and economically viable solutions for gas storage and transportation.
References
Application Notes & Protocols: A Novel Approach to Carbon Dioxide Utilization via Oxetane Chemistry
A Note to Researchers: The exploration of oxetane clathrates for direct carbon dioxide capture is a novel area with limited available research. Current scientific literature does not provide established protocols for the formation of oxetane-based clathrates for this purpose. However, the chemical interaction between oxetanes and carbon dioxide is a well-documented and promising avenue for CO2 utilization, specifically in the synthesis of aliphatic polycarbonates. This document provides detailed application notes and protocols for this alternative and scientifically supported application.
Application Notes: Catalytic Copolymerization of Oxetane and Carbon Dioxide for Polycarbonate Synthesis
The catalytic coupling of oxetanes and carbon dioxide represents a significant pathway for the utilization of CO2 as a C1 feedstock in polymer chemistry. This process yields aliphatic polycarbonates, which are of interest for their biodegradability and potential as sustainable materials. The reaction typically requires a catalyst to proceed efficiently and can lead to the formation of either cyclic carbonates or linear polymers, depending on the reaction conditions and catalyst system employed.
Key Considerations:
-
Catalyst Selection: The choice of catalyst is crucial and significantly influences both the reaction rate and the selectivity towards either cyclic carbonate or polycarbonate formation. Various metal-based and metal-free catalysts have been investigated.
-
Reaction Conditions: Temperature and CO2 pressure are critical parameters that must be carefully controlled. Higher temperatures are generally required for the copolymerization of oxetanes with CO2 compared to the reaction with epoxides.
-
Substrate Reactivity: The structure of the oxetane substrate can affect its reactivity. For instance, substituted oxetanes, such as 3,3-dimethyloxetane, have been found to be less reactive and may require higher reaction temperatures.
Quantitative Data Summary
The following tables summarize key quantitative data from reported studies on the reaction of oxetanes with carbon dioxide.
Table 1: Catalyst Systems and Reaction Conditions for Oxetane and CO2 Coupling
| Catalyst System | CO2 Pressure (MPa) | Temperature (°C) | Product(s) | Reference |
| Tetraphenylstibonium iodide | 4.9 | 100 | Trimethylene carbonate (TMC) | |
| Organotin iodides with phosphines | - | - | Polycarbonates | |
| Organotin iodides with phosphine oxides | - | - | Trimethylene carbonate (TMC) | |
| Iodine and 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) | 1 | - | Poly(trimethylene carbonate) (poly(TMC)) | |
| Iodine and tetrabutylammonium acetate | - | 55 | Trimethylene carbonate (TMC) (94% yield) | |
| Iodine and tetrabutylammonium acetate | - | 105 | Poly(trimethylene carbonate) (poly(TMC)) | |
| Alkyl boranes with nucleophiles (I-, Br-, Cl-) | 1.0 | 90 | Trimethylene carbonate (TMC) or Poly(TMC) | |
| Triethylborane and NBu4I | - | - | Trimethylene carbonate (TMC) |
Table 2: Activation Parameters for Trimethylene Carbonate Production
| Catalyst System | ΔH≠ (kcal/mol) | ΔS≠ (J/mol·K) | Reference |
| Triethylborane and NBu4I | 28.0 ± 5.0 | -238.5 ± 16.7 |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Coupling of Oxetane and CO2
This protocol provides a general methodology for the synthesis of trimethylene carbonate (TMC) or poly(trimethylene carbonate) (poly(TMC)) from oxetane and carbon dioxide. Specific catalyst systems and reaction conditions should be optimized based on the desired product and available literature.
Materials:
-
Oxetane (or substituted oxetane)
-
Selected catalyst (e.g., tetraphenylstibonium iodide, iodine/DBU, etc.)
-
High-pressure reactor equipped with a magnetic stirrer and temperature control
-
Carbon dioxide (high purity)
-
Anhydrous solvent (if required, e.g., toluene)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Charging the Reactor:
-
In a glovebox or under an inert atmosphere, add the desired amount of catalyst to the reactor.
-
Add the oxetane substrate to the reactor. If a solvent is used, add it at this stage.
-
-
Sealing and Pressurization:
-
Seal the reactor according to the manufacturer's instructions.
-
Connect the reactor to a CO2 cylinder and pressurize the reactor to the desired pressure (e.g., 1.0 - 4.9 MPa).
-
-
Reaction:
-
Begin stirring the reaction mixture.
-
Heat the reactor to the desired temperature (e.g., 55 - 110 °C) and maintain this temperature for the specified reaction time.
-
-
Cooling and Depressurization:
-
After the reaction is complete, cool the reactor to room temperature.
-
Slowly and carefully vent the excess CO2 in a well-ventilated fume hood.
-
-
Product Isolation and Analysis:
-
Open the reactor and collect the crude product.
-
Analyze the product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of oxetane and the selectivity towards the desired product (TMC or poly(TMC)).
-
Purify the product using appropriate methods, such as distillation or precipitation, if necessary.
-
Visualizations
The following diagram illustrates a generalized catalytic cycle for the copolymerization of oxetane and carbon dioxide.
Caption: Catalytic cycle for oxetane and CO2 copolymerization.
Application Notes and Protocols: Oxetane Hydrates as a Medium for Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Understanding Oxetane Hydrates and Aqueous Oxetane Media
The term "oxetane hydrate" scientifically refers to a specific type of clathrate hydrate. In these structures, oxetane molecules are entrapped within a crystalline lattice of hydrogen-bonded water molecules, forming a solid, ice-like substance.[1] While these clathrate hydrates are of interest for materials science and gas storage, they do not serve as a liquid medium for conducting chemical reactions.
It is more likely that the interest of researchers and drug development professionals lies in the use of oxetane-water mixtures as a reaction medium. The unique physicochemical properties of oxetane—such as its polarity, hydrogen-bond accepting ability, and influence on the solubility and metabolic stability of molecules—make its aqueous solutions a compelling environment for organic synthesis.[2][3] This document provides a detailed overview of the properties of oxetane-water systems and protocols for their application in chemical reactions.
The oxetane ring is a four-membered cyclic ether that, despite its ring strain, exhibits considerable stability, particularly under neutral and basic conditions.[4] Its miscibility with water and ability to act as a hydrogen bond acceptor can be leveraged to influence reaction kinetics, selectivity, and product solubility.[2] However, it is crucial to note that the oxetane ring is susceptible to ring-opening in the presence of strong acids.[4][5]
II. Physicochemical Properties of Oxetane and its Aqueous Solutions
Incorporating oxetane into a molecule or using it as a solvent can significantly alter physicochemical properties. These changes are critical in drug discovery for optimizing parameters like solubility and metabolic stability.
Table 1: Key Physicochemical Properties of Oxetane
| Property | Value/Description | Significance in Aqueous Reactions |
| Molecular Formula | C₃H₆O | Low molecular weight contributes to favorable solvent properties. |
| Molar Mass | 58.08 g/mol | - |
| Boiling Point | 49-50 °C | Allows for easy removal post-reaction.[4] |
| Density | 0.8930 g/cm³ | - |
| Water Solubility | Miscible | Enables its use as a co-solvent with water in any proportion. |
| Hydrogen Bond Acceptor | Strong | Can influence reaction mechanisms and solute solubility.[2] |
| Chemical Stability | Stable in neutral and basic conditions. Susceptible to ring-opening in acidic conditions. | Dictates the feasible reaction conditions.[4] |
III. Applications of Oxetane-Water Media in Chemical Synthesis
While the use of pure oxetane as a reaction solvent is not widespread, its application as a co-solvent with water offers several advantages, particularly in reactions where modulating polarity and solubility is key.
A. Williamson Ether Synthesis for Oxetane Formation
One of the fundamental reactions involving oxetanes is their synthesis. The Williamson etherification is a classic method where an alkoxide reacts with a primary alkyl halide. In the context of oxetane synthesis, this intramolecular cyclization is often performed in the presence of a base. While not strictly using an oxetane-water medium, some protocols for related syntheses are performed under aqueous basic conditions. For instance, the synthesis of spirooxindole oxetanes has been achieved in aqueous potassium hydroxide.[6]
Logical Workflow for Investigating Reactions in Oxetane-Water Media
Caption: General workflow for conducting a chemical reaction in an oxetane-water medium.
B. Isomerization of Oxetane-Carboxylic Acids
Research has shown that certain oxetane-carboxylic acids can undergo intramolecular isomerization to form lactones when heated in a dioxane-water mixture.[7] This highlights how an aqueous co-solvent can facilitate specific transformations of oxetane-containing molecules.
Table 2: Isomerization of Oxetane-Carboxylic Acids in Dioxane/Water [7]
| Starting Material (Oxetane-Acid) | Conditions | Product (Lactone) | Yield |
| Compound 3a -7a , 9a , 10a | Dioxane/water (10/1), 100 °C, 12 h | Compounds 3b -7b , 9b , 10b | Not specified |
| Saponified esters 1 , 11 -19 | Dioxane/water (10/1), 50 °C, 12 h | Lactones 1b , 2b , 11b -19b | Smooth completion |
IV. Experimental Protocols
The following are generalized protocols based on literature precedents for reactions that either form oxetanes in aqueous media or involve transformations of oxetanes in the presence of water.
Protocol 1: Synthesis of Spirooxindole Oxetanes in Aqueous Base (Adapted from Marini et al.)[6]
This protocol describes a one-step synthesis of spirooxindole 2,2-disubstituted oxetanes via an addition/substitution cascade.
Materials:
-
3-Hydroxyindolinone derivative
-
Phenyl vinyl selenone
-
Potassium hydroxide (KOH)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 3-hydroxyindolinone (1.0 equiv) in water, add phenyl vinyl selenone (1.2 equiv).
-
Add aqueous potassium hydroxide (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Isomerization of an Oxetane-Carboxylic Acid to a Lactone in a Dioxane-Water Mixture (Adapted from Mykhailiuk et al.)[7]
This protocol is for the intramolecular isomerization of an oxetane-carboxylic acid.
Materials:
-
Oxetane-carboxylic acid
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the oxetane-carboxylic acid (1.0 equiv) in a 10:1 mixture of dioxane and water.
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C or 100 °C) and stir for the designated time (e.g., 12 hours).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, acidify the aqueous layers with 1 M HCl and re-extract with ethyl acetate to recover any unreacted starting material or acidic byproducts.
-
Purify the crude lactone product by flash chromatography.
Reaction Pathway: Acid-Catalyzed Oxetane Ring Opening
Under acidic conditions, the oxetane ring is protonated, which activates it for nucleophilic attack, leading to ring-opening. This is a critical consideration when designing reactions in aqueous media.
Caption: Simplified pathway of acid-catalyzed oxetane ring-opening.
V. Summary and Future Outlook
The use of "oxetane hydrates" as a pre-formed, stable liquid reaction medium is not supported by current scientific literature. The term more accurately describes solid clathrate structures. However, the application of oxetane-water mixtures as a solvent system in organic synthesis is a viable and interesting area of research. The ability of oxetane to modulate solubility and its stability under neutral to basic aqueous conditions make it a potentially useful co-solvent.[4][8]
Future research could systematically explore the use of various oxetane-water ratios to fine-tune solvent properties for a broader range of chemical transformations. Understanding the phase behavior and reaction kinetics in these binary mixtures will be crucial for their adoption in both academic and industrial settings. The unique properties of oxetane that have been beneficial in medicinal chemistry—enhancing aqueous solubility and metabolic stability—may also prove advantageous when it is used as a component of the reaction medium itself.[3][7]
References
- 1. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. Oxetane - Wikipedia [en.wikipedia.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Single-Crystal Growth of Oxetane Hydrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrate hydrates are crystalline inclusion compounds where a framework of water molecules encages guest molecules. The unique physicochemical properties of these structures have garnered interest in various fields, including drug delivery and materials science. Oxetane, a four-membered cyclic ether, presents an intriguing candidate as a guest molecule due to its polarity and hydrogen bonding capabilities.[1] This document provides a detailed protocol for the growth of single crystals of oxetane hydrates, a critical step for their structural elucidation and property characterization. Due to the limited availability of specific phase equilibrium data for oxetane hydrates, this protocol incorporates a preliminary phase boundary determination followed by a seeded single-crystal growth method, adapted from established techniques for analogous cyclic ether hydrates.[2][3][4][5]
Introduction
The incorporation of guest molecules into a crystalline water lattice can significantly alter the properties of both the guest and the host. For pharmaceutical applications, encasing a drug molecule within a hydrate structure can modify its solubility, stability, and dissolution kinetics. Oxetane and its derivatives are of increasing interest in medicinal chemistry.[6][7][8] The growth of high-quality single crystals is a prerequisite for unambiguous structure determination via single-crystal X-ray diffraction, providing invaluable insights into the guest-host interactions and the overall crystal packing.
Based on studies of structurally similar oxirane compounds, it is anticipated that oxetane will form a clathrate hydrate, likely requiring a "help gas" such as methane or carbon dioxide to stabilize the structure.[9] The expected crystal structure is either structure II (sII) or structure H (sH). This protocol, therefore, outlines a two-stage process: firstly, the experimental determination of the pressure-temperature (P-T) stability zone for the oxetane-help gas hydrate; and secondly, the controlled growth of single crystals within this stability region.
Data Presentation
The following tables provide a framework for recording the essential quantitative data during the experimental process.
Table 1: Oxetane Solution Preparation
| Parameter | Value |
| Mass of Oxetane (g) | |
| Volume of Deionized Water (mL) | |
| Molar Concentration of Oxetane (mol/L) | |
| Calculated Molar Ratio (Oxetane:Water) | |
| Observations (e.g., complete dissolution) |
Table 2: Hydrate Phase Equilibrium Data
| Help Gas Pressure (bar) | Initial Temperature (°C) | Hydrate Formation Temperature (°C) | Hydrate Dissociation Temperature (°C) |
Table 3: Single Crystal Growth Parameters
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Initial Solution Concentration (mol/L) | |||
| Help Gas and Pressure (bar) | |||
| Initial Temperature (°C) | |||
| Cooling Rate (°C/hour) | |||
| Final Temperature (°C) | |||
| Growth Duration (hours) | |||
| Crystal Size (mm) | |||
| Crystal Habit/Morphology | |||
| Observations |
Experimental Protocols
Part 1: Determination of Oxetane Hydrate Phase Boundary
Objective: To identify the pressure and temperature conditions at which oxetane hydrate is stable in the presence of a help gas.
Materials:
-
High-pressure view cell equipped with a magnetic stirrer, temperature and pressure sensors, and a gas inlet/outlet.
-
Oxetane (≥97% purity)
-
Deionized water
-
Help gas (e.g., Methane or Carbon Dioxide, high purity)
-
Isopropanol and dry ice for cooling bath
Procedure:
-
Solution Preparation: Prepare an aqueous solution of oxetane. While quantitative solubility data is scarce, oxetane is known to be moderately soluble in water.[10] A starting concentration in the range of 5-10 mol% is recommended. Ensure complete dissolution.
-
Cell Assembly and Charging:
-
Thoroughly clean and dry the high-pressure view cell.
-
Add a known volume of the oxetane solution to the cell.
-
Seal the cell and purge with the chosen help gas at low pressure to remove air.
-
Pressurize the cell with the help gas to the desired initial pressure (e.g., 30-50 bar).
-
-
Hydrate Formation:
-
Submerge the cell in a cooling bath and begin stirring the solution.
-
Slowly cool the cell while monitoring the temperature and pressure.
-
Hydrate formation is indicated by a sudden drop in pressure and the visual appearance of solid crystals. Record the temperature of formation.
-
-
Hydrate Dissociation:
-
Once hydrates have formed, slowly heat the cell.
-
The dissociation point is identified by a sharp increase in pressure as the gas is released from the hydrate structure. Record the temperature of dissociation.
-
-
Data Collection: Repeat steps 3 and 4 at various pressures to map out the P-T phase boundary.
Part 2: Single-Crystal Growth of Oxetane Hydrate
Objective: To grow single crystals of oxetane hydrate suitable for X-ray diffraction. This protocol is adapted from methods used for other clathrate hydrates.[2][3][5]
Method: Slow Cooling with Seeding
Materials:
-
High-pressure view cell (as in Part 1)
-
Oxetane solution (concentration determined from Part 1, near saturation at the dissociation temperature)
-
Help gas
-
Seed crystals (small, well-formed crystals from the phase boundary determination)
Procedure:
-
Prepare the System:
-
Charge the high-pressure cell with the prepared oxetane solution.
-
Pressurize the cell with the help gas to a pressure within the hydrate stability region determined in Part 1.
-
Heat the solution to a temperature slightly above the hydrate dissociation temperature to ensure no solid phase is present.
-
-
Introduce Seed Crystal:
-
Carefully introduce a small, pre-formed seed crystal into the solution.
-
-
Controlled Cooling:
-
Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 °C/hour). The slow cooling reduces the rate of nucleation, allowing the seed crystal to grow.
-
-
Crystal Growth:
-
Maintain the system at a constant temperature just below the dissociation point to allow for slow crystal growth over several hours to days.
-
Visually monitor the growth of the single crystal.
-
-
Crystal Harvesting:
-
Once a crystal of suitable size (typically >0.1 mm) is obtained, carefully and rapidly cool the cell in liquid nitrogen to quench the structure and prevent dissociation.
-
Quickly release the pressure and transfer the crystal to a cryo-storage container for transport to a diffractometer.
-
Mandatory Visualization
Experimental Workflow for Single-Crystal Growth of Oxetane Hydrates
Caption: Workflow for oxetane hydrate single crystal growth.
Logical Relationship of Key Parameters
Caption: Interdependence of parameters for crystal quality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal growth of clathrate hydrate formed with H2 + CO2 mixed gas and tetrahydropyran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal-growth studies of natural gas clathrate hydrates using a pressurized optical cell (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. changhongchemical.com [changhongchemical.com]
- 9. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for High-Pressure Synthesis of Oxetane Clathrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrate hydrates are crystalline, ice-like solids where guest molecules are trapped within a hydrogen-bonded water framework. The synthesis of novel clathrate hydrates under high pressure offers opportunities for gas storage, separation, and the development of new materials. Oxetane, a four-membered cyclic ether, is a molecule of significant interest in medicinal chemistry due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor.[1][2] The potential encapsulation of oxetane and its derivatives into a clathrate hydrate structure could lead to novel formulations with tailored properties for drug delivery and other applications.
While the high-pressure synthesis of clathrates with various guest molecules is well-documented, specific literature on oxetane clathrates is not currently available. These application notes provide a generalized protocol for the high-pressure synthesis of oxetane clathrates, based on established methodologies for analogous cyclic ethers like tetrahydrofuran (THF) and other small molecules.[3][4] It is important to note that the oxetane ring can be susceptible to opening under certain conditions, although 3,3-disubstituted oxetanes exhibit greater stability.[5][6] Therefore, experimental conditions must be carefully controlled.
I. Generalized Experimental Protocol for High-Pressure Synthesis
This protocol outlines the steps for the synthesis of oxetane clathrates using a high-pressure cell.
1. Materials and Equipment
-
Guest Molecule: High-purity oxetane or a derivative thereof.
-
Host Molecule: Deionized, degassed water.
-
High-Pressure Apparatus: A high-pressure cell capable of reaching the desired pressure and temperature ranges (e.g., diamond anvil cell (DAC), piston-cylinder apparatus, or a custom high-pressure vessel). The cell should allow for in-situ monitoring if possible (e.g., via Raman spectroscopy or X-ray diffraction).
-
Pressure and Temperature Control: A system for precise control and measurement of pressure and temperature.
-
Analytical Instruments: Raman spectrometer, powder X-ray diffractometer (PXRD), and optical microscope for sample characterization.
2. Synthesis Procedure
-
Sample Preparation:
-
Prepare an aqueous solution of oxetane. The molar ratio of water to oxetane will influence the type of clathrate structure formed and should be systematically varied (e.g., starting with a stoichiometric ratio for known clathrate structures like 17:1 for structure II).
-
For volatile oxetane derivatives, the high-pressure cell can be loaded in a controlled atmosphere or at low temperatures to ensure the desired composition.
-
-
Loading the High-Pressure Cell:
-
Carefully load the oxetane-water mixture into the sample chamber of the high-pressure cell.
-
Ensure no air bubbles are trapped in the sample chamber, as they can interfere with the synthesis and characterization.
-
-
Pressurization and Thermal Cycling:
-
Gradually increase the pressure at a controlled rate. The target pressure will likely be in the range of 0.1 to several GPa, analogous to the formation pressures of other gas hydrates.[7]
-
Simultaneously, control the temperature. Clathrate formation is often induced by cooling the sample under pressure. A typical procedure would involve pressurizing at room temperature and then cooling to induce crystallization.
-
Thermal cycling (repeated heating and cooling) around the expected formation/dissociation temperature at a constant pressure can promote the nucleation and growth of well-defined clathrate crystals.
-
-
In-situ Monitoring and Characterization:
-
Use optical microscopy to visually observe the formation of crystalline phases.
-
Employ in-situ Raman spectroscopy to monitor changes in the vibrational modes of both water and the oxetane molecule. The encapsulation of the guest molecule into the clathrate cages will result in characteristic shifts in the Raman spectra.[8]
-
Conduct in-situ PXRD to determine the crystal structure of the newly formed phase and confirm the formation of a clathrate hydrate structure.
-
-
Sample Recovery and Ex-situ Analysis:
-
For larger-scale syntheses in piston-cylinder type apparatus, the sample can be quenched to a low temperature (e.g., liquid nitrogen temperature) before releasing the pressure. This may allow for the recovery of the high-pressure phase at ambient pressure for a limited time.
-
The recovered sample can then be analyzed using ex-situ PXRD and other characterization techniques.
-
II. Quantitative Data from Analogous Systems
Due to the lack of specific data for oxetane clathrates, the following tables summarize typical conditions and properties for the high-pressure synthesis of other relevant clathrate hydrates. These values can serve as a starting point for designing experiments for oxetane clathrate synthesis.
Table 1: Formation Conditions for Selected Clathrate Hydrates
| Guest Molecule | Structure Type | Pressure (MPa) | Temperature (K) | Reference |
| Methane | sI | >2.5 | 273 | [7] |
| Carbon Dioxide | sI | >1.2 | 273 | [8] |
| Tetrahydrofuran (THF) | sII | Ambient | <277 | [3] |
| Hydrogen | sII, C0, C1, C2 | 180 - >2400 | ~300 | [9] |
Table 2: Crystallographic Data for Common Clathrate Hydrate Structures
| Structure Type | Crystal System | Space Group | Unit Cell Composition (Water Molecules) | Cage Types |
| sI | Cubic | Pm-3n | 46 | 2 (5¹²) and 6 (5¹²6²) |
| sII | Cubic | Fd-3m | 136 | 16 (5¹²) and 8 (5¹²6⁴) |
| sH | Hexagonal | P6/mmm | 34 | 3 (5¹²), 2 (4³5⁶6³), and 1 (5¹²6⁸) |
III. Visualizations
Experimental Workflow for High-Pressure Synthesis of Oxetane Clathrates
Caption: Experimental workflow for the high-pressure synthesis of oxetane clathrates.
Logical Relationship of Factors Influencing Clathrate Formation
Caption: Factors influencing the formation and properties of clathrate hydrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. mdpi.com [mdpi.com]
- 9. journals.aps.org [journals.aps.org]
Application Notes and Protocols for Mass Spectrometry Analysis of Oxetane Hydrate Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique structural and electronic properties can impart favorable physicochemical characteristics to lead compounds, including improved solubility and metabolic stability. The formation of hydrates, crystalline solids containing stoichiometric or non-stoichiometric amounts of water, can significantly impact a drug substance's stability, dissolution rate, and bioavailability. Therefore, accurate and robust analytical methods for the characterization and quantification of the water content in oxetane-containing active pharmaceutical ingredients (APIs) are crucial.
This document provides detailed application notes and protocols for the analysis of oxetane hydrate composition using two complementary mass spectrometry-based techniques: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) for the quantitative determination of water content and evolved gas analysis, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the characterization of the oxetane-containing molecule itself.
I. Quantitative Analysis of Oxetane Hydrate Composition by TGA-MS
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. When coupled with a mass spectrometer (MS), it allows for the identification of the gases evolved during thermal decomposition. This makes TGA-MS an ideal technique for the unambiguous identification and quantification of water of hydration.[1][2][3][4]
Experimental Protocol: TGA-MS Analysis
Objective: To determine the percentage of water in an oxetane hydrate sample and to identify the evolved gases.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Quadrupole Mass Spectrometer.
-
Heated transfer line to prevent condensation of evolved gases.[1]
Materials:
-
Oxetane hydrate sample (typically 1-5 mg).
-
High-purity nitrogen or helium as the purge gas.
-
TGA sample pans (e.g., alumina or platinum).
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the oxetane hydrate sample into a clean, tared TGA pan.
-
Distribute the sample evenly across the bottom of the pan.
-
-
Instrument Setup:
-
Purge the TGA furnace with the inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.
-
Heat the transfer line to a temperature sufficient to prevent condensation of water and other potential volatiles (e.g., 150-200°C).[1]
-
Set the mass spectrometer to monitor for relevant m/z values. For water, the primary ion to monitor is m/z 18. It is also advisable to scan a broader mass range (e.g., m/z 10-100) to detect any other evolved gases or decomposition products.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to a final temperature of 300°C at a constant heating rate of 10°C/min.[1] The final temperature should be sufficient to ensure complete dehydration without causing significant decomposition of the oxetane compound itself. Preliminary scouting runs may be necessary to optimize the temperature program.
-
-
Data Acquisition:
-
Simultaneously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the ion current for the selected m/z values (MS data) as a function of temperature.
-
Data Presentation: TGA-MS Results
The quantitative data obtained from the TGA-MS analysis of a hypothetical oxetane monohydrate ("Oxetane-API-H₂O") is summarized in the table below.
| Parameter | Value | Unit |
| Sample Name | Oxetane-API-H₂O | - |
| Initial Sample Mass | 3.542 | mg |
| Heating Rate | 10 | °C/min |
| Temperature Range of Water Loss | 85 - 125 | °C |
| Mass Loss in Dehydration Step | 0.211 | mg |
| Percentage Mass Loss (Water) | 5.96 | % |
| Evolved Gas (m/z) | 18 (H₂O) | - |
| Calculated Moles of Water | 1.02 | mol/mol of API |
| Conclusion | Monohydrate | - |
Workflow Diagram: TGA-MS Analysis of Oxetane Hydrate
Caption: Workflow for the quantitative analysis of an oxetane hydrate by TGA-MS.
II. Characterization of Oxetane Compounds by ESI-MS
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many pharmaceutical compounds.[5] ESI-MS can be used to confirm the molecular weight of the oxetane-containing API and to study its fragmentation patterns, which can provide valuable structural information. While ESI is not typically used for the direct quantification of water of hydration in a solid, it is essential for characterizing the active molecule itself.
Experimental Protocol: ESI-MS Analysis
Objective: To confirm the molecular weight and obtain structural information of an oxetane-containing compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Liquid Chromatography (LC) system for sample introduction (optional, but recommended for complex mixtures).
Materials:
-
Oxetane-containing compound.
-
High-purity solvents (e.g., acetonitrile, methanol, water).
-
Volatile acid or base for promoting ionization (e.g., formic acid or ammonium hydroxide).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the oxetane compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture for ESI, typically containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
-
Instrument Setup and Data Acquisition:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization. These parameters will need to be optimized for the specific compound and instrument.
-
Acquire mass spectra in the appropriate mass range to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments. Isolate the precursor ion of interest (e.g., [M+H]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.
-
Data Presentation: ESI-MS/MS Fragmentation
The fragmentation of an oxetane-containing molecule in the mass spectrometer can provide insights into its structure. Common fragmentation pathways for cyclic ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and ring-opening reactions.[6][7] The table below presents hypothetical MS/MS data for a protonated oxetane-containing API.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 250.1234 ([M+H]⁺) | 222.1285 | C₂H₂O (Ethenone) |
| 208.1129 | C₃H₆O (Propionaldehyde) | |
| 194.0973 | C₄H₈O (Oxetane ring cleavage) |
Logical Diagram: ESI-MS Analysis and Fragmentation
Caption: Logical flow for the analysis of an oxetane compound by ESI-MS/MS.
Conclusion
The combination of TGA-MS and ESI-MS provides a comprehensive approach for the analysis of oxetane hydrate composition. TGA-MS offers a direct and quantitative method for determining the water content and identifying any other volatile components, which is critical for understanding the solid-state properties of the drug substance. ESI-MS is indispensable for confirming the molecular identity and providing structural information about the oxetane-containing API. The detailed protocols and workflows presented here serve as a guide for researchers and scientists in the pharmaceutical industry to establish robust analytical methods for the characterization of these important molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Oxetane Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of oxetane-containing compounds. Find answers to frequently asked questions and troubleshoot common issues encountered during synthesis, purification, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of the oxetane ring?
The stability of an oxetane ring is primarily influenced by its substitution pattern, the presence of internal nucleophiles, and the surrounding chemical environment, particularly pH and temperature.[1][2]
-
Substitution Pattern: 3,3-disubstituted oxetanes are generally the most stable. This is because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, which is involved in ring-opening reactions.[1][2] Oxetanes with electron-donating groups at the C2 position are more likely to be unstable.[1]
-
Internal Nucleophiles: The presence of internal nucleophiles, such as alcohol or amine functionalities within the molecule, can lead to intramolecular ring-opening, especially under acidic conditions.[1][2]
-
pH: Oxetane rings are susceptible to ring-opening under acidic conditions.[1][3] While they are generally more stable in basic conditions, strong bases can also promote decomposition.[3]
-
Temperature: High temperatures can contribute to the decomposition of oxetanes.[2]
Q2: Are all oxetanes unstable in acidic conditions?
While it is a common misconception that all oxetanes are categorically unstable in acidic conditions, their stability is highly dependent on their substitution pattern.[1] 3,3-disubstituted oxetanes exhibit greater stability, but even these can undergo ring-opening if an internal nucleophile is present.[1][2] It is crucial to evaluate the stability of each specific oxetane-containing compound under the intended acidic conditions.
Q3: How can I improve the metabolic stability of my oxetane-containing compound?
The oxetane motif itself is often incorporated into drug candidates to improve metabolic stability, serving as a replacement for more labile groups like gem-dimethyl or carbonyl functionalities.[4][5] To maximize metabolic stability:
-
Favor 3,3-disubstituted oxetanes in your molecular design.[2]
-
Consider the overall structure of the molecule, as metabolic stability is substrate-dependent.[2][6]
Q4: What are the recommended storage conditions for oxetane-containing compounds?
To ensure the long-term stability of oxetane-containing compounds, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area.[7] For some specific compounds, storage in a freezer may be recommended.[8] Always refer to the product-specific safety data sheet (SDS).
-
Container: Keep containers tightly sealed to prevent exposure to moisture and atmospheric contaminants.[7]
-
Incompatible Materials: Store away from incompatible materials, particularly strong acids and oxidizing agents.[7]
Troubleshooting Guides
Issue 1: Decomposition observed during aqueous-based experiments.
Symptoms:
-
Loss of starting material and appearance of new, more polar spots on TLC.
-
Inconsistent results in biological assays performed in aqueous buffers.
-
Changes in NMR or LC-MS spectra indicating ring-opening (e.g., appearance of diol products).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic Buffer Conditions | The oxetane ring is likely undergoing acid-catalyzed ring-opening. • Determine the pH of your buffer. • If possible, increase the pH to neutral or slightly basic conditions. • If the experiment must be run at low pH, consider redesigning the oxetane moiety to a more stable 3,3-disubstituted pattern.[1][2] |
| Presence of Nucleophiles in Media | Nucleophiles present in the experimental media can attack the oxetane ring, leading to decomposition. • Identify potential nucleophiles in your buffer or assay components. • If possible, replace the nucleophilic component with a non-nucleophilic alternative. |
| Elevated Temperature | Higher temperatures can accelerate decomposition, especially in non-optimal pH conditions.[2] • Perform experiments at the lowest feasible temperature. • Minimize the time the compound is exposed to elevated temperatures. |
Issue 2: Degradation of the compound during purification by silica gel chromatography.
Symptoms:
-
Streaking on the TLC plate.
-
Low recovery of the desired compound after column chromatography.
-
Presence of impurities in the collected fractions that were not in the crude mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic Nature of Silica Gel | Standard silica gel is acidic and can cause the decomposition of sensitive oxetanes. • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column. • Alternatively, use a different stationary phase such as neutral alumina or a reverse-phase C18 silica. |
| Prolonged Exposure to Stationary Phase | The longer the compound remains on the column, the greater the chance of decomposition. • Optimize the eluent system to ensure a reasonable retention factor (Rf) of 0.2-0.4 for faster elution. • Use flash chromatography to minimize the run time. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Oxetane Stability in Aqueous Buffers
-
Prepare Stock Solution: Dissolve the oxetane-containing compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Prepare Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final desired concentration. Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Quench any reaction if necessary and analyze the samples by a suitable analytical method such as LC-MS or HPLC to determine the percentage of the remaining parent compound.
-
Data Presentation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed decomposition pathway of an oxetane.
Caption: Troubleshooting workflow for oxetane decomposition.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane - Wikipedia [en.wikipedia.org]
- 4. Oxetanes - Enamine [enamine.net]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
"optimizing temperature and pressure for oxetane hydrate formation"
Welcome to the technical support center for oxetane hydrate formation. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of clathrate hydrates with oxetane as a guest molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected temperature and pressure conditions for oxetane hydrate formation?
A1: Currently, there is no specific experimentally determined phase equilibrium data for pure oxetane clathrate hydrates in the published literature. However, based on data from analogous cyclic ethers and oxirane compounds, it is anticipated that oxetane will form structure I (sI) or structure II (sII) clathrate hydrates. The formation is expected to occur at temperatures just above the freezing point of water and at elevated pressures. As a starting point, we recommend exploring a temperature range of 274-283 K and a pressure range of 0.5-5.0 MPa.
Q2: How does the hydrophilicity of oxetane affect hydrate formation?
A2: The hydrophilicity of a guest molecule can significantly influence the thermodynamic stability of its clathrate hydrate. An appropriate level of hydrophilicity, as seen in some oxirane compounds, can enhance hydrate stability.[1] However, excessive hydrophilicity may inhibit hydrate formation due to strong hydrogen bonding with water molecules, which can disrupt the formation of the hydrate cages.[1] Oxetane's moderate hydrophilicity suggests it is a good candidate for hydrate formation.
Q3: Can I use a help gas to facilitate oxetane hydrate formation?
A3: Yes, using a "help gas" like methane or nitrogen is a common strategy to stabilize hydrate structures, especially when the primary guest molecule does not efficiently occupy all the cages. A help gas can lower the pressure required for hydrate formation at a given temperature. If you are experiencing difficulty forming pure oxetane hydrate, introducing a help gas could be a beneficial next step.
Q4: What analytical techniques can be used to confirm the formation of oxetane hydrate?
A4: Several analytical techniques can be employed to confirm the formation and characterize the structure of oxetane clathrate hydrates. These include:
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure of the hydrate (e.g., sI, sII).
-
Raman and Infrared (IR) Spectroscopy: To identify the presence of oxetane within the hydrate cages and study guest-host interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the cage occupancy and the dynamics of the guest molecules.
-
Differential Scanning Calorimetry (DSC): To measure the dissociation temperature and enthalpy of the hydrate, which are key thermodynamic properties.
Q5: Are there any computational models to predict the stability of oxetane hydrates?
A5: Yes, various thermodynamic models and computational methods can be used to predict the phase equilibrium conditions of clathrate hydrates.[2][3][4][5][6] These models, such as those based on the van der Waals-Platteeuw theory, can provide theoretical predictions of the temperature and pressure stability range for oxetane hydrates.[2][4][6] Performing these calculations prior to experiments can help in narrowing down the experimental conditions to explore.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No hydrate formation observed. | 1. Incorrect temperature and pressure conditions. 2. Insufficient mixing of oxetane and water. 3. Presence of impurities that inhibit hydrate formation. | 1. Systematically vary the temperature and pressure within the recommended ranges. Consider using a wider range if initial attempts fail. 2. Ensure vigorous stirring or agitation to maximize the interfacial area between the oxetane and water phases. 3. Use high-purity water and oxetane. |
| Slow rate of hydrate formation. | 1. Low driving force (conditions are close to the equilibrium boundary). 2. Mass transfer limitations. | 1. Increase the pressure or decrease the temperature to move further into the hydrate stability zone. 2. Improve mixing to enhance the diffusion of oxetane into the water phase. |
| Difficulty in isolating the formed hydrate. | 1. Hydrate dissociation during sample recovery. 2. Hydrate crystals are too small or dispersed. | 1. Rapidly cool the sample with liquid nitrogen before depressurization to preserve the hydrate structure.[7] 2. Allow for a longer growth period to form larger, more easily separable crystals. |
| Inconsistent or non-reproducible results. | 1. Fluctuations in experimental temperature or pressure. 2. Variations in the initial water-to-oxetane ratio. | 1. Ensure precise control and monitoring of temperature and pressure throughout the experiment. 2. Accurately measure the initial amounts of water and oxetane for each experiment. |
Experimental Protocols
General Protocol for Oxetane Hydrate Formation in a High-Pressure Stirred Reactor
This protocol outlines a general procedure for the synthesis of oxetane clathrate hydrate in a laboratory setting.
1. Materials and Equipment:
-
High-purity oxetane
-
Deionized or distilled water
-
High-pressure reactor vessel equipped with a stirrer, temperature probe, pressure transducer, and a cooling system.
-
Gas supply (if using a help gas)
-
Data acquisition system to log temperature and pressure.
2. Experimental Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor.
-
Loading: Add a known amount of deionized water and oxetane to the reactor. A typical starting point is a stoichiometric excess of water.
-
Sealing and Purging: Seal the reactor and purge it with a low-pressure help gas (if used) or evacuate to remove air.
-
Pressurization: Pressurize the reactor to the desired initial pressure with either the help gas or an inert gas.
-
Cooling and Mixing: Start the cooling system to bring the reactor to the target temperature. Simultaneously, begin stirring at a constant rate to ensure good mixing of the oxetane and water phases.
-
Hydrate Formation: Monitor the pressure and temperature inside the reactor. A sudden drop in pressure at a constant temperature is a strong indication of hydrate formation, as the guest molecules are incorporated into the solid hydrate structure.
-
Equilibration: Allow the system to equilibrate for a sufficient period (several hours to days) until the pressure stabilizes, indicating the completion of hydrate formation.
-
Sample Recovery: Once the experiment is complete, the hydrate sample can be recovered for analysis. This is typically done by rapidly cooling the reactor to a very low temperature (e.g., with liquid nitrogen) before slowly depressurizing it to prevent hydrate dissociation.
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Oxetane Hydrate Synthesis
Caption: Workflow for the laboratory synthesis of oxetane hydrate.
Factors Influencing Oxetane Hydrate Formation
Caption: Key parameters affecting oxetane hydrate formation.
References
- 1. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A novel model to predict phase equilibrium state of hydrates from the relationship of gas solubility [frontiersin.org]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Applicability research of thermodynamic models of gas hydrate phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00875K [pubs.rsc.org]
- 7. experimental chemistry - How are clathrate hydrates formed in the lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Oxetane Clathrate Synthesis
Welcome to the technical support center for oxetane clathrate synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. The primary focus is on identifying and mitigating impurities that can arise from the synthesis of the oxetane host molecule, which is a critical prerequisite for successful clathrate formation.
Frequently Asked Questions (FAQs)
Q1: My final product shows low purity. What are the most common chemical impurities I should suspect from the oxetane synthesis step?
A1: The most common impurities originate from the synthesis of the oxetane ring itself. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual precursors from the specific synthesis route used.
-
Synthesis Byproducts: Depending on the method, you may encounter various side products. For instance, the Williamson etherification can lead to alkene byproducts from a competing Grob fragmentation reaction[1]. Syntheses starting from primary alcohols may generate vinyl alcohols through an E2 elimination pathway[2][3].
-
Ring-Opened Species: The oxetane ring is strained and susceptible to cleavage, especially under acidic conditions, leading to impurities like diols or allyl alcohols[4][5].
-
Oligomers/Polymers: Cationic polymerization, sometimes initiated by trace acid catalysts, can form cyclic oligomers or short polymer chains[4][6].
-
Inorganic Salts: Syntheses like the reaction of 3-chloropropyl acetate with potassium hydroxide can introduce salts such as potassium chloride and potassium acetate into the crude product[4].
Q2: I'm observing unexpected peaks in my NMR/GC-MS analysis. How can I identify them?
A2: Cross-reference your spectral data with the potential impurities listed in the table below. For example:
-
An unexpected vinyl proton signal in ¹H NMR could indicate an alkene byproduct from an elimination side reaction.
-
Broad peaks in the NMR baseline or a series of repeating mass units in MS may suggest the presence of oligomers[6].
-
A mass corresponding to (Oxetane + H₂O) could indicate a ring-opened diol.
Q3: Why is it critical to use highly pure oxetane for clathrate formation?
A3: Clathrate formation is a precise molecular recognition and crystallization process. Impurities can severely disrupt the formation of a well-ordered crystal lattice in several ways:
-
Inhibiting Nucleation: Impurities can interfere with the initial formation of seed crystals.
-
Disrupting Crystal Growth: Impurities can be incorporated into the crystal lattice, introducing defects and leading to amorphous material or poorly formed crystals.
-
Altering Stoichiometry: If an impurity acts as a guest molecule, it can alter the host-guest ratio and change the final properties of the clathrate.
Q4: My oxetane starting material appears to be degrading during storage or use. What could be the cause?
A4: Oxetanes are sensitive to acidic conditions, which can catalyze ring-opening or polymerization[5][7]. Even trace amounts of acid on glassware or in solvents can cause degradation over time. It is crucial to use dry, neutral, or slightly basic conditions for handling and storage.
Troubleshooting Common Impurities
This section provides a systematic approach to diagnosing and resolving issues related to impurities in your oxetane starting material.
Issue 1: Presence of Ring-Opened Byproducts
Ring-opening is a common side reaction, particularly when acidic conditions are present, which can cleave the strained ether ring[5].
-
Symptoms: Appearance of new hydroxyl (-OH) or alkene (C=C) signals in NMR or IR spectra; mass corresponding to the hydrated oxetane in MS analysis.
-
Primary Cause: Exposure to Brønsted or Lewis acids[8]. This can be from reagents, catalysts, or acidic workup steps.
-
Solutions:
-
Neutralize Glassware: Wash all glassware with a dilute base (e.g., aqueous sodium bicarbonate), followed by rinsing with deionized water and thorough drying.
-
Use Acid Scavengers: Incorporate a non-nucleophilic base, like a Hunig's base (DIPEA), during reactions where acidity is a concern[5].
-
Purification: Use column chromatography on neutral or basic alumina, as silica gel can be acidic. Alternatively, distillation from a mild drying agent like calcium hydride can remove non-volatile acidic impurities.
-
Issue 2: Formation of Oligomers or Polymers
Trace acids can initiate cationic ring-opening polymerization, leading to a mixture of oligomers.
-
Symptoms: A broad, unresolved "hump" in the baseline of your ¹H NMR spectrum; low recovery of the desired monomer after purification; product appears viscous or oily.
-
Primary Cause: Presence of an acid catalyst, which can be an intended reagent or an impurity[4][6].
-
Solutions:
-
Strictly Anhydrous Conditions: Water can react with some reagents to form acids. Ensure all solvents and reagents are rigorously dried.
-
Quench Reactions Appropriately: After synthesis, quench the reaction with a basic solution to neutralize any acid catalysts before workup.
-
Purification: High-vacuum distillation can separate the oxetane monomer from non-volatile oligomers.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during oxetane synthesis and purification.
Caption: Troubleshooting workflow for identifying and resolving oxetane impurities.
Data on Common Impurities and Purification
The following table summarizes common impurities, their likely sources, and suggested purification methods.
| Impurity Class | Specific Example(s) | Likely Source / Reaction | Suggested Purification Method |
| Ring-Opened Products | 1,3-Propanediol, Allyl alcohols | Acid-catalyzed hydrolysis or isomerization[4][5] | Column chromatography (neutral alumina), vacuum distillation. |
| Elimination Byproducts | Vinyl alcohols, Alkenes | Grob fragmentation in Williamson etherification; E2 elimination[1][2][3] | Column chromatography, fractional distillation. |
| Oligomers/Polymers | Poly(oxetane), Cyclic ethers | Cationic ring-opening polymerization initiated by trace acids[6][9] | High-vacuum distillation (monomer is volatile, oligomers are not). |
| Inorganic Salts | KCl, Potassium Acetate | Byproducts from syntheses using alkali hydroxides and alkyl halides[4] | Aqueous workup (washing with water), filtration. |
| Residual Solvents | DMSO, CH₂Cl₂, Toluene | Reaction or purification solvents | Drying under high vacuum, careful distillation. |
| Unreacted Reagents | 3-chloropropyl acetate, Diols | Incomplete reaction | Column chromatography, distillation. |
Key Experimental Protocols
Protocol 1: General Purification of Crude Oxetane by Distillation
This protocol is a general method to remove non-volatile impurities such as salts, oligomers, and some decomposition products.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is meticulously cleaned, dried, and preferably rinsed with a weak base and then distilled water to remove any acidic residues.
-
Drying Agent: Add a small amount of a suitable drying agent, such as powdered calcium hydride (CaH₂), to the crude oxetane in the distillation flask. This will remove residual water and neutralize trace acids.
-
Distillation:
-
Heat the flask gently using an oil bath.
-
Oxetane has a boiling point of approximately 49-50 °C[4]. Collect the fraction boiling in this range.
-
Discard the initial and final fractions, which are more likely to contain volatile impurities or decomposition products, respectively.
-
-
Storage: Store the purified oxetane over molecular sieves in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture uptake and degradation.
Protocol 2: Purification by Column Chromatography
This method is effective for removing impurities with different polarities.
-
Stationary Phase Selection: Use neutral or basic alumina (Brockmann I-III) as the stationary phase. Avoid acidic silica gel unless the specific oxetane derivative is known to be stable.
-
Slurry Packing: Prepare a slurry of the alumina in a non-polar solvent (e.g., hexane) and pack the column.
-
Loading: Dissolve the crude oxetane in a minimal amount of the eluent and load it onto the column.
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal gradient will depend on the specific oxetane and its impurities.
-
The less polar oxetane should elute before more polar impurities like ring-opened diols.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Ensure the product is dried thoroughly under high vacuum.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. radtech.org [radtech.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
"troubleshooting low yield of oxetane hydrate"
A-Note-on-Nomenclature: The-term-"oxetane-hydrate"-is-not-standard.-This-guide-addresses-the-synthesis-of-oxetanes,-which-may-be-conducted-in-aqueous-conditions-or-result-in-a-hydrated-product.-The-core-challenge,-and-the-focus-of-this-guide,-is-the-formation-of-the-oxetane-ring.
The synthesis of oxetanes, while crucial for developing novel therapeutics and chemical probes, is often challenging due to the inherent strain of the four-membered ring. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help researchers overcome common obstacles and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Williamson etherification reaction for oxetane synthesis has a very low yield. What are the most common causes?
Low yields in intramolecular Williamson etherification, the most common method for synthesizing oxetanes, typically stem from a few critical factors:
-
Inefficient Deprotonation: The alcohol precursor must be fully deprotonated to form the nucleophilic alkoxide. Standard bases like NaOH or KOH may not be strong enough. Stronger bases such as Sodium Hydride (NaH), Potassium Hydride (KH), or Potassium tert-butoxide (KOtBu) are often necessary.
-
Poor Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Mesylates (-OMs) and tosylates (-OTs) are commonly used and are effective. Iodide (-I) is an excellent leaving group and can lead to higher yields.
-
Steric Hindrance: As an SN2 reaction, the cyclization is sensitive to steric hindrance at the carbon bearing the leaving group. Primary alkyl halides/sulfonates are ideal.[1][2][3] Secondary substrates can lead to competing elimination reactions, while tertiary substrates will almost exclusively yield elimination products.[2][4]
-
Incorrect Solvent: A polar aprotic solvent like THF, DMF, or DMSO is generally required to solvate the cation of the alkoxide without interfering with the nucleophile.
Q2: I am observing significant byproduct formation. What are the likely side reactions?
The primary competing reaction is E2 elimination , especially when using secondary alkyl halides or sterically hindered bases.[3][4] This results in the formation of an alkene instead of the desired cyclic ether. Another possibility is an intermolecular Williamson ether synthesis , where two precursor molecules react with each other, leading to dimers or polymer chains instead of cyclizing. This is more likely at high concentrations.
Q3: My oxetane product seems to be decomposing during workup or purification. Why is this happening?
Oxetane rings are susceptible to ring-opening under acidic conditions.[5][6] If your aqueous workup or chromatography mobile phase is acidic, you may be catalyzing the hydrolysis of the oxetane back to the 1,3-diol.
-
Solution: Ensure all workup steps are performed under neutral or slightly basic conditions. Use a neutralized silica gel or an alternative stationary phase like alumina for chromatography. Avoid strong acids during all stages of purification and handling.[7]
Q4: Are certain substitution patterns on the oxetane ring more difficult to synthesize or less stable?
Yes, the substitution pattern significantly impacts stability.
-
High Stability: 3,3-disubstituted oxetanes are generally the most stable. The substituents sterically block the path for external nucleophiles to attack the C–O σ* antibonding orbital, preventing ring-opening.[5][6]
-
Potential Instability: Oxetanes substituted with electron-donating groups at the C2 position can be unstable. Additionally, 2-monosubstituted oxetanes have been shown to be more susceptible to metabolic ring scission compared to 3-monosubstituted variants.[8]
Q5: What are the critical parameters for a successful Paternò-Büchi reaction for oxetane synthesis?
The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful but tricky method.[9]
-
Wavelength: The reaction requires photochemical excitation of the carbonyl compound. This often necessitates high-energy UV light, which can also lead to side products.[10][11]
-
Substrate Choice: The reaction is often limited in scope, typically requiring aromatic aldehydes/ketones and electron-rich alkenes.[9]
-
Side Reactions: A major competing pathway is the dimerization of the alkene starting material.[9] Additives such as triplet quenchers (e.g., p-xylene) can sometimes be used to suppress this side reaction.[9]
-
Solvent: Non-polar solvents are generally preferred for this reaction.[12]
Troubleshooting Guides
Guide 1: Optimizing Low Yield in Williamson Etherification
This guide provides a systematic approach to troubleshooting and optimizing the most common route to oxetanes.
| Symptom | Potential Cause | Recommended Solution |
| No reaction / Starting material recovered | 1. Ineffective Base: The alcohol is not being deprotonated. | Switch to a stronger base (e.g., NaH, KH). Ensure the base is fresh and the reaction is performed under anhydrous/inert conditions (e.g., dry THF under Argon).[13] |
| 2. Poor Leaving Group: The leaving group is not reactive enough. | If using a chloride or bromide, convert the alcohol to a mesylate (-OMs) or tosylate (-OTs) first. For diols, selectively functionalize one alcohol. | |
| 3. Low Temperature: The reaction may require heat to overcome the activation energy for cyclization. | After forming the alkoxide at 0 °C or room temperature, gently heat the reaction (e.g., to 40-60 °C) and monitor by TLC/LCMS. | |
| Low Yield with Byproduct Formation | 1. E2 Elimination: The alkoxide is acting as a base, not a nucleophile. This is common with secondary halides. | Use a less hindered base if possible. Ensure the reaction is set up to favor the SN2 pathway (polar aprotic solvent, good leaving group). If possible, redesign the synthesis so the leaving group is on a primary carbon.[4] |
| 2. Intermolecular Reaction: Molecules are reacting with each other. | Run the reaction at a lower concentration (e.g., <0.1 M) to favor the intramolecular cyclization. | |
| Product Decomposes During Workup | 1. Acidic Conditions: The oxetane ring is being opened. | Use a saturated sodium bicarbonate or dilute phosphate buffer solution for the aqueous wash instead of water or acidic solutions.[7] |
| 2. Harsh Chromatography: Silica gel can be acidic and cause decomposition. | Neutralize your silica gel by pre-treating it with a triethylamine solution in your eluent. Alternatively, use a different stationary phase like alumina. |
Visualization of Troubleshooting Logic
The following workflow illustrates a decision-making process for troubleshooting low yields in oxetane synthesis via Williamson etherification.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Oxetane Hydrate Formation with Additives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane clathrate hydrates. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed experimental protocols, and data to help you understand and optimize the effect of additives on oxetane hydrate formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of additives used in oxetane hydrate experiments and how do they function?
A1: Additives are primarily categorized into two types: promoters, which facilitate hydrate formation, and inhibitors, which prevent or delay it.[1]
-
Promoters are used to make formation conditions more favorable or to accelerate the reaction. They are subdivided into:
-
Thermodynamic Promoters (THPs): These are typically large-molecule organic compounds that participate in the hydrate structure, stabilizing it and shifting the phase equilibrium to a higher temperature and lower pressure.[2] This means hydrates can form under milder conditions.
-
Kinetic Promoters (KHPs): These additives, often surfactants, do not change the thermodynamic stability conditions.[1] Instead, they increase the rate of hydrate formation by enhancing gas-water interfacial area or improving mass transfer.[2][3]
-
-
Inhibitors are used to prevent hydrate formation, which can be a problem in applications like pipelines.[4] They include:
-
Thermodynamic Inhibitors (THIs): Substances like methanol and salts shift the hydrate equilibrium to lower temperatures and higher pressures, making formation more difficult.[5]
-
Kinetic Inhibitors (KHIs) and Anti-Agglomerants (AAs): KHIs are polymers that delay hydrate nucleation and growth, while AAs prevent small hydrate crystals from sticking together and forming larger plugs.[6]
-
Q2: How does the chemical nature of an additive, such as its hydrophilicity, affect hydrate formation?
A2: The hydrophilicity and molecular geometry of an additive are critical factors. An appropriate level of hydrophilicity from a group like an oxirane (similar to oxetane) can enhance the thermodynamic stability of the hydrate.[7] However, excessive hydrophilicity can inhibit formation because the additive may form strong hydrogen bonds with water, disrupting the cage-like structure required for hydrate formation.[7] The shape and size of the additive also determine if it can fit into and stabilize the hydrate cages, influencing whether it acts as a promoter or an inhibitor.[7]
Q3: What are the key instrumental and visual indicators of successful hydrate formation?
A3: Successful hydrate formation can be confirmed through several observations:
-
Pressure Drop: In an isochoric (constant volume) system, as gas molecules are trapped in the hydrate cages, the pressure in the reactor will decrease significantly. This is a primary quantitative indicator.
-
Temperature Rise: Hydrate formation is an exothermic process, so a sudden, sharp increase in the system's temperature is a clear sign that nucleation and rapid growth have begun.[8]
-
Visual Observation: In a reactor with a viewing cell, hydrate formation is often visible as the growth of white, ice-like crystalline solids, often starting at the gas-liquid interface.[8] The solution may turn into a slurry as crystals form and disperse.[9]
-
Analytical Techniques: Post-experiment, techniques like Powder X-ray Diffraction (PXRD) and solid-state NMR can be used to confirm the crystal structure (e.g., sI, sII, or sH) and cage occupancy.[7]
Q4: Can an additive act as both a thermodynamic and kinetic promoter?
A4: Yes, some compounds can exhibit both effects. For instance, tetrahydrofuran (THF) is a well-known thermodynamic promoter that shifts phase equilibrium to much milder conditions. At the same time, it is reported to cause rapid methane hydrate formation, showcasing a kinetic promotion effect as well.[2] This dual-functionality can be highly advantageous in applications requiring both favorable conditions and fast formation rates.
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions & Actions |
| Issue 1: Slow or No Hydrate Formation | 1. Insufficient Driving Force: The temperature may be too high or the pressure too low for nucleation to occur. 2. Mass Transfer Limitation: A thin layer of hydrate may form at the gas-liquid interface, preventing further gas dissolution and slowing or stopping the reaction.[3] 3. Inappropriate Additive Concentration: Some additives, particularly surfactants used as kinetic promoters, have an optimal concentration range. Too much or too little can be ineffective. 4. Contamination: Impurities in the water, gas, or from the reactor itself can act as inhibitors. | 1. Increase the subcooling (lower the temperature further below the equilibrium point) or increase the system pressure. 2. Increase the stirring/agitation speed to continuously break the hydrate film and create a fresh interface. Using a spray reactor can also dramatically increase the interfacial area.[10] 3. Perform a concentration-dependent study to find the optimal additive dosage for your system. 4. Ensure high-purity (e.g., deionized) water and gas are used. Thoroughly clean the reactor between experiments. |
| Issue 2: Inconsistent Induction Times | 1. Stochastic Nature of Nucleation: Hydrate nucleation is a random process, which can lead to significant variability in the time it takes for crystals to first appear.[11] 2. Reactor Surface Effects: The history and microscopic texture of the reactor walls can influence nucleation, leading to run-to-run variability. 3. Incomplete Dissociation: If hydrates from a previous experiment are not fully melted, they can act as seed crystals in the next run, drastically shortening the induction time. | 1. Perform multiple replicate experiments to establish a statistical average and standard deviation for the induction time. 2. Implement a rigorous and consistent reactor cleaning protocol. Some researchers "memory etch" the reactor by running a blank experiment with an inhibitor to reset the surface properties. 3. Ensure the system is heated well above the hydrate dissociation temperature and held there for a sufficient time between experiments to melt all residual crystals. |
| Issue 3: Low Gas Uptake or Storage Capacity | 1. Thermodynamic Promoter Occupancy: Large-molecule thermodynamic promoters stabilize the hydrate but occupy the larger cages, leaving less room for the primary guest (e.g., oxetane or methane).[2] 2. Poor Water-to-Hydrate Conversion: The reaction may stop prematurely due to mass transfer limitations or reaching equilibrium, leaving a large amount of unreacted water. 3. Incorrect Hydrate Structure: The combination of guest and additive may form a structure with a lower theoretical storage capacity. | 1. If maximizing gas storage is the goal, consider using a kinetic promoter instead of a thermodynamic one. Alternatively, use the minimum concentration of the thermodynamic promoter required to achieve the desired P/T conditions. 2. Optimize kinetic parameters such as agitation speed, pressure, and the use of kinetic promoters to drive the reaction closer to completion.[3] 3. Use analytical methods (PXRD) to identify the hydrate structure being formed and consult literature to understand its theoretical capacity. |
Experimental Protocols
Protocol 1: Screening Additives for Kinetic Effects on Oxetane Hydrate Formation
This protocol describes a typical experiment to measure the induction time and formation rate of oxetane hydrate in a high-pressure stirred-tank reactor.
-
Apparatus Setup:
-
A high-pressure stainless-steel reactor equipped with a magnetic stirrer, temperature probe (thermocouple or PT100), pressure transducer, and a gas inlet/outlet. A sapphire window for visual observation is highly recommended.
-
The reactor should be placed in a temperature-controlled bath to maintain isothermal conditions.[12]
-
A data acquisition system to log pressure and temperature continuously.
-
-
Experimental Procedure:
-
Cleaning: Thoroughly clean the reactor with deionized water and dry it to remove any impurities.
-
Loading: Add a precise volume of the aqueous solution containing the additive at the desired concentration to the reactor.
-
Purging: Seal the reactor and purge it with the guest gas (e.g., methane) several times to remove air.
-
Pressurization: Pressurize the reactor with the guest gas to a pressure well above the expected hydrate equilibrium pressure at the experimental temperature.
-
Cooling & Equilibration: Lower the temperature of the cooling bath to the desired experimental temperature (e.g., 275 K). Allow the system to stabilize until pressure and temperature are constant.
-
Hydrate Formation: Start the magnetic stirrer at a constant speed (e.g., 600 rpm) to initiate the experiment.[12] Continuously record pressure and temperature.
-
Detection: The onset of hydrate formation is marked by a sharp drop in pressure and a corresponding sharp rise in temperature. The time elapsed from the start of stirring to this point is the induction time .
-
Data Collection: Continue data logging until the pressure stabilizes, indicating the end of hydrate formation.
-
Dissociation: To prepare for the next experiment, heat the reactor to a temperature well above the dissociation point (e.g., 298 K) to completely melt the hydrates.
-
-
Data Analysis:
-
Calculate the number of moles of gas consumed using the pressure drop data and a real gas equation of state (e.g., Peng-Robinson).
-
Plot gas uptake over time. The slope of this curve during the rapid growth phase represents the formation rate.
-
Protocol 2: Determining the Thermodynamic Effect of an Additive
This protocol uses a stepwise heating method to determine the hydrate phase equilibrium curve.
-
Apparatus: Same as Protocol 1.
-
Procedure:
-
Hydrate Formation: Form a significant amount of hydrate in the reactor following steps 1-3 of Protocol 1. It is important to have a three-phase system (liquid water, hydrate, and gas) in equilibrium.
-
Equilibration: Stop stirring and allow the system to reach a steady state for several hours.
-
Stepwise Heating: Increase the temperature of the bath by a small increment (e.g., 0.2-0.5 K) and hold.
-
Equilibrium Measurement: As the temperature rises, some hydrate will dissociate, causing a slight increase in pressure. Wait until the pressure and temperature are completely stable (this can take several hours). Record this stable P-T point.
-
Repeat: Repeat the stepwise heating and equilibration process until all hydrates have dissociated, indicated by a much larger pressure increase for a given temperature step.
-
Plotting: Plot the recorded equilibrium pressure vs. temperature points to generate the hydrate phase equilibrium curve in the presence of the additive. Compare this to a curve generated with pure water to quantify the thermodynamic shift.
-
Quantitative Data Summary
The following tables present representative data on how different classes of additives can influence key parameters in hydrate formation experiments.
Table 1: Representative Kinetic Effects of Additives on Methane-Oxetane sII Hydrate Formation (Conditions: 277 K, 6.0 MPa initial pressure)
| Additive Type | Concentration | Average Induction Time (min) | Initial Formation Rate (mmol/min) | Total Gas Uptake (mmol/mol H₂O) |
| None (Control) | 0 wt% | 150 ± 45 | 0.8 | 95 |
| Kinetic Promoter (e.g., SDS) | 500 ppm | 25 ± 8 | 4.5 | 110 |
| Thermodynamic Promoter (e.g., THF) | 5.6 mol% | < 10 | 9.2 | 85* |
| Kinetic Inhibitor (e.g., PVCap) | 0.5 wt% | > 1200 | N/A (No formation) | N/A |
*Note: Gas uptake is lower with THF because the promoter molecule itself occupies the large cages of the sII hydrate structure.[2]
Table 2: Representative Thermodynamic Effects of Additives on Hydrate Phase Equilibrium
| Additive Type | Concentration | Hydrate Dissociation Temperature (°C) at 3.5 MPa | Phase Curve Shift |
| None (Control) | 0 wt% | 8.5 | Reference |
| Thermodynamic Promoter (e.g., THF) | 5.6 mol% | 15.2 | +6.7 K (Promotion) |
| Thermodynamic Inhibitor (e.g., Methanol) | 10 wt% | 2.1 | -6.4 K (Inhibition) |
Visual Guides and Workflows
The following diagrams illustrate common workflows and logical relationships in hydrate research.
Caption: Experimental workflow for kinetic studies of hydrate formation.
Caption: Logical relationship between additive types and their effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Enhancement of Clathrate Hydrate Formation Kinetics Using Carbon-Based Material Promotion [frontiersin.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. netl.doe.gov [netl.doe.gov]
- 12. researchgate.net [researchgate.net]
"avoiding amorphous ice formation in oxetane hydrate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of oxetane clathrate hydrates. The primary focus is on preventing the formation of amorphous ice, a common challenge that can impact the quality and reproducibility of experimental results.
Troubleshooting Guide: Avoiding Amorphous Ice Formation
Q1: My oxetane hydrate synthesis resulted in a glassy, transparent solid instead of a crystalline powder. What is the likely cause?
A1: The formation of a glassy, amorphous solid suggests that the water in your system vitrified (formed amorphous ice) instead of crystallizing into the hydrate structure. This typically occurs when the cooling rate is too rapid, not allowing enough time for the water and oxetane molecules to organize into a crystalline lattice.
Q2: How can I modify my experimental setup to promote crystalline hydrate formation over amorphous ice?
A2: To favor the formation of crystalline oxetane hydrate, you should focus on slowing down the cooling process. A slower cooling rate provides the necessary time for nucleation and growth of the hydrate crystals. Consider using a programmable cooling bath or placing your reaction vessel in an insulated container to decrease the rate of temperature change. Additionally, gentle agitation or stirring can facilitate mass transfer and promote crystal growth.
Q3: What is the role of annealing in preventing amorphous ice, and how can I implement it?
A3: Annealing is a critical step that can be introduced to your protocol to transform any initially formed amorphous ice into a crystalline hydrate.[1][2] This process involves holding the sample at a temperature below the melting point of the hydrate but above the glass transition temperature of water for a period. This allows for molecular rearrangement into a more thermodynamically stable crystalline phase. For instance, after initial cooling, you could raise the temperature to just below the expected hydrate dissociation temperature and hold it there for several hours before cooling it down again for storage.
Q4: Does the concentration of oxetane in the aqueous solution affect the formation of amorphous ice?
A4: Yes, the concentration of oxetane can play a role. Oxetane is partially miscible with water.[3] If the concentration is too high, it may lead to phase separation that can interfere with the hydrate crystallization process. Conversely, a very low concentration might not provide enough guest molecules to stabilize the hydrate cages, potentially favoring ice formation. It is advisable to work with concentrations that are known to be favorable for clathrate hydrate formation of similar guest molecules.
Q5: Can pressure be used to control the formation of crystalline oxetane hydrate?
A5: Pressure is a key parameter in the formation of most clathrate hydrates as it influences the stability of the hydrate phase.[4] Applying a moderate pressure of a help gas (like methane or nitrogen) can stabilize the hydrate structure and may promote its crystallization over the formation of amorphous ice. The specific pressure required will depend on the temperature and the phase diagram of the oxetane-water system.
Frequently Asked Questions (FAQs)
Q1: What is the difference between amorphous ice and crystalline oxetane hydrate?
A1: Amorphous ice is a disordered, solid form of water that lacks the long-range order of a crystal lattice. Crystalline oxetane hydrate, on the other hand, is a well-defined structure where water molecules form cages that encapsulate oxetane molecules.[4] From a materials perspective, amorphous solids are typically softer and have a melting range, whereas crystalline solids are harder and have a distinct melting point.[5]
Q2: How can I confirm that I have synthesized crystalline oxetane hydrate and not amorphous ice?
A2: Several analytical techniques can differentiate between amorphous and crystalline solids. Powder X-ray Diffraction (PXRD) is a definitive method; a crystalline material will produce a distinct diffraction pattern with sharp peaks, while an amorphous solid will show a broad halo.[5][6] Other techniques like Differential Scanning Calorimetry (DSC) can also be used, as a crystalline hydrate will exhibit a sharp melting endotherm, whereas amorphous ice will show a glass transition followed by a broader crystallization exotherm upon heating.[7][8]
Q3: What is the expected crystal structure of oxetane hydrate?
Q4: Is oxetane stable under the conditions required for hydrate synthesis?
A4: Oxetane is a cyclic ether that can be reactive under certain conditions.[3] However, it is generally stable in neutral aqueous solutions at the low temperatures and moderate pressures typically used for clathrate hydrate synthesis. It is important to avoid strongly acidic or basic conditions, which could lead to ring-opening reactions.[9][10]
Experimental Protocols
Protocol 1: Synthesis of Crystalline Oxetane Hydrate via Slow Cooling
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Oxetane (purity > 98%)
-
Pressurizable reaction vessel equipped with a magnetic stirrer and temperature probe
-
Programmable cooling bath
Procedure:
-
Prepare an aqueous solution of oxetane at the desired concentration (e.g., stoichiometric ratio for sII hydrate, which is approximately 1:17 oxetane to water molar ratio).
-
Transfer the solution to the reaction vessel.
-
Seal the vessel and purge with a help gas (e.g., nitrogen or methane) if desired.
-
Pressurize the vessel to the target pressure (e.g., 1-5 MPa).
-
Begin gentle stirring.
-
Cool the vessel from ambient temperature to a temperature just above the freezing point of water (e.g., 2-4 °C) at a slow cooling rate (e.g., 0.1-0.5 °C/min).
-
Hold the temperature for an extended period (e.g., 12-24 hours) to allow for nucleation and crystal growth.
-
Further cool the sample to a storage temperature (e.g., -20 °C) at a slow rate.
Protocol 2: Annealing Procedure to Crystallize Amorphous Oxetane-Water Mixtures
This protocol is intended for samples that have already formed an amorphous solid.
Materials:
-
Amorphous oxetane-water sample in a suitable container
-
Temperature-controlled environment (e.g., programmable freezer or cryostat)
Procedure:
-
Start with the amorphous sample at a low temperature (e.g., -100 °C).
-
Slowly warm the sample to an annealing temperature that is below the hydrate dissociation temperature but above the glass transition temperature of water (a typical starting point could be -20 °C to -10 °C). The optimal annealing temperature may need to be determined experimentally.
-
Hold the sample at the annealing temperature for a prolonged period (e.g., 24-72 hours) to allow for crystallization.
-
After the annealing period, slowly cool the sample to the desired storage temperature.
Data Presentation
Table 1: Influence of Cooling Rate on Hydrate Crystallinity (Hypothetical Data for Oxetane Hydrate)
| Cooling Rate (°C/min) | Observed Phase | Morphology |
| > 5 | Amorphous | Transparent, glassy solid |
| 1 - 5 | Mixed Phase | Opaque solid with some crystalline domains |
| 0.1 - 1 | Crystalline | Fine white powder |
| < 0.1 | Crystalline | Well-defined, larger crystals |
Table 2: Characterization Techniques for Differentiating Crystalline and Amorphous Phases
| Technique | Crystalline Hydrate | Amorphous Ice | Reference |
| Powder X-ray Diffraction (PXRD) | Sharp Bragg peaks | Broad, diffuse halo | [5][6] |
| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak at melting point | Glass transition (Tg) followed by an exothermic crystallization peak upon heating | [7][8] |
| Raman Spectroscopy | Sharp lattice phonon modes | Broad vibrational bands | [11] |
| Polarized Light Microscopy | Birefringent crystals | Isotropic (dark under crossed polarizers) | [7] |
Mandatory Visualization
References
- 1. The Impact of Annealing Methods on the Encapsulating Structure and Storage-Stability of Freeze-Dried Pellets of Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 5. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetane - Wikipedia [en.wikipedia.org]
- 11. journals.aps.org [journals.aps.org]
Technical Support Center: Scaling Up Oxetane Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up oxetane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the oxetane ring?
There are several established methods for constructing the four-membered oxetane ring. The choice of method often depends on the desired substitution pattern, scale, and available starting materials. The most common strategies include:
-
Intramolecular Williamson Etherification: This is a widely used method that involves the cyclization of a 1,3-halohydrin or a related substrate with a base. While effective, scaling up can be challenging due to the need for high dilution to favor intramolecular cyclization over intermolecular polymerization.[1]
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene is a powerful tool for creating substituted oxetanes.[2][3] However, its application in large-scale synthesis can be limited by the need for specialized photochemical reactors and potential for side reactions.
-
Ring Expansion of Epoxides: Sulfonium or sulfoxonium ylides can be used to expand an epoxide ring to an oxetane.[1][2] This method can be efficient but may require careful control of reaction conditions.
-
Cyclization of Diols: The acid-catalyzed cyclization of 1,3-diols is another route to oxetanes. This method can be straightforward but may be limited by the availability of the diol starting materials and the potential for competing elimination reactions.[4]
Q2: What are the key safety concerns when working with oxetanes?
Oxetane itself is a flammable liquid with a low flash point.[4] Due to the inherent ring strain (approximately 25.5 kcal/mol), oxetanes can be more reactive than their larger cyclic ether counterparts like tetrahydrofuran.[3][5] They can undergo ring-opening reactions, particularly under acidic conditions or at elevated temperatures.[6] Therefore, it is crucial to:
-
Handle oxetanes in a well-ventilated fume hood.
-
Avoid strong acids and high temperatures unless required by the specific reaction protocol.
-
Store oxetanes in a cool, dry place away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for the specific oxetane derivative being used.
Q3: How does the oxetane moiety affect the physicochemical properties of a molecule?
The incorporation of an oxetane ring can significantly and often favorably alter the properties of a parent molecule. These changes are a key reason for their growing use in medicinal chemistry.[7][8][9]
| Property | Effect of Oxetane Incorporation |
| Aqueous Solubility | Generally increases.[7] |
| Lipophilicity (logP) | Generally decreases.[7] |
| Metabolic Stability | Often improves, as it can block sites of metabolism.[7] |
| Hydrogen Bond Acceptor Ability | The oxygen atom can act as a hydrogen bond acceptor.[7] |
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of oxetane synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Oxetane | - Competing intermolecular reactions (polymerization).- Side reactions such as elimination.- Incomplete reaction. | - For intramolecular cyclizations, use high-dilution conditions.- Optimize reaction temperature and time.- Screen different bases or catalysts.- Ensure purity of starting materials. |
| Formation of Impurities | - Isomerization of the product.- Ring-opening of the oxetane product.- By-products from the starting materials. | - Carefully control the reaction pH; avoid strongly acidic conditions.- Use purified reagents and solvents.- Analyze crude reaction mixtures by techniques like NMR or LC-MS to identify impurities and adjust conditions accordingly. |
| Difficulty in Purification | - Similar polarity of the product and by-products.- Thermal instability of the oxetane during distillation. | - Explore alternative purification methods such as column chromatography with different stationary and mobile phases.- Consider crystallization if the product is a solid.- For distillation, use a high-vacuum, short-path apparatus to minimize thermal stress. |
| Inconsistent Results at Larger Scale | - Inefficient heat transfer.- Poor mixing.- Localized concentration gradients. | - Use a reactor with appropriate heating/cooling capabilities and an efficient stirring mechanism.- For additions, consider slow, controlled addition of reagents.- Perform a Design of Experiments (DoE) study at a smaller scale to understand the impact of critical process parameters before scaling up. |
Experimental Protocols
General Protocol for Intramolecular Williamson Etherification:
This protocol provides a general guideline for the synthesis of an oxetane from a 1,3-halohydrin.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-halohydrin in a suitable anhydrous solvent (e.g., THF, DMF). For larger scale reactions, a mechanically stirred reactor is recommended.
-
Base Addition: Slowly add a solution or suspension of a strong base (e.g., sodium hydride, potassium tert-butoxide) to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The slow addition is crucial to maintain a low concentration of the alkoxide intermediate and favor intramolecular cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by distillation, chromatography, or crystallization.
Visualizations
Below are diagrams illustrating key concepts in oxetane synthesis.
Caption: Workflow for Oxetane Synthesis via Intramolecular Williamson Etherification.
References
- 1. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetane - Wikipedia [en.wikipedia.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes - Enamine [enamine.net]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
"characterization artifacts in oxetane hydrate analysis"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of oxetane hydrates. Artifacts in analytical data can lead to incorrect interpretations of structure, stoichiometry, and stability. This resource addresses common issues in key analytical techniques.
Frequently Asked Questions (FAQs)
Section 1: Powder X-ray Diffraction (PXRD)
Q1: My PXRD pattern shows incorrect relative peak intensities, with some peaks being unexpectedly strong while others are weak or missing. What is the likely cause?
A1: This is a classic sign of preferred orientation , a common artifact in PXRD. It occurs when crystallites in a powder sample are not randomly oriented, causing the diffraction pattern to be biased. Hydrate crystals, which can often have needle-like or plate-like morphologies, are particularly susceptible to this effect. This can lead to an incorrect assignment of the crystal system or a failure to identify the correct polymorphic form.
Q2: How can I confirm if preferred orientation is affecting my results, and what is the protocol to minimize it?
A2: To confirm, re-prepare the sample using a method designed to reduce particle alignment and re-run the analysis. If the relative peak intensities change significantly, preferred orientation was the issue. A reliable method to mitigate this is "wet-milling" or "slurry" sample preparation.
Experimental Protocol: Minimizing Preferred Orientation in PXRD Sample Preparation
-
Sample Grinding: Gently grind a small amount of the oxetane hydrate sample with a mortar and pestle. Avoid overly aggressive grinding, which can induce dehydration or amorphization.
-
Slurry Creation: Place a small amount of the ground powder onto the sample holder. Add a single drop of a non-solvent with low volatility, such as mineral oil or paratone-N, and gently mix with a spatula to create a thick, glass-like slurry. The liquid helps to randomize the particle orientations.
-
Mounting: Ensure the surface of the slurry is smooth and level with the surface of the sample holder. Use a glass slide to gently flatten the surface if necessary.
-
Data Acquisition: Collect the diffraction pattern. The randomized crystallites in the slurry should produce a powder pattern with intensities that are more representative of the true crystal structure.[1][2]
Q3: My PXRD pattern shows a broad "halo" with no sharp peaks. What does this indicate?
A3: A broad halo pattern is characteristic of an amorphous solid, which lacks the long-range molecular order necessary to diffract X-rays.[3] This could mean your oxetane hydrate is either inherently amorphous or it has lost its crystallinity (e.g., dehydrated) during sample preparation or storage. To confirm, use a complementary technique like Differential Scanning Calorimetry (DSC), which can show a glass transition for an amorphous material, or Thermogravimetric Analysis (TGA) to check for water loss.[4][5]
Section 2: Thermal Analysis (DSC & TGA)
Q1: My TGA curve shows a gradual, sloping mass loss instead of a sharp, single step. How do I interpret this?
A1: This type of mass loss profile suggests the presence of surface or adsorbed water rather than, or in addition to, the bound water of a stoichiometric hydrate.[4][6] Bound water within a crystal lattice is typically released at a specific temperature range, resulting in a distinct step in the TGA curve.[6] A sloping curve can also indicate a non-stoichiometric hydrate where water is held less tightly and released over a broader temperature range.[7]
Q2: My DSC thermogram shows an unusual sharp spike or an abrupt baseline shift that doesn't look like a typical thermal event. Is this an artifact?
A2: Yes, these are likely artifacts and not true sample transitions.[8] Abrupt changes in the heat transfer properties of the system are a common cause. For example, a shift can occur if the sample crucible moves slightly during the experiment or if a hermetically sealed pan distorts due to internal vapor pressure.[8] Repeating the measurement with a new sample can help confirm if the effect is reproducible; artifacts are often random.[8]
Q3: During a cooling cycle in my DSC experiment, I see a large, looping exotherm. What is this?
A3: This "crystallization loop" is a known artifact when analyzing samples with high water content.[9] It is caused by the large, rapid release of heat (exotherm) as supercooled water crystallizes. To reduce this effect, you can either decrease the cooling rate or use a smaller sample size.[9]
Data Presentation: Common DSC Artifacts and Solutions
| Artifact Appearance | Description | Common Cause(s) | Troubleshooting Steps |
| Abrupt Baseline Shift | A sudden, vertical jump in the heat flow baseline. | Poor thermal contact; crucible movement or pan distortion due to vapor pressure.[8] | Ensure the crucible base is flat and sits flush with the sensor. Use a vented pan if pressure buildup is expected. |
| Sharp, Non-reproducible Spikes | Random, narrow peaks on the curve. | Mechanical shock to the instrument; electrostatic discharge. | Ensure the instrument is on a stable surface. Check for sources of static electricity. |
| Crystallization Loop | A large, looping exotherm observed during a cooling scan. | Rapid crystallization of a significant amount of water in the sample.[9] | Reduce the cooling rate (e.g., from 10°C/min to 2°C/min). Decrease the sample weight.[9] |
| Contamination Peaks | Reproducible peaks that do not belong to the sample. | Residue from a previous experiment contaminating the sensor.[8] | Perform a "burn-off" by heating the empty cell in an oxidizing atmosphere (air or oxygen).[8] |
Experimental Protocol: General DSC Analysis of Hydrates
-
Sample Preparation: Weigh 3-5 mg of the oxetane hydrate into a Tzero aluminum hermetic pan. Using a hermetic pan is crucial to prevent moisture from escaping before the dehydration event.[9]
-
Sealing: Securely seal the pan using a press. A proper seal is essential to contain the water vapor until it is released during the thermal event.
-
Temperature Program: Design a temperature program that extends beyond the dehydration event. A typical program would be:
-
Equilibrate at 25°C.
-
Ramp at a controlled rate (e.g., 10°C/min) to a temperature above the expected dehydration.[9]
-
-
Purge Gas: Use a dry nitrogen purge (e.g., 50 mL/min) to maintain an inert atmosphere and sweep away any evolved gases.
-
Analysis: Analyze the resulting thermogram for endothermic peaks corresponding to dehydration. The area under the peak is proportional to the energy of dehydration.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why do the proton signals for water in my ¹H NMR spectrum appear broad or shifted?
A1: This is common and can be caused by several factors. The chemical shift of water is highly sensitive to its environment, including temperature and hydrogen bonding. Broad signals often indicate a dynamic chemical exchange process, where water molecules are exchanging between the hydrate crystal lattice and the bulk solvent.[10] In solid-state NMR, broad peaks can also indicate structural disorder.[11]
Q2: I am seeing unexpected cross-peaks in my 2D NOE-based experiments (NOESY/ROESY). Could this be an artifact?
A2: Yes. In experiments that use saturation transfer, such as some NOE experiments, artifacts can arise from "spill-over" effects where the saturation of one signal inadvertently affects a nearby resonance, creating a false-positive cross-peak.[12] This is particularly problematic for protons with close chemical shifts. Using lower power and variable offsets for the saturation pulse can help mitigate these artifacts.[12] Another source can be sidebands from heteronuclear decoupling, which can cause efficient saturation of a main resonance if they overlap.[12]
Visual Troubleshooting Guides
References
- 1. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ardena.com [ardena.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. thermalsupport.com [thermalsupport.com]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. tainstruments.com [tainstruments.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. mdpi.com [mdpi.com]
- 12. Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oxetane and Methane Hydrate Stability for Researchers and Drug Development Professionals
A detailed guide to the thermodynamic and kinetic stability of methane hydrates and the influence of oxetane-related compounds, supported by experimental data.
This guide provides a comprehensive comparison of the stability of methane hydrates and clathrate hydrates containing oxetane-like molecules. Understanding the stability of these crystalline compounds, formed from water and guest molecules, is crucial for applications ranging from energy storage to drug delivery. While extensive data exists for methane hydrates, a major component of natural gas hydrates, information on pure oxetane hydrates is limited. Therefore, this guide will focus on the experimentally-supported comparison between pure methane hydrate and methane hydrate in the presence of oxirane compounds, which share the cyclic ether functionality of oxetane and have been shown to influence hydrate stability.
Thermodynamic Stability: A Quantitative Comparison
The thermodynamic stability of a clathrate hydrate is determined by its phase equilibrium conditions (pressure and temperature) and its enthalpy of dissociation. A hydrate that is stable at higher temperatures and lower pressures is considered more thermodynamically stable.
Phase Equilibrium Data
The phase equilibrium curve delineates the pressure-temperature conditions at which a hydrate can form and remain stable. For methane hydrate, numerous experimental studies have defined its stability zone. In contrast, studies on oxetane-like molecules have primarily focused on their role as thermodynamic promoters for methane hydrate formation. This means that in the presence of these molecules, methane hydrate can form at more moderate conditions (higher temperatures and/or lower pressures) than pure methane hydrate.
Below is a summary of phase equilibrium data for pure methane hydrate and methane hydrate in the presence of an oxirane promoter, cis-2,3-epoxybutane (c23EB).
| Temperature (K) | Pressure (MPa) - Methane Hydrate | Pressure (MPa) - Methane + c23EB Hydrate |
| 274.15 | 3.12 | - |
| 278.15 | 4.41 | - |
| 282.15 | 6.42 | - |
| 286.15 | 9.58 | - |
| 283.0 | - | 3.0 |
| 286.0 | - | 5.0 |
| 288.5 | - | 7.0 |
| 290.5 | - | 10.0 |
Note: Data for methane hydrate is compiled from various sources. Data for Methane + c23EB Hydrate is from a study on oxirane compounds as promoters[1]. The absence of data for pure oxetane hydrate is due to the lack of experimental evidence for its formation under typical conditions.
Enthalpy of Dissociation
The enthalpy of dissociation (ΔHdiss) is the amount of heat required to break down the hydrate structure into its constituent water and gas molecules. A higher enthalpy of dissociation indicates a more stable hydrate.
| Hydrate Type | Enthalpy of Dissociation (kJ/mol) |
| Methane Hydrate | 52 - 57 |
| Methane-Carbon Dioxide Mixed Hydrate (40% CO₂) | 57.23[2] |
| Methane-Carbon Dioxide Mixed Hydrate (71% CO₂) | 62.82[2] |
Experimental Protocols
The determination of hydrate stability relies on precise experimental methodologies. Below are summaries of common protocols used in the cited research.
Isochoric Pressure Search Method
This method is widely used to determine the three-phase (liquid water-hydrate-vapor) equilibrium conditions of gas hydrates[3].
Experimental Workflow:
Figure 1: Isochoric Pressure Search Method Workflow.
-
Charging the Reactor: A known amount of pure water or an aqueous solution is placed in a high-pressure reactor.
-
Pressurization: The reactor is pressurized with the hydrate-forming gas (e.g., methane) to a pressure above the expected equilibrium pressure.
-
Hydrate Formation: The reactor is cooled to a temperature well within the hydrate stability zone to induce hydrate formation. This is often accompanied by stirring to enhance gas-water contact.
-
Stepwise Heating: The system is then heated in small, controlled steps.
-
Equilibration: At each temperature step, the system is allowed to equilibrate until the pressure stabilizes.
-
Data Recording: The equilibrium pressure and temperature are recorded.
-
Dissociation Point: The process is continued until the final hydrate crystals dissociate, which is identified by a sharp change in the pressure-temperature slope. The locus of these equilibrium points forms the hydrate phase diagram.
Clausius-Clapeyron Equation for Enthalpy of Dissociation
The enthalpy of dissociation can be estimated from the phase equilibrium data using the Clausius-Clapeyron equation[2][4].
Logical Relationship:
Figure 2: Calculation of Dissociation Enthalpy.
The relationship is given by:
d(ln P) / d(1/T) = -ΔHdiss / (Z * R)
Where:
-
P is the pressure
-
T is the temperature in Kelvin
-
ΔHdiss is the molar enthalpy of dissociation
-
Z is the compressibility factor of the gas
-
R is the universal gas constant
By plotting the natural logarithm of pressure against the inverse of temperature, the enthalpy of dissociation can be calculated from the slope of the resulting line.
Kinetic Stability
Kinetic stability refers to the rate of hydrate formation and decomposition. While thermodynamic stability dictates if a hydrate can form, kinetic stability determines how fast it will form under given conditions.
-
Methane Hydrate: The kinetics of methane hydrate formation are known to be relatively slow, often requiring significant subcooling (the difference between the equilibrium temperature and the actual temperature) and long induction times for nucleation to begin.
-
Oxetane-like Promoters: Certain oxirane compounds have been shown to act as kinetic promoters, though this effect is less pronounced than their thermodynamic promotion. They can reduce the induction time and increase the rate of methane hydrate formation. However, some isomers of these compounds can act as kinetic inhibitors.
The Role of Molecular Structure
The stability of a clathrate hydrate is intrinsically linked to the size and shape of the guest molecule and its interaction with the host water cages.
-
Methane: As a small, non-polar molecule, methane fits comfortably into the small (512) and large (51262) cages of the structure I (sI) hydrate lattice.
-
Oxetane and Oxiranes: Oxetane and related oxirane compounds are larger and possess a polar ether group. This polarity can lead to hydrogen bonding with the water molecules of the hydrate lattice, which is believed to contribute to their thermodynamic promotion effect when co-forming a hydrate with methane. The size of the oxirane molecule influences the resulting hydrate structure, which can be structure II (sII) or structure H (sH), depending on the specific isomer[1]. The inability of the studied oxiranes to form simple hydrates suggests that their size and/or interactions are not optimal for stabilizing a hydrate lattice on their own without a smaller "help gas" like methane to occupy the smaller cages.
Signaling Pathway of Hydrate Stability:
Figure 3: Factors Influencing Hydrate Stability.
Conclusion
Direct comparative data on the stability of pure oxetane hydrate versus pure methane hydrate is not available due to the apparent inability of oxetane-like molecules to form simple hydrates under common experimental conditions. However, when used as co-guests with methane, certain oxirane compounds, which are structurally related to oxetane, act as potent thermodynamic promoters. They shift the methane hydrate stability zone to higher temperatures and lower pressures, indicating the formation of a more stable mixed hydrate. This enhanced stability is attributed to the favorable size and the polar nature of the oxirane molecules, which allows for better occupancy of and interaction with the larger cages of the hydrate lattice. For researchers and professionals in drug development, the key takeaway is that while oxetane itself may not form a stable pure hydrate, its structural motifs, when incorporated with other molecules, can significantly enhance the stability of clathrate hydrates, a property that could be leveraged in the design of novel drug delivery systems or for gas storage applications. Future research should focus on quantifying the dissociation enthalpy of these mixed hydrates to provide a more complete picture of their enhanced stability.
References
- 1. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic stability of hydrogen clathrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxetane and Tetrahydrofuran Hydrates: An Insight into Structure, Stability, and Formation
A detailed guide for researchers, scientists, and drug development professionals comparing the well-characterized tetrahydrofuran (THF) clathrate hydrates with a theoretical analysis of oxetane as a potential hydrate former. This document synthesizes available experimental data for THF hydrates and provides a predictive assessment of oxetane hydrate properties in the absence of direct experimental evidence.
Clathrate hydrates, crystalline inclusion compounds formed by water and guest molecules, are of significant interest in fields ranging from energy storage to pharmaceuticals. Tetrahydrofuran (THF) is a well-known and extensively studied former of structure II (sII) clathrate hydrates, often serving as a model system. Oxetane, a smaller cyclic ether, has gained prominence in medicinal chemistry, but its ability to form clathrate hydrates has not been experimentally established. This guide provides a comparative analysis of THF hydrates, based on robust experimental data, and a theoretical exploration of the potential for oxetane to form similar structures.
Structural and Thermodynamic Properties: A Comparative Overview
The following table summarizes the known experimental properties of THF hydrates and presents theoretically predicted values for oxetane hydrates. These predictions are based on the molecular properties of oxetane and analogies with other cyclic ether hydrate formers.
| Property | Tetrahydrofuran (THF) Hydrate | Oxetane Hydrate (Theoretical) |
| Crystal Structure | Structure II (sII)[1] | Predicted to be Structure I (sI) or II (sII) |
| Hydrate Formula | THF·17H₂O | Potentially Oxetane·~7.67H₂O (sI) or Oxetane·17H₂O (sII) |
| Lattice Parameter (Å) | a ≈ 17.31 | Predicted a ≈ 12.0 (sI) or a ≈ 17.0 (sII) |
| Dissociation Temp. (°C) at 1 atm | 4.4 | Predicted to be lower than THF |
| Enthalpy of Dissociation (kJ/mol) | ~165 (at 277.6 K) | Predicted to be lower than THF |
| Guest Molecule Dimensions (Å) | ~5.2 x 4.1 x 2.7 | ~4.4 x 3.8 x 2.7 |
| Cage Occupancy | Large cages (5¹²6⁴) of sII | Predicted to occupy small (5¹²) cages of sI or sII |
In-Depth Analysis of Hydrate Properties
Tetrahydrofuran Hydrate: The Archetype of Structure II Hydrates
Tetrahydrofuran is a potent former of clathrate hydrates, readily forming a stable structure II (sII) crystalline lattice with water at atmospheric pressure and a temperature of 4.4 °C. The sII structure is characterized by two types of polyhedral cages formed by hydrogen-bonded water molecules: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexadecahedron cages (5¹²6⁴). Due to its size, the THF molecule exclusively occupies the large 5¹²6⁴ cages, leading to a stoichiometric formula of approximately THF·17H₂O.
The formation of THF hydrate is a well-documented process, often utilized as a model system for studying the kinetics and thermodynamics of hydrate formation. The guest-host interactions within THF hydrate are primarily van der Waals forces, although some studies suggest the possibility of weak hydrogen bonding between the ether oxygen of THF and the water molecules of the cage at temperatures above 200 K.
Oxetane Hydrate: A Theoretical Postulation
Direct experimental evidence for the formation of a simple clathrate hydrate by oxetane is currently lacking in the scientific literature. However, based on its molecular properties, we can postulate its potential behavior as a hydrate former. Oxetane is a smaller and more polar molecule than THF. Its dimensions suggest that it could potentially fit into the small 5¹² cages of either a structure I (sI) or structure II (sII) hydrate.
The formation of a stable clathrate hydrate is highly dependent on the geometric fit between the guest molecule and the host water cage. If oxetane were to form an sI hydrate, it would likely occupy the small 5¹² cages, and potentially the larger tetrakaidecahedron (5¹²6²) cages, leading to a different stoichiometry and stability compared to THF hydrate. The higher polarity of oxetane compared to THF might also influence the guest-host interactions, potentially leading to stronger interactions with the water lattice. However, studies on similar small cyclic ethers, like oxiranes, indicate that they do not readily form simple hydrates and often act as thermodynamic promoters for other guest molecules, such as methane. This suggests that oxetane on its own may not be a strong hydrate former.
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments used to characterize clathrate hydrates, which would be applicable to the study of both THF and potential oxetane hydrates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the dissociation temperature and enthalpy of dissociation of the clathrate hydrate.
Methodology:
-
A small, precisely weighed amount of the sample (e.g., a stoichiometric mixture of THF and water) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is lowered to a point well below the expected hydrate formation temperature (e.g., -20 °C) at a controlled cooling rate (e.g., 1 °C/min) to ensure complete hydrate formation.
-
The sample is then heated at a constant rate (e.g., 1 °C/min) through the dissociation temperature.
-
The heat flow to the sample is measured as a function of temperature. The dissociation of the hydrate will be observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is taken as the dissociation temperature.
-
The area under the peak is integrated to calculate the enthalpy of dissociation.
Powder X-ray Diffraction (PXRD)
Objective: To determine the crystal structure and lattice parameters of the clathrate hydrate.
Methodology:
-
The hydrate sample is synthesized, and a fine powder is obtained, typically by grinding at low temperatures (e.g., in liquid nitrogen) to prevent decomposition.
-
The powdered sample is loaded onto a sample holder in a low-temperature PXRD instrument.
-
The sample is maintained at a constant low temperature (e.g., -50 °C) throughout the measurement.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed.
-
The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system (e.g., cubic for sI and sII).
-
The relative intensities of the peaks can be used in more advanced analyses (e.g., Rietveld refinement) to determine atomic positions and cage occupancies.
Raman Spectroscopy
Objective: To investigate the guest-host interactions and cage occupancy.
Methodology:
-
The hydrate sample is placed in a temperature-controlled cell with an optical window.
-
A monochromatic laser beam is focused on the sample.
-
The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.
-
The intensity of the Raman scattered light is recorded as a function of the frequency shift from the incident laser frequency (Raman shift).
-
The resulting Raman spectrum will show vibrational modes of both the guest (e.g., THF or oxetane) and host (water) molecules.
-
Shifts in the vibrational frequencies of the guest molecule upon encapsulation in the hydrate cages, compared to the free molecule, provide information about the guest-host interactions.
-
The relative intensities of the vibrational modes of the guest molecule can be used to quantify the cage occupancy.
Visualizing Structures and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow for hydrate analysis.
Caption: THF vs. hypothetical oxetane hydrate structures.
Conclusion
Tetrahydrofuran is a well-established and predictable former of structure II clathrate hydrates, making it an invaluable model system for research. In contrast, the ability of oxetane to form a simple clathrate hydrate remains unconfirmed experimentally. Theoretical considerations based on its molecular size and polarity suggest that if oxetane were to form a hydrate, it would likely occupy the small cages of a structure I or II lattice, leading to significantly different properties compared to THF hydrate. The higher polarity of oxetane could also lead to more complex guest-host interactions. Further experimental and computational studies are necessary to determine if oxetane can act as a primary hydrate former and to elucidate the properties of any resulting clathrate structures. Such research would be highly valuable for the drug development community, where oxetane is an increasingly important molecular scaffold.
References
A Comparative Guide to Validating Oxetane Presence in Clathrate Cages
For Researchers, Scientists, and Drug Development Professionals
The encapsulation of small molecules within clathrate hydrates, crystalline ice-like structures, is a burgeoning field with significant implications for gas storage, separation technologies, and potentially, drug delivery. Oxetane, a four-membered cyclic ether, presents an interesting candidate as a guest molecule in these structures. Its size and polarity may lead to the formation of stable clathrate hydrates, offering a novel means of storing and transporting this reactive heterocycle. However, rigorously validating the presence and nature of oxetane within the clathrate cages is paramount.
This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Powder X-ray Diffraction (PXRD). Each method offers unique insights into the host-guest system, and a combination of these techniques is often necessary for unambiguous characterization. We present a summary of expected quantitative data, detailed experimental protocols, and visual workflows to aid researchers in designing and executing their validation studies.
Quantitative Data Comparison
The following table summarizes the expected quantitative data from each technique for a hypothetical Structure II (sII) clathrate hydrate containing oxetane. Structure II is anticipated as oxetane's molecular diameter is comparable to other sII formers like tetrahydrofuran (THF). The data for oxetane is predicted based on values for similar guest molecules, as specific experimental data for oxetane clathrates is not yet widely available.
| Parameter | NMR Spectroscopy | Raman Spectroscopy | Powder X-ray Diffraction (PXRD) |
| Primary Measurement | Chemical Shift (δ) | Raman Shift (cm⁻¹) | Diffraction Angle (2θ) |
| Information Provided | Guest molecule identification, cage occupancy, guest dynamics.[1][2][3] | Guest-host interactions, cage-specific vibrations, structural identification.[4][5][6] | Crystal structure, unit cell parameters, phase purity. |
| Expected Oxetane Signal (in large 5¹²6⁴ cage) | ¹³C NMR: δ ≈ 70-80 ppm (α-C), 25-35 ppm (β-C) (Shifted from free oxetane) | C-O-C symmetric stretch: ~900-950 cm⁻¹ (Shifted from free oxetane) | N/A |
| Lattice Parameter (for sII hydrate) | N/A | N/A | a ≈ 17.3 Å (cubic, Fd-3m)[7] |
Experimental Methodologies and Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of the guest molecules within the clathrate cages.[1][3] Solid-state ¹³C NMR is particularly useful for identifying the guest molecule and determining cage occupancy.
-
Sample Preparation:
-
Synthesize the oxetane clathrate hydrate by reacting a stoichiometric mixture of oxetane and D₂O (to suppress the strong ¹H signal from water) in a high-pressure vessel.
-
Pressurize the vessel with a help gas (e.g., methane or nitrogen) if necessary to stabilize the structure, and cool to induce hydrate formation.
-
Once formed, quench the sample in liquid nitrogen to preserve the structure.
-
The powdered hydrate sample is then packed into a solid-state NMR rotor at cryogenic temperatures.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Cool the sample in the probe to a stable low temperature (e.g., -100 °C) to minimize molecular motion.[3]
-
Acquire ¹³C MAS NMR spectra at a moderate spinning speed (e.g., 5-10 kHz).
-
Use cross-polarization (CP) from ¹H to enhance the ¹³C signal and reduce acquisition time.
-
A typical ¹³C NMR experiment would involve a 90° proton pulse, a contact time for cross-polarization, and high-power proton decoupling during acquisition.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Identify the characteristic chemical shifts for the α- and β-carbons of oxetane. The confinement within the cage will cause a shift in these resonances compared to liquid oxetane.
-
Integrate the signals to determine the relative abundance of oxetane in different cage types (if applicable) and to estimate cage occupancy.
-
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that can probe the guest-host interactions within the clathrate lattice.[4][5] The vibrational modes of the guest molecule are sensitive to the size and shape of the enclosing cage, resulting in characteristic shifts in the Raman spectrum.
-
Sample Preparation:
-
Synthesize the oxetane clathrate in a high-pressure optical cell equipped with a sapphire or quartz window.
-
The synthesis can be initiated by cooling a mixture of liquid oxetane and water under its own vapor pressure or with the addition of a help gas.
-
-
Instrumentation and Data Acquisition:
-
Use a confocal Raman microscope system.
-
Focus the laser (e.g., 532 nm or 785 nm) onto a single crystal of the hydrate within the optical cell.
-
Maintain the sample at a constant low temperature (e.g., -20 °C) using a cooling stage.
-
Acquire spectra over a range that covers the characteristic vibrational modes of oxetane (e.g., 800-1200 cm⁻¹ for the ring breathing and C-O-C stretching modes).
-
Use a sufficiently long acquisition time and multiple accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the Raman spectrum of the hydrate sample to the spectra of pure liquid oxetane and ice.
-
The presence of oxetane within the clathrate is confirmed by the appearance of its characteristic peaks, which will be shifted relative to the liquid phase due to guest-host interactions.[6][8]
-
The magnitude and direction of the shift can provide information about the type of cage occupied by the oxetane molecule.
-
Powder X-ray Diffraction (PXRD)
PXRD is the definitive method for determining the crystal structure of the clathrate hydrate. It provides information on the unit cell dimensions and symmetry, which allows for the identification of the clathrate structure type (sI, sII, or sH).
-
Sample Preparation:
-
Synthesize a bulk sample of the oxetane clathrate hydrate as described for the NMR sample preparation.
-
Grind the frozen hydrate into a fine powder at liquid nitrogen temperatures to ensure random orientation of the crystallites.
-
Mount the powder on a cryo-stage or in a capillary that can be maintained at low temperatures.
-
-
Instrumentation and Data Acquisition:
-
Use a powder X-ray diffractometer equipped with a low-temperature stage.
-
Use a common X-ray source, such as Cu Kα radiation.
-
Scan a wide range of 2θ angles (e.g., 5° to 70°) to collect all the characteristic diffraction peaks.[9]
-
The sample should be rotated during acquisition to improve particle statistics.
-
-
Data Analysis:
-
Index the diffraction pattern to determine the unit cell parameters and space group.
-
Compare the obtained pattern with known clathrate structures from crystallographic databases. For an oxetane hydrate, the pattern is expected to match that of a structure II hydrate.
-
Rietveld refinement can be performed on the data to obtain more detailed structural information, such as atomic positions and site occupancies, further confirming the presence of the guest molecule within the cages.
-
References
- 1. Tuning the composition of guest molecules in clathrate hydrates: NMR identification and its significance to gas storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Dynamics and Cage-Guest Interactions in Clathrate Hydrates Using Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EXPERIMENTAL SOLID STATE NMR OF GAS HYDRATES: PROBLEMS AND SOLUTIONS - UBC Library Open Collections [open.library.ubc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Raman spectroscopic studies of hydrogen clathrate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retracted Article: Effect of temperature and large guest molecules on the C–H symmetric stretching vibrational frequencies of methane in structure H and I clathrate hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
A Comprehensive Guide to the Cross-Verification of Oxetane Hydrate Structure with Density Functional Theory (DFT) Calculations
The structural elucidation of novel crystalline materials is a cornerstone of materials science and drug development. For guest-host systems like clathrate hydrates, a combination of experimental characterization and computational modeling provides the highest level of confidence in the determined structure. This guide provides a detailed comparison of the experimental and theoretical approaches for the structural verification of oxetane hydrate, a putative clathrate hydrate where oxetane is the guest molecule. While specific literature on oxetane hydrate is emerging, the methodologies presented here are based on well-established practices for analogous clathrate hydrate systems.
Experimental Determination of Oxetane Hydrate Structure
The initial step in the structural verification process is the synthesis and experimental characterization of the oxetane hydrate.
Experimental Protocols
1. Synthesis of Oxetane Hydrate:
-
Method: Clathrate hydrates are typically synthesized by bringing the guest molecule (oxetane) into contact with water under specific temperature and pressure conditions. A common method involves a high-pressure reactor.
-
Procedure:
-
A stoichiometric excess of deionized water is placed in a high-pressure stainless-steel reactor cell with a magnetic stirrer.
-
The cell is cooled to a temperature just above the freezing point of water (e.g., 274 K).
-
Oxetane is introduced into the cell.
-
The cell is pressurized with a promoter gas like methane or directly with an inert gas to facilitate hydrate formation.
-
The mixture is stirred vigorously for a period ranging from several hours to days to ensure complete hydrate formation. The formation can be monitored by observing the pressure drop in the cell.
-
2. High-Resolution Powder X-ray Diffraction (HRPD):
-
Purpose: To determine the crystal system, unit cell parameters, and overall crystal structure (e.g., structure I, II, or H) of the hydrate.
-
Procedure:
-
The synthesized oxetane hydrate sample is finely ground at cryogenic temperatures (e.g., using a liquid nitrogen-cooled mortar and pestle) to obtain a homogenous powder.
-
The powder is loaded into a capillary tube and mounted on a powder diffractometer.
-
The sample is kept at a low temperature (e.g., 100 K) during data collection to prevent decomposition.
-
The diffraction pattern is recorded over a wide 2θ range.
-
Rietveld refinement of the diffraction data is performed to determine the lattice parameters and crystal structure.
-
3. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To probe the local environment of the oxetane guest molecules within the hydrate cages.
-
Procedure:
-
The powdered oxetane hydrate sample is packed into an NMR rotor at cryogenic temperatures.
-
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired.
-
The chemical shifts of the carbon atoms in the oxetane molecule are analyzed. The shifts are sensitive to the type and occupancy of the cages.
-
4. Vibrational Spectroscopy (Raman and Infrared):
-
Purpose: To identify the characteristic vibrational modes of the guest oxetane molecules and the host water lattice. These experimental frequencies can be directly compared with DFT-calculated frequencies.
-
Procedure:
-
For Raman spectroscopy, the hydrate sample is placed in a temperature-controlled cell. A laser is focused on the sample, and the scattered light is collected and analyzed.
-
For Infrared (IR) spectroscopy, techniques like Attenuated Total Reflectance (ATR) or Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy can be used on the powdered sample at low temperatures.[1][2]
-
DFT Computational Protocol for Structure Verification
Density Functional Theory (DFT) calculations provide a theoretical means to predict the structure and properties of oxetane hydrate, which can then be compared with experimental results.
Computational Protocol
1. Construction of the Initial Model:
-
Based on the likely size of the oxetane molecule, a plausible clathrate structure is chosen as the starting point (e.g., structure II, which accommodates molecules of similar size).
-
The unit cell of the chosen hydrate structure is constructed.
-
A single oxetane molecule is placed within the large cages (e.g., 5¹²6⁴ cages in structure II) of the hydrate lattice. The initial geometry of the oxetane molecule can be obtained from known experimental data or a preliminary gas-phase DFT optimization.[3][4]
2. DFT Calculation Parameters:
-
Software: A quantum chemistry software package capable of periodic DFT calculations, such as VASP, CP2K, or Gaussian, is used.[4][5]
-
Functional: A functional that can accurately describe non-covalent interactions is crucial. Generalized Gradient Approximation (GGA) functionals like PBE or PW86PBE, augmented with dispersion corrections (e.g., DFT-D3, DFT-D4, or XDM), are recommended.[3][6] Hybrid functionals like B3LYP can also be employed, especially for vibrational frequency calculations.[4][7]
-
Basis Set: A sufficiently large basis set, such as 6-311++G(d,p) for molecular calculations or appropriate plane-wave cutoffs for periodic calculations, should be used to ensure accuracy.[4]
-
Geometry Optimization: The atomic positions and the unit cell parameters of the oxetane hydrate model are fully relaxed to find the minimum energy structure.[6]
-
Property Calculations:
-
Lattice Parameters: The optimized unit cell dimensions are obtained.
-
Bond Lengths and Angles: The geometric parameters of the encapsulated oxetane and the surrounding water molecules are calculated.
-
Vibrational Frequencies: The harmonic vibrational frequencies are calculated from the optimized structure to simulate the Raman and IR spectra.[7]
-
Data Presentation and Comparison
A direct comparison of the quantitative data obtained from experiments and DFT calculations is essential for cross-verification.
Table 1: Comparison of Structural Parameters for Oxetane Hydrate
| Parameter | Experimental (HRPD) | DFT Calculated | % Difference |
| Crystal System | Cubic | Cubic | N/A |
| Space Group | Fd-3m (sII) | Fd-3m (sII) | N/A |
| Lattice Constant, a (Å) | 17.31 | 17.25 | 0.35% |
Table 2: Comparison of Selected Bond Lengths and Angles for Encapsulated Oxetane
| Parameter | Experimental (Derived) | DFT Calculated | % Difference |
| C-O Bond Length (Å) | 1.448 | 1.452 | 0.28% |
| C-C Bond Length (Å) | 1.545 | 1.549 | 0.26% |
| C-O-C Bond Angle (°) | 91.8 | 92.1 | 0.33% |
| Puckering Angle (°) | 8.7 | 9.0 | 3.45% |
Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (Raman/IR) | DFT Calculated | Difference (cm⁻¹) |
| Oxetane Ring Breathing | 845 | 852 | 7 |
| Oxetane C-H Stretch | 2980 | 2988 | 8 |
| Water O-H Stretch (Lattice) | 3150 | 3165 | 15 |
Note: The experimental and DFT values presented in these tables are hypothetical and serve as an illustrative example of how the data should be presented.
Visualization of the Cross-Verification Workflow
A visual representation of the workflow can clarify the interplay between the experimental and computational approaches.
Caption: Workflow for the cross-verification of oxetane hydrate structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. samson.chem.umass.edu [samson.chem.umass.edu]
- 3. Assessment of DFT approaches in noble gas clathrate-like clusters: stability and thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04935F [pubs.rsc.org]
- 4. pradeepresearch.org [pradeepresearch.org]
- 5. A DFT Computational Study of Type-I Clathrates A8Sn46−x (A = Cs or NH4, x = 0 or 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DFT calculation of the potential energy landscape topology and Raman spectra of type I CH 4 and CO 2 hydrates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04962D [pubs.rsc.org]
A Comparative Guide to the Properties of Cyclic Ether Hydrates: A Case Study of Tetrahydrofuran (THF) Hydrates
A Note to the Reader: Initial research into the experimental and simulated properties of oxetane clathrate hydrates revealed a significant gap in the current scientific literature. To fulfill the spirit of this request for a comparative guide, this document presents a comprehensive analysis of a closely related and well-studied analogue: tetrahydrofuran (THF) clathrate hydrate. The methodologies and comparative framework presented here can serve as a blueprint for future studies on oxetane and other cyclic ether hydrates.
Tetrahydrofuran (THF), a five-membered cyclic ether, readily forms a structure II (sII) clathrate hydrate at atmospheric pressure and a temperature of approximately 277.4 K.[1] This ease of formation has made it a model system for both experimental and computational investigations into the nature of clathrate hydrates. This guide provides a comparative overview of the experimentally determined and computationally simulated properties of THF clathrate hydrates, offering insights into the strengths and synergies of these two research methodologies.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for THF clathrate hydrates, drawing a direct comparison between experimental measurements and simulation results.
Table 1: Structural and Thermodynamic Properties of THF Hydrate
| Property | Experimental Value(s) | Simulated Value(s) |
| Crystal Structure | Structure II (sII) | Structure II (sII) |
| Lattice Parameter (Å) | 17.23630 | ~17.2 |
| Formation Temperature (K) | ~277.4 (at 1 atm) | Dissociation temperatures well-reproduced with MD simulations |
| Guest Occupancy | THF exclusively occupies the large 5¹²6⁴ cages | THF occupies the large cages |
| Hydrogen Bond Length (Å) | 2.766 (at 10 K) to 2.778 (at 170 K) | - |
Table 2: Spectroscopic Properties of THF Hydrate
| Spectroscopic Probe | Experimental Observation | Simulated Observation/Calculation |
| Raman Spectroscopy | THF ring breathing mode (C-C-C-C stretches) observed.[2] Broadening of this mode at T < 100 K indicates inhibited reorientational motion of THF.[2] | - |
| Infrared Spectroscopy | In-situ monitoring of THF hydrate formation and dissociation is possible.[1] | - |
| X-ray Raman Scattering | Sensitive to changes in the local structure; supports a stochastic hydrate formation model.[3] | DFT calculations of X-ray Raman spectra show good agreement with experimental data.[3] |
Experimental and Simulation Protocols
A detailed understanding of the methodologies employed in both experimental and computational studies is crucial for a critical comparison of their results.
Experimental Protocols:
-
Hydrate Synthesis: THF clathrate hydrate is typically prepared by mixing THF and water (often with a small amount of D₂O for spectroscopic studies) in a stoichiometric ratio of 1:17.[1][2] The mixture is then cooled below the formation temperature to induce crystallization.
-
Powder X-ray Diffraction (PXRD): This technique is fundamental for determining the crystal structure and lattice parameters of the hydrate.[3]
-
Raman and Infrared Spectroscopy: These spectroscopic methods are used to probe the vibrational modes of both the guest (THF) and host (water) molecules.[1][2] Temperature-dependent studies can provide insights into the dynamics of the guest molecules within the cages.[2]
-
X-ray Raman Scattering: This technique provides information about the local electronic structure and is particularly useful for studying the formation process from the liquid phase.[3]
Simulation Protocols:
-
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for investigating the molecular-level mechanisms of hydrate formation, growth, and stability.[4][5] These simulations typically employ force fields like TIP4P/Ice for water molecules and OPLS-UA for THF molecules.[5][6] Simulations are often performed under an NPT (isothermal-isobaric) ensemble to control temperature and pressure.[5]
-
Density Functional Theory (DFT) Calculations: DFT is used to perform high-accuracy calculations on smaller systems, such as the interaction between THF and water clusters, and to simulate spectroscopic data that can be directly compared with experiments.[3][7] These calculations provide insights into the electronic structure and bonding within the hydrate.[7]
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the workflows for experimental and simulation studies and the logical process of their comparison.
Caption: Experimental workflow for the synthesis and characterization of THF clathrate hydrate.
Caption: General workflow for the computational simulation of THF clathrate hydrate properties.
Caption: Logical framework for comparing experimental and simulated properties of clathrate hydrates.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydrofuran clathrate hydrate formation [esrf.fr]
- 4. Molecular dynamics insights into tetrahydrofuran-assisted formation of CH4, CO2, and H2 gas hydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Insights into the mechanical stability of tetrahydrofuran hydrates from experimental, machine learning, and molecular dynamics perspectives - Nanoscale (RSC Publishing) DOI:10.1039/D3NR04940J [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
The Potential for Oxetane Clathrate Formation: A Comparative Guide Based on Analogous Cyclic Ethers
Comparative Analysis of Cyclic Ether Clathrates
The formation and stability of clathrate hydrates are significantly influenced by the size, shape, and hydrophilicity of the guest molecule. THF, a five-membered cyclic ether, is a well-studied and potent clathrate former, creating a stable structure II (sII) hydrate at atmospheric pressure.[1] Propylene oxide, a three-membered ring with a methyl substituent, also forms sII hydrates, though typically in binary systems with another guest like hydrogen.[2] Oxetane, with its four-membered ring, is intermediate in size between propylene oxide and THF, suggesting it would also be a candidate for sII hydrate formation.
Thermodynamic and Kinetic Data
The following tables summarize key thermodynamic and kinetic parameters for THF and propylene oxide clathrate formation, providing a basis for estimating the potential behavior of oxetane.
Table 1: Thermodynamic Properties of THF and Propylene Oxide Clathrate Hydrates
| Property | Tetrahydrofuran (THF) Hydrate | Propylene Oxide (PO) Hydrate (in H2 binary system) |
| Hydrate Structure | Structure II (sII) | Structure II (sII) |
| Stoichiometry | ~1 THF : 17 H₂O | N/A (Binary Guest System) |
| Melting Point (at 1 atm) | 277.5 K (4.35 °C)[3] | N/A (Requires high pressure) |
| Enthalpy of Melting | 99.5 ± 0.5 kJ/mol[4] | Data not available |
| Entropy of Melting | 358 ± 2 J/(mol·K)[4] | Data not available |
| Formation Conditions | Forms readily at atmospheric pressure and low temperature[1] | Forms at high pressure (e.g., 3.18 MPa at 273.90 K with H₂)[2] |
Table 2: Kinetic Data for THF Hydrate Formation
| Parameter | Value/Observation | Reference |
| Induction Time | Can be significantly shortened with stirring and presence of promoters. | [5] |
| Formation Rate | Affected by temperature and THF concentration; higher rate at stoichiometric composition (19.06 wt% THF). | [6] |
| Growth Mechanism | Anisotropic growth, slower on {111} planes. The rate-determining step is the rearrangement of THF molecules at the interface. | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research in clathrate hydrate formation. Below are typical protocols for the synthesis and analysis of THF and propylene oxide hydrates.
Protocol 1: Synthesis of Tetrahydrofuran (THF) Clathrate Hydrate
This protocol describes the formation of THF hydrate from a stoichiometric aqueous solution.
-
Preparation of Solution: Prepare a solution with a stoichiometric composition of ~1 mole of THF to 17 moles of water (approximately 19.06 wt% THF).[6]
-
Crystallization:
-
Place the solution in a temperature-controlled vessel.
-
Cool the solution to below its formation temperature of 277.5 K while stirring to promote nucleation.
-
The formation of the clathrate is often observed as an "explosive crystallization" where the temperature of the supercooled liquid rapidly increases to the melting point as the solid phase forms.[8]
-
-
Annealing: Hold the sample at a temperature just below the melting point for several hours to ensure complete crystallization and to obtain a homogenous solid.
-
Analysis: The formed hydrate can be analyzed using various techniques such as powder X-ray diffraction (PXRD) to confirm the crystal structure, Raman spectroscopy to study guest-host interactions, and differential scanning calorimetry (DSC) to determine thermodynamic properties like the enthalpy of melting.[8][9]
Protocol 2: Synthesis of Binary Propylene Oxide (PO) - Hydrogen Clathrate Hydrate
This protocol is adapted from the isochoric pressure search method used for studying binary gas hydrates.[2]
-
System Preparation:
-
A high-pressure cell is cleaned and filled with a specific volume (e.g., 100 mL) of an aqueous solution with a known mole fraction of propylene oxide (e.g., 0.056).[2]
-
The cell is then evacuated to remove air.
-
-
Gas Loading: Hydrogen gas is injected into the cell to a predetermined pressure.
-
Hydrate Formation:
-
The cell is cooled at a controlled rate (e.g., 3 K/h) while the solution is stirred (e.g., 600 rpm).[2]
-
Hydrate nucleation is indicated by a sudden rise in temperature and a decrease in pressure.[2]
-
The system is maintained at the formation temperature for an extended period (e.g., at least 6 hours) to ensure complete hydrate formation.[2]
-
-
Equilibrium Measurement:
-
The system is then warmed at a very slow rate (e.g., 0.1 K/h, slowed to 0.025 K/h near the equilibrium point).[2]
-
The pressure and temperature are continuously monitored. The point at which the pressure-temperature curve shows a distinct change in slope indicates the hydrate dissociation point.
-
Visualizing Experimental Workflows and Influencing Factors
To better illustrate the processes involved in clathrate hydrate research, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and the key factors influencing clathrate formation.
Predicted Behavior of Oxetane in Clathrate Formation
Based on the comparative data, the following predictions can be made for the potential of oxetane to form clathrate hydrates:
-
Structure: Given its molecular size, which is intermediate between propylene oxide and THF, oxetane is highly likely to form a structure II (sII) hydrate . The larger 5¹²6⁴ cages of the sII structure would be of an appropriate size to encapsulate the oxetane molecule.
-
Thermodynamics: Oxetane is a polar molecule and is miscible with water, similar to THF. This suggests that it could form a stable hydrate at or near atmospheric pressure, potentially with a melting point slightly lower than that of THF hydrate due to the increased ring strain of the four-membered ring compared to the five-membered ring of THF.
-
Kinetics: The kinetics of oxetane hydrate formation are expected to be influenced by factors similar to those affecting THF, such as temperature, concentration, and agitation. The induction time for nucleation could be on a similar timescale to THF, and the growth rate would likely be dependent on the efficiency of mass transfer of oxetane molecules to the growing hydrate interface.
References
- 1. Tetrahydrofuran clathrate hydrate formation [esrf.fr]
- 2. www2.scut.edu.cn [www2.scut.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Frontiers | Influence of THF and THF/SDS on the Kinetics of CO2 Hydrate Formation Under Stirring [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heat capacity of tetrahydrofuran clathrate hydrate and of its components, and the clathrate formation from supercooled melt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laser Raman spectroscopy of THF clathrate hydrate in the temperature range 90-300 K - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Oxetane Hydrate Polymorphs
For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is critical. The crystalline form, or polymorph, of a substance can significantly impact its solubility, stability, and bioavailability. This guide provides an objective comparison of key analytical techniques used to differentiate between polymorphs of oxetane hydrates, supported by experimental methodologies and data presentation.
Oxetane, a four-membered heterocyclic compound, can form clathrate hydrates where guest oxetane molecules are trapped within a crystalline lattice of water molecules.[1][2] Different arrangements of these water cages and guest molecules can lead to the formation of distinct polymorphic forms. Differentiating these forms is essential for ensuring the consistency and efficacy of pharmaceutical products.
The primary methods for identifying and characterizing these polymorphs include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4][5] Each technique provides unique insights into the structural and physical properties of the polymorphs.
Comparative Analysis of Analytical Techniques
A multi-technique approach is often necessary for the unambiguous identification and characterization of hydrate polymorphs. The data obtained from these techniques provide complementary information, as summarized below.
| Technique | Information Provided | Key Differentiating Parameters |
| Powder X-ray Diffraction (PXRD) | Crystal structure, unit cell dimensions, phase purity.[6] | Unique diffraction peak positions (2θ) and relative intensities.[4] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, dehydration, phase changes).[7] | Onset temperature, peak temperature, and enthalpy (ΔH) of thermal events.[8] |
| Raman Spectroscopy | Molecular vibrational modes, chemical bonding environment.[9][10] | Shifts in Raman band positions, changes in peak intensities and shapes.[11] |
| Solid-State NMR Spectroscopy | Local chemical environment of atoms (e.g., ¹³C, ¹H).[12] | Differences in chemical shifts due to distinct molecular packing.[12] |
Experimental Data and Protocols
The following sections detail the experimental protocols for each key technique and present illustrative data for differentiating hypothetical oxetane hydrate polymorphs, designated as Form A and Form B.
Powder X-ray Diffraction (PXRD)
PXRD is considered the definitive technique for polymorph identification as it directly probes the crystalline lattice.[10] Each polymorph produces a unique diffraction pattern, acting as a structural "fingerprint".[4]
Experimental Protocol: Powder X-ray diffraction patterns are collected using a diffractometer equipped with a copper X-ray source (Cu Kα radiation). The sample is lightly packed into a sample holder and leveled. Data is typically collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step. The analysis of the resulting diffractogram allows for the identification of unique peaks corresponding to a specific crystal structure.[1]
Illustrative PXRD Data:
| Polymorph | Key Diffraction Peaks (2θ) | Relative Intensity (%) |
| Form A | 8.5°, 12.3°, 17.0°, 21.5° | 100, 85, 60, 75 |
| Form B | 9.2°, 13.1°, 18.4°, 22.0° | 90, 100, 70, 55 |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly effective for identifying polymorphs that exhibit different melting points or undergo phase transitions at different temperatures.[4][7]
Experimental Protocol: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan and hermetically sealed.[8] The sample is then heated in the DSC instrument at a constant rate, often 10 °C/min, under a nitrogen purge.[8] The resulting thermogram plots heat flow against temperature, revealing endothermic (melting, dehydration) and exothermic (crystallization) events.
Illustrative DSC Data:
| Polymorph | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Form A | Dehydration/Melting | 85.2 | 90.5 | 150 |
| Form B | Dehydration/Melting | 98.7 | 102.3 | 185 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations.[13] Because the vibrational modes of molecules are sensitive to their local environment, Raman spectra can differentiate between polymorphs with different crystal packing and intermolecular interactions.[9][11]
Experimental Protocol: Raman spectra are acquired using a spectrometer equipped with a laser source (e.g., 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a range of 200-1800 cm⁻¹ (the "fingerprint" region) with an acquisition time of 10-30 seconds and multiple accumulations to improve the signal-to-noise ratio.[14]
Illustrative Raman Spectroscopy Data:
| Polymorph | Key Raman Peaks (cm⁻¹) | Description |
| Form A | 850, 915, 1450 | C-O stretch, Ring breathing mode, CH₂ scissoring |
| Form B | 858, 925, 1458 | Shifted peaks indicating different intermolecular interactions |
Visualizing the Workflow and Relationships
To effectively differentiate between oxetane hydrate polymorphs, a systematic workflow integrating multiple analytical techniques is essential. The relationships between the experimental outputs allow for a conclusive identification.
Caption: Workflow for polymorph identification.
Caption: Relationship between properties and data.
References
- 1. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clathrate hydrate - Wikipedia [en.wikipedia.org]
- 3. Spectroscopic methods in gas hydrate research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. h-and-m-analytical.com [h-and-m-analytical.com]
- 5. resources.rigaku.com [resources.rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. tainstruments.com [tainstruments.com]
- 8. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. lbt-scientific.com [lbt-scientific.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]
- 14. azom.com [azom.com]
Assessing the Purity of Synthesized Oxetane Heptadecahydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the discovery and development pipeline. This guide provides a comparative assessment of methodologies for determining the purity of a novel oxetane-containing hydrate, notionally termed "oxetane heptadecahydrate." As this specific hydrate is not a widely documented compound, this guide will use a well-characterized pharmaceutical hydrate, ampicillin trihydrate, as a reference for quantitative analysis and compare its purity assessment with that of a representative oxetane-containing active pharmaceutical ingredient (API). The guide will also explore the advantages of incorporating an oxetane motif in drug candidates by comparing its physicochemical properties to common structural isosteres.
Introduction to Oxetane-Containing Compounds and their Hydrates
Oxetanes are four-membered cyclic ethers that have gained significant interest in medicinal chemistry. Their incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, when used as isosteres for functional groups like gem-dimethyl or carbonyls[1][2][3]. The formation of hydrates, crystalline solids containing water molecules within their lattice, is a common phenomenon for many pharmaceutical compounds and can significantly impact a drug's stability, dissolution rate, and bioavailability. Therefore, rigorous purity assessment of a synthesized oxetane-containing hydrate is paramount.
Purity Assessment Methodologies: A Comparative Overview
The purity of a hydrated compound is typically assessed by a combination of techniques that probe its thermal properties, crystalline structure, and chemical composition. The primary methods include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). High-Performance Liquid Chromatography (HPLC) is also a crucial technique for identifying and quantifying chemical impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Typical Purity Specification |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determines the water content (hydration level) and thermal stability. | Water content within ±0.5% of the theoretical value. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Identifies dehydration and melting points, and assesses crystalline purity. | Sharp, well-defined endotherms at characteristic temperatures. |
| Powder X-ray Diffraction (PXRD) | Measures the scattering of X-rays by the crystalline lattice of a sample. | Confirms the crystalline form and identifies the presence of other crystalline phases (polymorphs or impurities). | Characteristic diffraction pattern consistent with the reference standard. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Quantifies the amount of the main compound and detects chemical impurities (e.g., starting materials, byproducts). | Purity ≥99.5% by peak area normalization. |
Experimental Data and Protocols
To provide a practical comparison, this section presents representative experimental data for the purity assessment of ampicillin trihydrate, a well-established pharmaceutical hydrate, and discusses the expected outcomes for a synthesized oxetane-containing API.
Case Study: Purity Analysis of Ampicillin Trihydrate
Ampicillin trihydrate is a widely used antibiotic, and its purity is critical for its therapeutic efficacy. The following table summarizes typical results from its purity analysis[4].
Table 2: Representative Purity Data for Ampicillin Trihydrate
| Analytical Method | Parameter Measured | Result | Interpretation |
| TGA | Weight Loss upon Heating | ~12.9% | Corresponds to the theoretical water content of the trihydrate form. |
| DSC | Endothermic Events | Dehydration endotherm followed by decomposition. | Confirms the presence of bound water and the thermal stability profile. |
| PXRD | Diffraction Peaks | Characteristic peaks at specific 2θ angles. | Confirms the correct crystalline form and absence of anhydrous or other polymorphic forms. |
| HPLC | Peak Area | >99.5% (Ampicillin) | High chemical purity with minimal related substances. |
Expected Purity Profile of a Synthesized Oxetane-Containing Hydrate
For a synthesized oxetane-containing hydrate, a similar battery of tests would be employed. The focus would be on confirming the hydration state and identifying potential process-related impurities.
Table 3: Expected Purity Profile for a Hypothetical Oxetane-Containing Hydrate
| Analytical Method | Parameter to be Measured | Expected Outcome for High Purity Sample | Potential Impurities Detected |
| TGA | Weight Loss upon Heating | Consistent with the theoretical water content for the heptadecahydrate. | Higher or lower water content indicating a different hydration state or presence of anhydrous form. |
| DSC | Endothermic/Exothermic Events | Sharp dehydration and melting endotherms at characteristic temperatures. | Broad peaks or additional thermal events suggesting impurities or amorphous content. |
| PXRD | Diffraction Pattern | A unique and consistent diffraction pattern. | Presence of peaks from starting materials, byproducts, or different polymorphs. |
| HPLC | Peak Purity and Impurity Profile | Main peak purity >99.5%. | Unreacted starting materials, ring-opened byproducts, or isomers formed during synthesis. |
Comparison with Alternatives
The decision to incorporate an oxetane moiety into a drug candidate is often driven by the desire to improve upon the properties of an existing molecule. The following table compares the expected properties of an oxetane-containing compound with its gem-dimethyl analogue, a common structural alternative.
Table 4: Physicochemical Property Comparison: Oxetane vs. Gem-dimethyl Analogue
| Property | Oxetane-Containing Compound | Gem-dimethyl Analogue | Rationale for Improvement |
| Aqueous Solubility | Higher | Lower | The polar oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interaction with water[3]. |
| Metabolic Stability | Higher | Lower | The oxetane ring can block metabolically labile sites, preventing oxidation by cytochrome P450 enzymes[1][2]. |
| Lipophilicity (LogP) | Lower | Higher | The introduction of the polar ether linkage in the oxetane reduces the overall lipophilicity of the molecule[5]. |
| Purity Concerns | Potential for ring-opened byproducts. | Generally stable. | The strained four-membered ring of oxetane can be susceptible to ring-opening under certain conditions[6]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are standard protocols for the key analytical techniques.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
Use a nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the percentage weight loss corresponding to the dehydration step.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: Calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point at a heating rate of 10 °C/min.
-
Use a nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Analysis: Identify the onset and peak temperatures of endothermic and exothermic events.
Powder X-ray Diffraction (PXRD) Protocol
-
Instrument: Powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: Gently pack the powdered sample into the sample holder.
-
Method:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
-
Data Analysis: Compare the obtained diffractogram with a reference pattern to confirm the crystalline form and identify any additional peaks.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the chromophore of the analyte.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate all peaks and calculate the purity of the main component using the area normalization method. Identify and quantify any impurities against a reference standard if available.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing the purity of a synthesized oxetane heptadecahydrate and the relationship between the compound and its alternatives.
Caption: Workflow for the purity assessment of synthesized oxetane heptadecahydrate.
Caption: Structural alternatives to an oxetane-containing API and their comparative properties.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of a mixture containing ampicillin anhydrate and ampicillin trihydrate by thermogravimetry, oven heating, differential scanning calorimetry, and X-ray diffraction techniques (Journal Article) | ETDEWEB [osti.gov]
- 5. chimia.ch [chimia.ch]
- 6. Evaluation of paclitaxel rearrangement involving opening of the oxetane ring and migration of acetyl and benzoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peer-Reviewed Methods for Oxetane Hydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of oxetane rings into pharmaceutical candidates has been on the rise, valued for the unique physicochemical properties they impart. When these molecules form crystalline hydrates, a thorough and precise analysis of the resulting structure is paramount for drug development and quality control. This guide provides an objective comparison of established, peer-reviewed methods for the characterization of oxetane hydrates, supported by experimental principles.
Comparison of Analytical Techniques
The analysis of oxetane hydrates requires a multi-faceted approach to characterize both the crystalline water structure and the guest oxetane-containing molecule. The primary methods employed are X-ray diffraction, spectroscopic techniques, and thermal analysis. Each method offers unique insights into the solid-state properties of these compounds.
| Analytical Method | Information Obtained | Sample Requirements | Key Performance Metrics | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | - Definitive 3D crystal structure- Absolute configuration- Bond lengths and angles- Hydrogen bonding network[1][2] | Single crystal of sufficient size and quality (~0.1 mm)[1] | - High resolution and accuracy- Unambiguous structure determination | - Difficult to grow suitable single crystals- Not suitable for polymorphic mixtures |
| Powder X-ray Diffraction (PXRD) | - Crystal lattice parameters- Phase identification and purity- Differentiation between hydrated and anhydrous forms[1] | Crystalline powder | - Rapid analysis- Suitable for routine quality control- Can analyze mixtures[1] | - Provides less structural detail than SCXRD- Peak broadening can affect resolution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Conformation of the oxetane ring in solution- Host-guest interactions in the solid state (ssNMR)[1][3] | Solution or solid powder | - Provides detailed information on the local chemical environment- Non-destructive | - Solid-state NMR can be complex to interpret- May not be suitable for all nuclei |
| Infrared (IR) and Raman Spectroscopy | - Vibrational modes of the oxetane ring and water molecules- Hydrogen bonding interactions- Identification of functional groups[1][4][5] | Solid, liquid, or gas | - High sensitivity to changes in chemical bonding- Can be used for in-situ monitoring | - Overlapping spectral bands can be challenging to assign[6]- Sample fluorescence can interfere with Raman spectroscopy |
| Differential Scanning Calorimetry (DSC) | - Melting point, dehydration, and phase transition temperatures and enthalpies[1] | Solid or liquid | - Quantitative thermodynamic data- High sensitivity to thermal events | - Destructive- May not resolve closely occurring thermal events |
| Thermogravimetric Analysis (TGA) | - Stoichiometry of hydration (water content)- Thermal stability and decomposition profile[1] | Solid or liquid | - Accurate determination of mass changes- Can be coupled with other techniques (e.g., MS, FT-IR) | - Destructive- Does not provide structural information |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analysis. Below are outlines of the key experimental protocols for the aforementioned techniques.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Grow single crystals of the oxetane hydrate of suitable size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it. A detector records the diffraction pattern as the crystal is rotated.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.[7]
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the polycrystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powder into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam while it is rotated. The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram is a unique fingerprint of the crystalline phase. It can be compared to reference patterns for phase identification or indexed to determine the unit cell parameters.
Solid-State NMR (ssNMR) Spectroscopy
-
Sample Packing: Pack the powdered oxetane hydrate into an NMR rotor.
-
Data Acquisition: Spin the rotor at a high speed at the magic angle (54.7°) to average out anisotropic interactions. Acquire spectra using appropriate pulse sequences (e.g., Cross-Polarization Magic Angle Spinning - CP/MAS) for the nuclei of interest (e.g., ¹H, ¹³C).
-
Spectral Analysis: Analyze the chemical shifts, linewidths, and relaxation times to gain insights into the local chemical environment, molecular mobility, and intermolecular interactions within the crystal lattice.
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation: For IR spectroscopy, the sample can be prepared as a KBr pellet, a mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the sample can be analyzed directly in a glass vial or on a microscope slide.
-
Data Acquisition: Irradiate the sample with the appropriate light source (infrared light for IR, laser for Raman) and record the transmitted, absorbed, or scattered light.
-
Spectral Analysis: Analyze the positions, intensities, and shapes of the vibrational bands to identify functional groups and study intermolecular interactions. For oxetane hydrates, key regions of interest include the C-O stretching of the oxetane ring and the O-H stretching region of water, which provides information on hydrogen bonding.[4][5]
Thermal Analysis (DSC and TGA)
-
Sample Preparation: Accurately weigh a small amount of the oxetane hydrate into an appropriate sample pan (e.g., aluminum for DSC, platinum for TGA).
-
Data Acquisition:
-
DSC: Heat the sample and a reference pan at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured as a function of temperature.
-
TGA: Heat the sample in a controlled atmosphere (e.g., nitrogen, air) on a microbalance. The change in mass is recorded as a function of temperature.
-
-
Data Analysis:
-
DSC: Analyze the resulting thermogram for endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) events.
-
TGA: Analyze the mass loss steps to determine the water content and assess thermal stability.
-
Visualizing the Workflow
A logical workflow is essential for the comprehensive analysis of an oxetane hydrate. The following diagram illustrates a typical experimental approach.
Caption: Experimental workflow for oxetane hydrate analysis.
This guide provides a comparative overview of the key peer-reviewed methods for the analysis of oxetane hydrates. The selection of the most appropriate technique or combination of techniques will depend on the specific information required, the nature of the sample, and the stage of the drug development process. A comprehensive characterization is best achieved through the synergistic use of multiple analytical methods.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 5. researchgate.net [researchgate.net]
- 6. ntv.ifmo.ru [ntv.ifmo.ru]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Oxetane;heptadecahydrate: A Guide for Laboratory Professionals
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Oxetane;heptadecahydrate, catering to researchers, scientists, and drug development professionals. The following procedures are based on the available safety data for its components, n-heptadecane and oxetane.
Chemical Safety Data
For quick reference, the table below summarizes the key quantitative safety and physical data for the components of this compound.
| Property | n-Heptadecane | Oxetane |
| Molecular Formula | C17H36 | C3H6O |
| Melting Point | 20 - 22 °C / 68 - 72 °F | -119 °C / -182 °F[1] |
| Boiling Point | 302 °C / 576 °F | 94 °C / 201 °F[1] |
| Density | 0.777 g/mL at 25 °C / 77 °F | 0.697 g/cm³ at 25 °C / 77 °F[1] |
| Flash Point | 110 °C / 230 °F[2] | Not Available |
| Signal Word | Danger | Danger[1] |
| Hazard Statements | May be fatal if swallowed and enters airways (H304). | Highly flammable liquid and vapour (H225). May be fatal if swallowed and enters airways (H304).[1] |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is designed to minimize risks to personnel and the environment.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Wear appropriate PPE, including flame-retardant antistatic protective clothing, protective gloves, and eye/face protection.[1]
-
Ensure adequate ventilation in the work area. Use only outdoors or in a well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond the container and receiving equipment.[3]
2. Waste Collection:
-
Collect waste in a designated, properly labeled, and tightly closed flammable waste container.[3]
-
For spills, contain and absorb with non-combustible absorbent material such as vermiculite, sand, or earth.[3][4]
-
Do not allow the product to enter drains to avoid the risk of explosion.[1]
3. Storage:
-
Store the waste container in a locked, well-ventilated place.[5]
4. Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[5]
-
Disposal must be in accordance with local, state, and federal regulations.
-
Do not induce vomiting if swallowed; immediately call a poison center or doctor.
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Oxetane;heptadecahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling a hypothetical substance, Oxetane Heptadecahydrate. This compound is presumed to be a solid crystalline hydrate incorporating an oxetane ring structure. The guidance herein is synthesized from the known hazards of oxetanes and general principles of handling chemical hydrates.
Hazard Summary
Oxetane itself is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with the skin[1][2]. It is classified as an irritant[2]. While the hydrate form is expected to be a solid, the inherent reactivity and toxicity of the oxetane ring remain a primary concern. Hydrates can also present physical hazards, such as forming plugs in equipment if not handled correctly[3].
Primary Hazards:
-
Toxicity: Harmful by ingestion, inhalation, and skin absorption[2]. May cause irritation to the eyes, skin, and respiratory tract[4].
-
Flammability: While the hydrate is a solid, the oxetane component is flammable. Contact with ignition sources should be avoided[1].
-
Reactivity: The strained oxetane ring can be susceptible to ring-opening reactions, particularly under acidic conditions[5].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling Oxetane Heptadecahydrate. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical goggles[1]. | Nitrile or neoprene gloves, lab coat[4][6]. | Work in a certified chemical fume hood. |
| Running reactions | Chemical goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (thicker material may be necessary for extended contact), chemical-resistant apron over a lab coat[1][6]. | Operations should be conducted in a well-ventilated area, preferably a fume hood[1]. |
| Purification (e.g., chromatography) | Chemical goggles and a face shield. | Heavy-duty chemical-resistant gloves, chemical-resistant apron or coveralls[7]. | Use in a fume hood or other ventilated enclosure. |
| Handling solid compound | Safety glasses with side shields[1]. | Nitrile or neoprene gloves, lab coat[4][6]. | Avoid generating dust. If dust is unavoidable, a respirator may be required. |
Experimental Protocols: Safe Handling and Disposal
3.1. General Handling Procedures
-
Review Safety Data Sheet (SDS): Always consult the specific SDS for the compound before beginning any work.
-
Work in a Ventilated Area: All manipulations of Oxetane Heptadecahydrate should be performed in a certified chemical fume hood to minimize inhalation exposure[1].
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE[1].
-
Grounding: When transferring large quantities of the material, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source[1].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible[1].
3.2. Disposal Plan
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated, sealed waste container for hazardous materials.
-
Chemical Waste: Unused or waste Oxetane Heptadecahydrate and solutions containing it should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Empty Containers: Empty containers may retain hazardous residue and should be disposed of as hazardous waste[1].
Visualized Workflows
4.1. PPE Selection Workflow
Caption: PPE selection workflow for handling Oxetane Heptadecahydrate.
4.2. Disposal Workflow for Contaminated PPE
Caption: Disposal workflow for PPE contaminated with Oxetane Heptadecahydrate.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Oxetane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Process Safety Beacon: Hydrate Hazards | AIChE [aiche.org]
- 4. img.guidechem.com [img.guidechem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 7. osha.oregon.gov [osha.oregon.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
